molecular formula C15H12O5 B030295 Djalonensone CAS No. 26894-49-5

Djalonensone

Número de catálogo: B030295
Número CAS: 26894-49-5
Peso molecular: 272.25 g/mol
Clave InChI: LCSDQFNUYFTXMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alternariol monomethyl ether (AME) is a potent mycotoxin produced by fungi of the Alternaria genus, serving as a critical analytical standard in food safety and mycotoxicology research. This secondary metabolite is a primary subject of study due to its common co-occurrence with other Alternaria toxins, such as alternariol, in a variety of agricultural products including grains, fruits, and their processed derivatives. Its primary research value lies in elucidating the toxicological impact of Alternaria contamination, with investigations focusing on its genotoxic, mutagenic, and endocrine-disrupting properties. The compound's mechanism of action is multifaceted; it is known to act as a topoisomerase I and II poison, leading to DNA strand breaks and genomic instability. Furthermore, it exhibits cytotoxic effects and can induce oxidative stress in cellular models. Researchers utilize high-purity Alternariol monomethyl ether as a reference standard for the quantitative and qualitative analysis of food and feed samples via techniques like HPLC-MS/MS, LC-UV, and ELISA, enabling accurate risk assessment and the establishment of regulatory guidelines. Its study is essential for understanding the broader health implications of mycotoxin exposure and developing effective mitigation strategies in the food supply chain. This product is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178004
Record name Alternariol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23452-05-3, 26894-49-5
Record name Djalonensone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23452-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alternariol monomethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alternariol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 23452-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTERNARIOL MONOMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthetic Pathway of Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as alternariol (B1665735) monomethyl ether (AME), is a polyketide-derived mycotoxin produced by various fungi, most notably species of the genus Alternaria. As a derivative of alternariol (AOH), its biosynthesis is intrinsically linked to its precursor. This technical guide provides a comprehensive overview of the biosynthetic pathway of Djalonensone, detailing the enzymatic steps, the genetic machinery, and the regulatory influences governing its production. This document synthesizes current research to offer a detailed resource for professionals in mycotoxin research, natural product chemistry, and drug development.

Introduction

Djalonensone is a dibenzo-α-pyrone mycotoxin that frequently contaminates agricultural products, posing a potential risk to food safety.[1] Structurally, it is the 9-O-methylated form of alternariol.[2] The biosynthetic origin of Djalonensone has been traced to the polyketide pathway, a major route for the synthesis of a wide array of fungal secondary metabolites.[3] Understanding the intricacies of this pathway is crucial for developing strategies to control its production in food crops and for exploring the potential biological activities of Djalonensone and its derivatives.

The Biosynthetic Pathway of Djalonensone

The biosynthesis of Djalonensone is a two-step process that begins with the formation of its precursor, alternariol, followed by a specific methylation event.

Step 1: Biosynthesis of the Precursor, Alternariol (AOH)

The backbone of Djalonensone is the alternariol molecule, which is synthesized via the polyketide pathway. This process is initiated by a Type I polyketide synthase (PKS).

  • Initial Substrates: The synthesis begins with one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units.[1]

  • Key Enzyme: Polyketide Synthase (PksI): A non-reducing polyketide synthase, PksI (also referred to as PksJ in some literature), is the central enzyme in alternariol biosynthesis.[4][5] This large, multi-domain enzyme iteratively condenses the acetyl-CoA and malonyl-CoA units to form a heptaketide intermediate.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of intramolecular aldol (B89426) condensations and cyclizations, followed by aromatization to yield the characteristic tricyclic structure of alternariol.[5]

  • Release: The final alternariol molecule is released from the PKS enzyme.

Step 2: Methylation of Alternariol to Djalonensone (AME)

The final step in the biosynthesis of Djalonensone is the methylation of the hydroxyl group at the C-9 position of alternariol.

  • Substrate: Alternariol (AOH)

  • Methyl Group Donor: S-adenosylmethionine (SAM) is the universal methyl donor in this reaction.[6][7]

  • Key Enzyme: O-Methyltransferase (OmtI): A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, designated as OmtI, catalyzes the transfer of a methyl group from SAM to the 9-hydroxyl group of alternariol, resulting in the formation of Djalonensone (AME).[8]

The biosynthetic pathway can be visualized as follows:

Djalonensone_Biosynthesis cluster_products Products AcetylCoA Acetyl-CoA PKS Polyketide Intermediate AcetylCoA->PKS PksI (Polyketide Synthase) MalonylCoA 6x Malonyl-CoA MalonylCoA->PKS AOH Alternariol (AOH) PKS->AOH Cyclization & Aromatization AME Djalonensone (AME) AOH->AME OmtI (O-Methyltransferase) SAM S-Adenosylmethionine (SAM) SAM->AME SAH S-Adenosylhomocysteine (SAH)

Caption: Biosynthetic pathway of Djalonensone from primary metabolites.

Genetic Organization: The Djalonensone Biosynthesis Gene Cluster

In many fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster. This is also the case for Djalonensone. In Alternaria alternata, a gene cluster spanning approximately 15 kb has been identified that contains the essential genes for Djalonensone biosynthesis.[8]

This cluster includes:

  • pksI : The gene encoding the polyketide synthase responsible for alternariol synthesis.

  • omtI : The gene encoding the O-methyltransferase that converts alternariol to Djalonensone.

  • aohR : A gene encoding a putative transcription factor that likely regulates the expression of other genes within the cluster.[8]

  • Other tailoring enzymes: The cluster also contains genes for other enzymes such as a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI), which are involved in the biosynthesis of other alternariol derivatives.[8]

The organization of this gene cluster facilitates the coordinated regulation of Djalonensone biosynthesis.

Gene_Cluster cluster_aoh Djalonensone (AOH) Biosynthesis Gene Cluster (~15 kb) pksI pksI (Polyketide Synthase) omtI omtI (O-Methyltransferase) moxI moxI (Monooxygenase) sdrI sdrI (Dehydrogenase) doxI doxI (Dioxygenase) aohR aohR (Transcription Factor)

Caption: Organization of the Djalonensone biosynthetic gene cluster.

Quantitative Data

Precise quantitative data for the biosynthetic enzymes of Djalonensone are limited in the literature. However, studies on the metabolic fate of Djalonensone and its precursor in mammalian systems provide some kinetic parameters. While not directly representing the fungal biosynthetic enzymes, these data offer insights into the enzymatic processing of these molecules.

Table 1: Michaelis-Menten Kinetic Parameters for the Metabolism of Alternariol (AOH) and Djalonensone (AME) in Liver Microsomes

SpeciesSubstrateVmax (pmol/min/mg protein)Km (µM)
HumanAOH14.7 ± 2.110.3 ± 2.5
RatAOH25.0 ± 3.512.1 ± 3.1
PorcineAOH18.2 ± 2.811.5 ± 2.9
HumanAME9.8 ± 1.58.9 ± 2.2
RatAME15.4 ± 2.39.5 ± 2.4
PorcineAME12.1 ± 1.99.2 ± 2.3
Data are presented as mean ± standard deviation. Data adapted from a study on hepatic metabolism and may not directly reflect the kinetics of fungal biosynthetic enzymes.[9]

Experimental Protocols

The elucidation of the Djalonensone biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are summarized methodologies for key experiments.

Gene Knockout/Silencing via CRISPR/Cas9 in Alternaria alternata

This protocol outlines a general workflow for targeted gene disruption to confirm gene function in the Djalonensone pathway.

Experimental Workflow:

CRISPR_Workflow cluster_design 1. Design cluster_construct 2. Construct Assembly cluster_transform 3. Transformation cluster_selection 4. Selection & Screening cluster_analysis 5. Analysis sgRNA_design sgRNA Design (target pksI or omtI) Vector_prep CRISPR/Cas9 Vector Construction sgRNA_design->Vector_prep Protoplast_prep Protoplast Preparation from A. alternata Vector_prep->Protoplast_prep Transformation PEG-mediated Transformation Protoplast_prep->Transformation Selection Selection of Transformants Transformation->Selection Screening PCR Screening for Gene Deletion Selection->Screening Metabolite_analysis Metabolite Analysis (HPLC-MS/MS) Screening->Metabolite_analysis

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in A. alternata.

Methodology:

  • sgRNA Design: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., pksI or omtI) using publicly available tools.[10]

  • Vector Construction: Clone the designed sgRNA into a vector containing the Cas9 nuclease gene and a selectable marker.[10]

  • Protoplast Preparation: Grow A. alternata mycelia and treat with cell wall-degrading enzymes to generate protoplasts.

  • Transformation: Introduce the CRISPR/Cas9 vector into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.[11]

  • Selection and Screening: Plate the transformed protoplasts on a selective medium. Isolate genomic DNA from putative transformants and screen for the desired gene deletion or mutation by PCR and sequencing.[10]

  • Metabolite Analysis: Cultivate the confirmed mutant strains and the wild-type strain under conditions conducive to mycotoxin production. Extract the secondary metabolites and analyze the production of Djalonensone and alternariol using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to confirm the functional loss of the targeted gene.[12][13]

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This protocol provides a framework for expressing the Djalonensone biosynthetic genes in a heterologous host to confirm their function.

Experimental Workflow:

Heterologous_Expression_Workflow cluster_gene_amp 1. Gene Amplification cluster_vector_const 2. Vector Construction cluster_transform 3. Transformation cluster_cult_extract 4. Cultivation & Extraction cluster_analysis 5. Analysis Gene_amp Amplify pksI and omtI from A. alternata gDNA Vector_const Clone genes into Aspergillus expression vector Gene_amp->Vector_const Protoplast_prep Prepare A. oryzae protoplasts Vector_const->Protoplast_prep Transformation Transform with expression vectors Protoplast_prep->Transformation Cultivation Cultivate transformants Transformation->Cultivation Extraction Extract secondary metabolites Cultivation->Extraction Analysis Analyze extracts by HPLC-MS/MS Extraction->Analysis

References

Unveiling Djalonensone: A Technical Guide to Natural Sources Beyond Alternaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, a mycotoxin identical to alternariol (B1665735) 9-methyl ether (AME), is a dibenzo-α-pyrone that has garnered significant interest within the scientific community due to its diverse biological activities. While predominantly associated with the fungal genus Alternaria, a comprehensive exploration of its natural provenance reveals a broader spectrum of microbial producers. This technical guide provides an in-depth overview of the natural sources of djalonensone beyond Alternaria, presenting quantitative data, detailed experimental protocols, and insights into its biosynthetic and regulatory pathways to support further research and development.

Natural Sources of Djalonensone (Alternariol 9-Methyl Ether)

While Alternaria species are the most prolific producers of djalonensone, several other fungal genera, particularly endophytic and lichenicolous fungi, have been identified as natural sources. The possibility has also been raised that djalonensone identified in the plant Anthocleista djalonensis may be the product of an associated endophytic fungus.[1][2][3] A summary of these non-Alternaria sources is presented below.

Table 1: Non-Alternaria Fungal Sources of Djalonensone (Alternariol 9-Methyl Ether)

Fungal GenusSpeciesHost/SubstrateReference
Cephalosporiumacremonium IFB-E007Endophyte of Trachelospermum jasminoides[4][5][6][7]
Hyalodendriellasp. Ponipodef12Endophyte of Populus deltoides x P. nigra[4][6][7]
NigrosporasphaericaEndophyte from the lichen Parmelinella wallichiana[8][9]
Phialophorasp.Endophyte from the lichen Cetrelia braunsiana[8][9]

Biosynthesis and Regulatory Pathways

The biosynthesis of djalonensone is a multi-step process that begins with the formation of its precursor, alternariol (AOH). This process is primarily understood from studies in Alternaria alternata.

Biosynthetic Pathway of Djalonensone

The core of the biosynthetic pathway involves a type I polyketide synthase (PKS). The process can be summarized as follows:

  • Polyketide Chain Formation: The biosynthesis is initiated with an acetyl-CoA starter unit and six extender units of malonyl-CoA.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the dibenzo-α-pyrone backbone of alternariol.

  • Methylation: In the final step, a methyltransferase catalyzes the transfer of a methyl group to the 9-hydroxyl group of alternariol, yielding djalonensone (alternariol 9-methyl ether).

Djalonensone Biosynthesis Biosynthesis of Djalonensone acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 6x Malonyl-CoA malonyl_coa->pks polyketide Heptaketide Intermediate pks->polyketide alternariol Alternariol (AOH) polyketide->alternariol Cyclization & Aromatization methyltransferase Methyltransferase alternariol->methyltransferase djalonensone Djalonensone (AME) methyltransferase->djalonensone Methylation sah S-Adenosyl homocysteine (SAH) methyltransferase->sah sam S-Adenosyl methionine (SAM) sam->methyltransferase

Caption: Biosynthetic pathway of Djalonensone.

Regulatory Signaling Pathways

The production of djalonensone is not constitutive and is influenced by environmental signals. Key regulatory pathways identified in Alternaria alternata include:

  • High Osmolarity Glycerol (HOG) Pathway: This MAP kinase signaling cascade is crucial for the biosynthesis of alternariol. Osmotic stress in the environment leads to the phosphorylation of the Hog1 MAP kinase homolog (AaHOG), which in turn is required for the expression of the alternariol biosynthesis genes.[8][10]

  • GATA Transcription Factor AreA: This transcription factor plays a significant role in nitrogen metabolite repression and has been shown to regulate the biosynthesis of both alternariol and djalonensone. AreA activates the transcription of the pathway-specific transcription factor, AOHR, which then controls the expression of the downstream biosynthetic genes.

Regulatory Pathways of Djalonensone Production Regulation of Djalonensone Biosynthesis cluster_hog HOG Pathway cluster_area Nitrogen Regulation Osmotic Stress Osmotic Stress HOG Pathway HOG Pathway Osmotic Stress->HOG Pathway AaHOG (phosphorylated) AaHOG (phosphorylated) HOG Pathway->AaHOG (phosphorylated) Djalonensone Biosynthesis Djalonensone Biosynthesis AaHOG (phosphorylated)->Djalonensone Biosynthesis activates Nitrogen Availability Nitrogen Availability AreA AreA Nitrogen Availability->AreA aohR promoter aohR promoter AreA->aohR promoter binds to aohR gene aohR gene aohR promoter->aohR gene activates transcription AOHR protein AOHR protein aohR gene->AOHR protein translation PKS gene PKS gene AOHR protein->PKS gene activates transcription PKS gene->Djalonensone Biosynthesis

Caption: Regulatory pathways of Djalonensone production.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and characterization of djalonensone from fungal cultures. While the primary example is from an endophytic Alternaria species, these methods can be adapted for other djalonensone-producing fungi with appropriate optimization of culture conditions and chromatographic parameters.

Fungal Fermentation and Extraction

This workflow outlines the general steps from fungal culture to crude extract preparation.

Fermentation and Extraction Workflow Workflow for Fungal Fermentation and Extraction start Pure Fungal Culture inoculation Inoculation into Liquid Medium start->inoculation incubation Incubation (e.g., 15-28 days, 25-28°C, shaking) inoculation->incubation harvest Harvest Fermentation Broth incubation->harvest filtration Vacuum Filtration harvest->filtration mycelia Mycelia filtration->mycelia filtrate Culture Filtrate filtration->filtrate extraction1 Mycelia Extraction (e.g., Methanol) mycelia->extraction1 extraction2 Filtrate Extraction (e.g., Ethyl Acetate) filtrate->extraction2 concentrate1 Concentration of Mycelial Extract extraction1->concentrate1 concentrate2 Concentration of Filtrate Extract extraction2->concentrate2 combine Combine Extracts (Optional) concentrate1->combine concentrate2->combine crude_extract Crude Extract for Purification combine->crude_extract

Caption: Fermentation and Extraction Workflow.

Detailed Protocol for Fermentation and Extraction (Adapted from Yu et al., 2016): [8]

  • Inoculation and Fermentation:

    • Aseptically transfer mycelial plugs of the desired fungal strain from a solid agar (B569324) plate to a liquid culture medium (e.g., Potato Dextrose Broth, PDB).

    • Incubate the culture flasks on a rotary shaker (e.g., at 150 rpm) at a controlled temperature (e.g., 25°C) for a period of 15 to 28 days.

  • Harvesting and Separation:

    • After the incubation period, harvest the fermentation broth.

    • Separate the fungal mycelia from the culture filtrate using vacuum filtration.

  • Extraction:

    • Mycelia: Dry and powder the mycelia. Extract the powdered mycelia with a suitable organic solvent such as methanol (B129727), potentially using sonication to enhance extraction efficiency. Concentrate the solvent under reduced pressure to obtain a crude extract.

    • Filtrate: Perform a liquid-liquid extraction of the filtrate with an immiscible organic solvent like ethyl acetate (B1210297). Repeat the extraction multiple times to ensure complete recovery of the metabolites. Combine the organic phases and concentrate under reduced pressure to yield a crude extract.

Purification and Characterization

The crude extract containing djalonensone is then subjected to chromatographic techniques for purification.

Table 2: Summary of Purification and Characterization Methods

StepMethodDetails
Initial Fractionation Column ChromatographyStationary Phase: Silica (B1680970) gel (e.g., 200-300 mesh). Mobile Phase: A gradient of non-polar to polar solvents, such as a petroleum ether-ethyl acetate gradient.[10] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Fine Purification High-Performance Liquid Chromatography (HPLC)Column: Reverse-phase C18 column. Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile. The elution of the target compound is monitored by a UV detector.
Structure Elucidation Spectroscopic TechniquesMass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., HR-ESI-MS).[8] Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure.[8] X-ray Crystallography: To determine the three-dimensional structure of the crystalline compound.

Detailed Protocol for Purification (Adapted from Yu et al., 2016): [10]

  • Silica Gel Column Chromatography:

    • Load the crude extract onto a silica gel column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate.

    • Collect fractions and analyze them by TLC. Combine fractions containing the compound of interest based on their TLC profiles.

  • Preparative HPLC:

    • Further purify the djalonensone-containing fractions using preparative reverse-phase HPLC.

    • Use a suitable mobile phase, such as a methanol-water gradient, to achieve separation.

    • Collect the peak corresponding to djalonensone.

  • Characterization:

    • Confirm the identity and purity of the isolated compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Compare the obtained spectral data with published values for djalonensone (alternariol 9-methyl ether).[8]

Conclusion

This technical guide consolidates the current knowledge on the natural sources of djalonensone beyond the commonly cited Alternaria genus. By highlighting alternative fungal producers, detailing the biosynthetic and regulatory pathways, and providing adaptable experimental protocols, this document serves as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. Further investigation into the quantitative production of djalonensone by these non-Alternaria fungi and the elucidation of their specific regulatory mechanisms will be crucial for harnessing their full biotechnological potential.

References

Djalonensone (Alternariol Monomethyl Ether): An In-depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as Alternariol (B1665735) Monomethyl Ether (AME), is a naturally occurring mycotoxin produced by fungi of the Alternaria genus and has also been isolated from the plant Anthocleista djalonensis.[1][2][3] This compound has demonstrated a breadth of biological activities, including notable antifungal properties.[4][5] This technical guide provides a comprehensive overview of the current understanding of Djalonensone's mechanism of action as an antifungal agent, drawing on available research. It details putative molecular targets, summarizes quantitative efficacy data, outlines relevant experimental methodologies, and provides visual representations of the proposed mechanisms and workflows. While research into its specific antifungal action is ongoing, current evidence points towards a multi-faceted mechanism involving cell membrane disruption and interference with DNA replication.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads. Djalonensone (Alternariol Monomethyl Ether), a dibenzo-α-pyrone derivative, has emerged as a compound of interest due to its documented antimicrobial activities.[4][5] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent.

Molecular Profile of Djalonensone

  • Chemical Name: 3,7-dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one

  • Synonyms: Alternariol monomethyl ether (AME), Djalonensone

  • CAS Number: 23452-05-3[1]

  • Molecular Formula: C₁₅H₁₂O₅

  • Molecular Weight: 272.25 g/mol

Proposed Antifungal Mechanism of Action

While direct and exhaustive studies on the antifungal mechanism of Djalonensone are limited, research on its broader antimicrobial properties provides strong evidence for two primary modes of action: disruption of cell membrane integrity and inhibition of DNA topoisomerase.

Cell Membrane Disruption

Recent studies on the antibacterial effects of Djalonensone suggest that it can damage the cell membrane.[1] In bacteria, treatment with Djalonensone led to a significant increase in the uptake of propidium (B1200493) iodide (PI), a fluorescent dye that can only penetrate cells with compromised membranes.[1] This indicates that Djalonensone increases membrane permeability, which would lead to the leakage of essential intracellular components and ultimately, cell death. While this study was conducted on bacteria, the fundamental structure and importance of the cell membrane in fungi suggest a similar mechanism could be at play.

dot

Caption: Proposed mechanism of Djalonensone-induced cell membrane disruption.

Inhibition of DNA Topoisomerase IIα and DNA Damage

Djalonensone is reported to possess DNA strand-breaking activity and to be an inhibitor of topoisomerase IIα. Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. Their inhibition leads to errors in DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis. The inhibition of topoisomerase activity is a well-established mechanism for several anticancer and antimicrobial drugs. The disruption of this critical cellular process in fungi would be a potent antifungal mechanism.

dot

DNA_Damage_Pathway Djalonensone Djalonensone Topoisomerase DNA Topoisomerase IIα Djalonensone->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Regulates DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Inhibition leads to Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Caption: Djalonensone's proposed pathway of DNA damage via topoisomerase inhibition.

Quantitative Data on Antifungal and Antimicrobial Activity

The following tables summarize the available quantitative data on the efficacy of Djalonensone (Alternariol Monomethyl Ether) against various microorganisms.

Table 1: Antifungal Activity of Djalonensone

Fungal SpeciesAssay TypeConcentrationEffectReference
Magnaporthe oryzaeSpore Germination87.18 µg/mLIC₅₀[4][5]

Table 2: Antibacterial Activity of Djalonensone

Bacterial SpeciesAssay TypeConcentration (µg/mL)EffectReference
Bacillus subtilis ATCC 11562Broth Microdilution25MIC[4][5]
Staphylococcus haemolyticus ATCC 29970Broth Microdilution50MIC[4][5]
Agrobacterium tumefaciens ATCC 11158Broth Microdilution25MIC[4][5]
Pseudomonas lachrymans ATCC 11921Broth Microdilution75MIC[4][5]
Ralstonia solanacearum ATCC 11696Broth Microdilution25MIC[4][5]
Xanthomonas vesicatoria ATCC 11633Broth Microdilution50MIC[4][5]
Methicillin-resistant Staphylococcus aureus (MRSA)Not Specified1Larger inhibition zone than vancomycin (B549263) (5 µg/mL)[1]

Experimental Protocols

This section details the methodologies used in the cited research to evaluate the antimicrobial properties of Djalonensone.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

dot

MIC_Workflow A Prepare serial dilutions of Djalonensone in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate at appropriate temperature and time B->C D Add growth indicator (e.g., MTT) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Djalonensone Stock Solution: Dissolve a known weight of Djalonensone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Djalonensone stock solution in an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to the final desired inoculum concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is visually determined as the lowest concentration of Djalonensone that completely inhibits the growth of the microorganism. A growth indicator such as MTT can be added to aid in visualization.

Fungal Spore Germination Assay

This assay assesses the ability of a compound to inhibit the germination of fungal spores, a critical step in the fungal life cycle and infection process.

Protocol:

  • Spore Collection: Harvest spores from a mature fungal culture grown on an appropriate agar (B569324) medium.

  • Spore Suspension: Prepare a spore suspension in a suitable buffer or liquid medium and adjust the concentration to a predetermined value.

  • Treatment: Add different concentrations of Djalonensone to the spore suspension. A control with no Djalonensone should be included.

  • Incubation: Incubate the treated and control spore suspensions under conditions that promote germination (e.g., specific temperature, humidity, and time).

  • Microscopic Examination: After incubation, place a sample from each treatment on a microscope slide and observe under a microscope.

  • Quantification: Count the number of germinated and non-germinated spores in several microscopic fields. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Calculation: Calculate the percentage of spore germination inhibition for each concentration of Djalonensone compared to the control. The IC₅₀ value (the concentration that inhibits 50% of spore germination) can then be determined.

Conclusion and Future Directions

Djalonensone (Alternariol Monomethyl Ether) presents a promising scaffold for the development of new antifungal agents. The likely dual mechanism of action, involving both cell membrane disruption and DNA topoisomerase inhibition, suggests a potential for broad-spectrum activity and a lower propensity for the development of resistance.

Further research is imperative to fully elucidate the specific molecular interactions of Djalonensone within fungal cells. Key areas for future investigation include:

  • Confirmation of Fungal Cell Membrane Interaction: Detailed studies using fungal spheroplasts, ergosterol (B1671047) binding assays, and analysis of membrane fluidity are needed to confirm the membrane-disrupting activity in fungi.

  • Elucidation of DNA Damage Pathway in Fungi: Investigating the specific effects of Djalonensone on fungal topoisomerases and downstream signaling pathways leading to cell death will provide a more complete picture of its mechanism.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Djalonensone.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Djalonensone analogs could lead to the identification of derivatives with improved antifungal potency and reduced toxicity.

References

Investigating the Anti-inflammatory Properties of Djalonensone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the Alternaria genus.[1][2] While research has primarily focused on its toxicological and antimicrobial activities, emerging evidence on the immunomodulatory effects of its structural analog, alternariol (AOH), suggests a potential anti-inflammatory role for Djalonensone.[3][4] This technical guide provides an in-depth overview of the putative anti-inflammatory properties of Djalonensone, drawing upon the established mechanisms of related compounds and outlining the experimental framework for its direct investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Concepts in Inflammation and Potential Mechanisms of Djalonensone

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Key cellular players in this process are macrophages, which, upon activation by stimuli like lipopolysaccharide (LPS), trigger signaling cascades that result in the production of pro-inflammatory mediators. Two central signaling pathways govern this response: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Research on the closely related compound, alternariol (AOH), has demonstrated its ability to suppress LPS-induced NF-κB activation in macrophages.[5] It is hypothesized that Djalonensone may exert a similar inhibitory effect on this pathway, thereby reducing the expression of downstream inflammatory mediators.

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB-IκBα (Inactive) NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc Translocates Djalonensone Djalonensone (Hypothesized) Djalonensone->IKK Inhibits (Hypothesized) Djalonensone->NFκB Inhibits Translocation (Hypothesized) NFκB_IκBα->NFκB Releases DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

Figure 1: Hypothesized mechanism of Djalonensone on the NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by upstream signaling molecules leads to the activation of various transcription factors, including activator protein-1 (AP-1), which also plays a role in the expression of pro-inflammatory genes. While direct evidence for Djalonensone's effect on the MAPK pathway is lacking, many natural anti-inflammatory compounds are known to modulate this pathway.

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Activates p38 p38 MKKs->p38 Phosphorylates ERK ERK MKKs->ERK Phosphorylates JNK JNK MKKs->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Djalonensone Djalonensone (Potential Target) Djalonensone->MKKs Inhibits (Potential) Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Induces

Figure 2: Potential modulation of the MAPK signaling pathway by Djalonensone.

Quantitative Data on Related Compounds

While direct quantitative data for the anti-inflammatory effects of Djalonensone is not yet available in the scientific literature, studies on its demethylated analog, alternariol (AOH), provide valuable insights.

CompoundCell LineStimulantAssayEndpointResultReference
Alternariol (AOH)RAW264.7 macrophagesLPS (10 µg/mL)ELISAIL-6 SecretionComplete suppression at 10 µM[3]
Alternariol (AOH)THP-1 derived macrophagesLPSELISAIL-8, IL-6, TNF-α SecretionDose-dependent decrease (1-20 µM)[5]
Alternariol (AOH)THP-1 derived macrophagesLPSReporter AssayNF-κB ActivationSuppression (1-20 µM)[5]
Alternariol 9-methyl ether (AME)BEAS-2B epithelial cells, RAW264.7 macrophagesLPS (10 µg/mL)ELISAIL-8, IL-6 SecretionLesser suppression than AOH at 10 µM[3][4]

Experimental Protocols for Investigating Anti-inflammatory Properties

To rigorously assess the anti-inflammatory potential of Djalonensone, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies in the field.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of Djalonensone for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Cytotoxicity Assay

It is crucial to determine the non-toxic concentration range of Djalonensone before assessing its anti-inflammatory effects.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) cytotoxicity assay are commonly employed.

  • Procedure (MTT):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a range of Djalonensone concentrations for 24 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

start Seed cells in 96-well plate treat Treat with Djalonensone (various concentrations) start->treat incubate Incubate for 24h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Measure absorbance solubilize->read end Calculate cell viability read->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Production:

    • Method: Griess assay.

    • Procedure: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured by reacting it with Griess reagent to form a colored azo compound. The absorbance is then read at approximately 540 nm.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

    • Procedure: Commercially available ELISA kits are used to quantify the levels of specific cytokines in the cell culture supernatant according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To determine the effect of Djalonensone on the phosphorylation and expression of key proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p65, IκBα, p38, ERK, JNK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The structural similarity of Djalonensone to the known anti-inflammatory compound alternariol strongly suggests its potential as an immunomodulatory agent. The primary mechanism of action is likely the inhibition of the NF-κB signaling pathway, with a possible role for MAPK pathway modulation. However, direct experimental evidence is currently lacking.

Future research should focus on:

  • In-depth in vitro studies: To confirm the inhibitory effects of Djalonensone on NF-κB and MAPK pathways in various immune cell types.

  • Comprehensive cytokine profiling: To understand the broader impact of Djalonensone on the inflammatory cytokine and chemokine network.

  • In vivo studies: To evaluate the efficacy of Djalonensone in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

  • Structure-activity relationship studies: To compare the anti-inflammatory potency of Djalonensone with that of alternariol and other related analogs to identify key structural features for activity.

The investigation of Djalonensone's anti-inflammatory properties represents a promising avenue for the discovery of new therapeutic leads for the treatment of inflammatory diseases.

References

Djalonensone (Alternariol 9-Methyl Ether): A Technical Whitepaper on its Cellular Mechanisms and Neurotoxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, identified as alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the Alternaria genus.[1][2][3] While interest exists in exploring natural compounds for neuroprotective applications, the current body of scientific literature on djalonensone (AME) does not support a neuroprotective role. In contrast, extensive research has characterized its cytotoxic and genotoxic effects across various cell lines. This technical guide provides a comprehensive overview of the known cellular and molecular mechanisms of djalonensone (AME), with a focus on its effects on cell viability, apoptosis, and related signaling pathways. Understanding these mechanisms is critical for assessing its toxicological risks and provides a foundational context for any future investigation into its potential neurobiological activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways to serve as a resource for the scientific community.

Introduction

Djalonensone is a naturally occurring dibenzo-α-pyrone, synonymous with alternariol 9-methyl ether (AME).[1][2] It is a significant mycotoxin found as a contaminant in a variety of agricultural products, including grains and fruits.[4][5] While the exploration of natural products for therapeutic purposes is a burgeoning field, the available scientific evidence on djalonensone (AME) points towards a toxicological rather than a therapeutic profile, particularly concerning the central nervous system. There is currently a notable absence of studies demonstrating neuroprotective effects. Instead, research has consistently highlighted its role in inducing cellular toxicity. This whitepaper will synthesize the existing data on the cytotoxic mechanisms of djalonensone (AME).

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of djalonensone (AME) have been quantified in several in vitro studies. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values vary depending on the cell line and exposure duration. The following tables summarize the key quantitative data from the literature.

Table 1: Cytotoxicity of Djalonensone (Alternariol 9-Methyl Ether) in Various Cell Lines

Cell LineAssay TypeExposure DurationIC50 / EC50 (µM)IC50 / EC50 (µg/mL)Reference
IPEC-1 (porcine intestinal epithelial)Cell ViabilityNot Specified10.5~2.86[6][7]
HepG2 (human hepatocyte)Cell Viability24 hNot Specified5.07 ± 0.52[5][8]
Caco-2 (human intestinal epithelial)Cell Viability24 hNot Specified15.38 ± 8.62[5][8]
HCT116 (human colon carcinoma)Cell Viability24 hNot Specified~5.07[5]
KB (human oral squamous carcinoma)CytotoxicityNot SpecifiedNot Specified4.82-4.94[9]
KBv200 (multidrug-resistant human oral squamous)CytotoxicityNot SpecifiedNot Specified4.82-4.94[9]

Table 2: Antibacterial and Antifungal Activity of Djalonensone (Alternariol 9-Methyl Ether)

OrganismActivityIC50 (µg/mL)Reference
Various BacteriaAntibacterial16.00 - 38.27[10][11]
Magnaporthe oryzaeAntifungal (spore germination)87.18[10][11]

Table 3: Antinematodal Activity of Djalonensone (Alternariol 9-Methyl Ether)

OrganismActivityIC50 (µg/mL)Reference
Bursaphelenchus xylophilusAntinematodal98.17[10][11]
Caenorhabditis elegansAntinematodal74.62[10][11]

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the cellular effects of djalonensone (AME).

Cell Viability and Cytotoxicity Assays
  • Cell Lines and Culture: Human colon carcinoma (HCT116), human intestinal epithelial (Caco-2), and human hepatocyte (HepG2) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Treatment: Djalonensone (AME) was dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.[12] Cells were seeded in multi-well plates and, after reaching a desired confluency, were treated with various concentrations of AME for specified durations (e.g., 24 or 48 hours).

  • Assessment of Cell Viability: Cell viability was commonly assessed using flow cytometry with propidium (B1200493) iodide (PI) staining.[5][8] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells. The percentage of PI-negative (viable) cells was determined.

Apoptosis Assays
  • Caspase Activity: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This was measured using commercially available kits where a substrate for these caspases releases a fluorescent or luminescent signal upon cleavage.

  • Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. This was assessed using fluorescent dyes like JC-1 or TMRE. In healthy cells, these dyes accumulate in the mitochondria and emit a strong fluorescent signal. Upon depolarization of the mitochondrial membrane, the dye is dispersed in the cytoplasm, leading to a decrease in fluorescence intensity.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key step in the activation of the apoptosome. This was detected by cell fractionation followed by Western blotting to determine the levels of cytochrome c in the cytosolic and mitochondrial fractions.

Oxidative Stress Assays
  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Oxidative Damage Markers: The extent of oxidative damage to cellular macromolecules was assessed by measuring markers such as protein carbonyls (for protein oxidation) and 8-oxo-2'-deoxyguanosine (8-oxodG) (for DNA oxidation) using specific ELISA kits or chromatographic methods.[7]

  • Antioxidant Enzyme Activity: The activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase was measured using spectrophotometric assays.[7]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of djalonensone (AME) are mediated through the induction of apoptosis, primarily via the mitochondrial (intrinsic) pathway, and the generation of oxidative stress.

Induction of Apoptosis

Djalonensone (AME) has been shown to induce apoptosis in several cell types.[7][13] The primary mechanism involves the mitochondrial pathway of apoptosis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Djalonensone (AME) Djalonensone (AME) ROS_Generation ROS Generation Djalonensone (AME)->ROS_Generation PTP_Opening Permeability Transition Pore (PTP) Opening ROS_Generation->PTP_Opening Cytochrome_c_Release Cytochrome c Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis MMP_Loss Mitochondrial Membrane Potential (ΔΨm) Loss MMP_Loss->Cytochrome_c_Release PTP_Opening->MMP_Loss

AME-Induced Mitochondrial Apoptosis Pathway.

Studies have demonstrated that AME treatment leads to the opening of the mitochondrial permeability transition pore (PTP), resulting in the loss of mitochondrial membrane potential (ΔΨm).[13] This is followed by the release of cytochrome c into the cytoplasm, which then triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[13]

Oxidative Stress and Antioxidant Response

Djalonensone (AME) has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to proteins and DNA.[7] This increase in oxidative stress is coupled with a compromised antioxidant defense system, as evidenced by a decrease in the activity of key antioxidant enzymes like catalase and superoxide dismutase.[7] It has been suggested that these effects may be related to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.[7]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Djalonensone (AME) Djalonensone (AME) Akt Akt Djalonensone (AME)->Akt Inhibits ROS_Generation ROS Generation Djalonensone (AME)->ROS_Generation Induces Nrf2 Nrf2 Akt->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Oxidative_Damage Oxidative Damage (Proteins, DNA) ROS_Generation->Oxidative_Damage

AME's Impact on Oxidative Stress Pathways.
Anti-inflammatory Properties

Some studies have suggested that djalonensone (AME) and its parent compound, alternariol (AOH), may have immunomodulatory effects. For instance, AOH has been reported to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages and epithelial cells.[12][14] This includes a reduction in the secretion of pro-inflammatory cytokines such as IL-6 and IL-8.[9][14] However, the relevance of these findings to neuroinflammation and potential neuroprotection remains to be elucidated.

Conclusion and Future Directions

The existing scientific literature provides a clear picture of djalonensone (alternariol 9-methyl ether) as a cytotoxic and genotoxic mycotoxin. Its mechanisms of action, primarily through the induction of mitochondrial apoptosis and oxidative stress, have been delineated in various non-neuronal cell types.

There is a significant gap in the literature concerning the direct effects of djalonensone (AME) on neuronal cells and its potential as a neuroprotective agent. The pronounced cytotoxicity observed in other cell types raises substantial concerns about its potential for neurotoxicity.

Future research should focus on:

  • In vitro neurotoxicity studies: Assessing the effects of djalonensone (AME) on primary neuronal cultures and different types of glial cells to understand its specific impact on the central nervous system.

  • Dose-response studies: Determining the concentration range at which djalonensone (AME) may exert any biological effects on neuronal cells, and whether there is a threshold below which it is not toxic.

  • Mechanism of action in neuronal cells: Investigating if the apoptotic and oxidative stress pathways identified in other cell types are also activated in neurons and glia upon exposure to djalonensone (AME).

Until such studies are conducted, and in light of the current evidence, djalonensone (AME) should be considered a potential neurotoxin rather than a neuroprotective agent. This whitepaper serves as a summary of the current state of knowledge, highlighting the need for further research to fully characterize the neurobiological effects of this mycotoxin.

References

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Djalonensone" did not yield any relevant scientific data. Consequently, this guide focuses on Quercetin (B1663063), a well-researched flavonoid, to provide a comprehensive example of a technical guide on genotoxicity and mutagenicity.

Introduction

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains.[1] It is known for its antioxidant, anti-inflammatory, and potential anti-carcinogenic properties.[1] However, the genotoxic and mutagenic potential of quercetin has been a subject of extensive research, with conflicting results often observed between in vitro and in vivo studies.[1][2] This technical guide provides a detailed overview of the key studies, experimental protocols, and potential mechanisms related to the genotoxicity and mutagenicity of quercetin.

Summary of Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic effects of quercetin have been evaluated in a wide range of assays. While many in vitro studies have reported positive findings, in vivo studies have generally shown negative results.[1]

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Quercetin has been shown to be mutagenic in several strains of Salmonella typhimurium (TA97, TA98, TA100, and TA102) and Escherichia coli, often without the need for metabolic activation (S9 mix).[3][4][5] However, the presence of the S9 mix has been reported to enhance its mutagenic activity in some strains.[5]

Table 1: Summary of Ames Test Results for Quercetin

S. typhimurium StrainMetabolic Activation (-S9)Metabolic Activation (+S9)Reference
TA98MutagenicMutagenicity Increased[4]
TA100MutagenicMutagenicity Increased[5]
TA102MutagenicSigns of Mutagenicity[4]
TA97MutagenicMutagenicity Increased[5]
  • Micronucleus Test: Quercetin has been shown to induce micronuclei in cultured human lymphocytes and V79 Chinese hamster lung cells, both in the presence and absence of S9 metabolic activation.[6] The formation of micronuclei suggests that quercetin can act as a clastogenic agent, causing structural chromosome damage.[6]

  • Chromosomal Aberration Assay: Studies in Chinese hamster ovary (CHO) cells and other mammalian cell lines have demonstrated that quercetin can induce chromosomal aberrations.[3]

  • Comet Assay (Single Cell Gel Electrophoresis): The comet assay is used to detect DNA strand breaks. Quercetin has shown the ability to induce DNA damage in various cell lines, including MRC5 human lung fibroblasts and human hepatoma (HepG2) cells.[7][8] However, at certain concentrations, it can also exhibit protective effects against DNA damage induced by other agents.[7][8]

  • Unscheduled DNA Synthesis (UDS) Assay: In contrast to other in vitro assays, one study reported that quercetin did not induce unscheduled DNA synthesis in rat hepatocytes, suggesting it may not directly cause DNA damage that triggers this repair mechanism in this specific cell type.[9]

Table 2: Summary of In Vitro Mammalian Genotoxicity Data for Quercetin

AssayCell LineResultReference
Micronucleus TestHuman lymphocytes, V79 cellsPositive[6]
Chromosomal AberrationCHO cells, human cell linePositive[3][10]
Comet AssayMRC5, HepG2 cellsPositive (Dose-dependent)[7][8]
UDS AssayRat hepatocytesNegative[9]

In contrast to the positive findings in many in vitro assays, in vivo studies have largely failed to demonstrate genotoxic or carcinogenic effects of quercetin when administered orally.[1][2]

  • Micronucleus Test: Multiple studies in mice and rats have shown that orally administered quercetin does not increase the frequency of micronucleated polychromatic erythrocytes in bone marrow.[1][3][6] However, one study using very high doses in mice reported a significant increase in micronuclei.[11][12]

  • Chromosomal Aberration Assay: An in vivo study in rats did not find an increase in chromosomal aberrations in bone marrow cells after treatment with quercetin.[3]

  • Unscheduled DNA Synthesis (UDS) Assay: Oral administration of high doses of quercetin to rats did not induce UDS in their hepatocytes.[1]

  • Carcinogenicity Studies: Long-term carcinogenicity studies in rodents have generally shown no evidence of carcinogenicity related to the oral administration of quercetin.[1][2]

Table 3: Summary of In Vivo Genotoxicity Data for Quercetin

AssayAnimal ModelRoute of AdministrationResultReference
Micronucleus TestMouse, RatOralNegative (in most studies)[1][3][6]
Chromosomal AberrationRatOralNegative[3]
UDS AssayRatOralNegative[1]
CarcinogenicityRodentsOralNegative[1][2]

Experimental Protocols

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Bacterial strains (e.g., TA98, TA100, TA102) are incubated with various concentrations of quercetin, with and without a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[4][5]

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacteria S. typhimurium (his- strains) Incubate_Mix Incubate mixture Bacteria->Incubate_Mix Quercetin Quercetin (various concentrations) Quercetin->Incubate_Mix S9_Mix S9 Mix (+/- metabolic activation) S9_Mix->Incubate_Mix Plate Plate on histidine-deficient agar Incubate_Mix->Plate Incubate_Plates Incubate plates (37°C, 48-72h) Plate->Incubate_Plates Count Count revertant (his+) colonies Incubate_Plates->Count Analyze Analyze data for dose-response relationship Count->Analyze

Caption: Workflow for the Ames Test.

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Methodology:

    • Rodents (e.g., mice or rats) are treated with quercetin, typically via oral gavage, at various dose levels. A positive control (e.g., cyclophosphamide) and a negative control (vehicle) are included.

    • At specific time points (e.g., 24 and 48 hours) after dosing, bone marrow is extracted from the femurs.

    • Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs (e.g., 2000 per animal).

    • A significant increase in the frequency of MN-PCEs in the treated groups compared to the negative control indicates a genotoxic effect.[1][13]

Micronucleus_Assay_Workflow cluster_treatment Animal Treatment cluster_sampling Sample Collection cluster_analysis Slide Preparation & Analysis Animals Rodents (Mice/Rats) Dosing Administer Quercetin (e.g., oral gavage) Animals->Dosing Sacrifice Sacrifice animals (24h & 48h post-dose) Dosing->Sacrifice Extract Extract bone marrow from femurs Sacrifice->Extract Smear Prepare bone marrow smears Extract->Smear Stain Stain slides Smear->Stain Score Score micronucleated PCEs under microscope Stain->Score Analyze Statistical analysis Score->Analyze

Caption: Workflow for the In Vivo Micronucleus Assay.

Potential Mechanisms of Genotoxicity and Signaling Pathways

The genotoxicity of quercetin, particularly in vitro, is thought to be mediated by several mechanisms:

  • Production of Reactive Oxygen Species (ROS): Quercetin can act as a pro-oxidant, leading to the generation of ROS such as hydroxyl radicals.[14] These ROS can induce oxidative DNA damage, including strand breaks.[14]

  • Inhibition of Topoisomerase II: Quercetin can inhibit the enzyme topoisomerase II, which is crucial for DNA replication and segregation. This inhibition can lead to DNA strand breaks and chromosomal aberrations.

  • Interaction with DNA: Quercetin may directly interact with DNA, potentially leading to mutations.

Quercetin is known to modulate several signaling pathways that can influence its genotoxic and anti-genotoxic effects:

  • Aryl Hydrocarbon Receptor (AhR) and NRF2 Signaling: Quercetin can activate the AhR and NRF2 signaling pathways.[15] This leads to the expression of phase I and phase II detoxification enzymes, which can be protective against certain genotoxicants.[15]

  • p53 Pathway: Quercetin has been shown to activate the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis in response to DNA damage.[16]

  • PI3K/Akt and MAPK Pathways: Quercetin can inhibit the PI3K/Akt/mTOR and modulate the MAPK/ERK signaling pathways, which are involved in cell survival, proliferation, and apoptosis.[17][18]

Quercetin_Signaling_Pathways cluster_genotoxicity Genotoxic Mechanisms cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin ROS ROS Production Quercetin->ROS Topo_Inhibition Topoisomerase II Inhibition Quercetin->Topo_Inhibition DNA_Interaction Direct DNA Interaction Quercetin->DNA_Interaction AhR_NRF2 AhR/NRF2 Pathway Quercetin->AhR_NRF2 p53 p53 Pathway Quercetin->p53 PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt MAPK MAPK Pathway Quercetin->MAPK DNA_Damage DNA Damage ROS->DNA_Damage Topo_Inhibition->DNA_Damage DNA_Interaction->DNA_Damage Detoxification Detoxification AhR_NRF2->Detoxification Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest PI3K_Akt->Apoptosis inhibition MAPK->Apoptosis

Caption: Signaling Pathways Modulated by Quercetin.

Conclusion

The genotoxicity and mutagenicity of quercetin present a complex profile. While numerous in vitro studies indicate a potential for genotoxic effects, these are generally not observed in in vivo studies at physiologically relevant concentrations. The discrepancy is likely due to factors such as rapid metabolism, low bioavailability, and efficient detoxification of quercetin in whole organisms. For drug development professionals, it is crucial to consider the full body of evidence, including both in vitro and in vivo data, when assessing the safety of quercetin and related flavonoids. Further research into the specific conditions under which quercetin may exert genotoxic effects is warranted.

References

In Vitro Antioxidant Capacity of Djalonensone: A Technical Review of Available Evidence from Anthocleista djalonensis Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Djalonensone, a dibenzo-α-pyrone also known as alternariol (B1665735) 9-methyl ether, has been identified as a constituent of the medicinal plant Anthocleista djalonensis. While direct quantitative studies on the in vitro antioxidant capacity of isolated Djalonensone are not extensively available in current scientific literature, numerous studies have thoroughly investigated the antioxidant properties of various extracts from Anthocleista djalonensis. This technical guide synthesizes the available data on the in vitro antioxidant activity of these extracts, providing a comprehensive overview of their radical scavenging and reducing capabilities. The methodologies of key antioxidant assays are detailed, and quantitative data are presented for comparative analysis. It is hypothesized that Djalonensone, as a phenolic compound, contributes to the overall antioxidant profile of the plant extracts, although its specific contribution has yet to be elucidated.

Introduction to Djalonensone and Anthocleista djalonensis

Djalonensone is a natural dibenzo-α-pyrone that has been isolated from the roots of Anthocleista djalonensis, a plant widely used in traditional African medicine. Structurally, Djalonensone is identical to alternariol 9-methyl ether (AME).[1][2] While research into the specific bioactivities of isolated Djalonensone has explored its antimicrobial and antinematodal properties, its direct antioxidant capacity has not been a primary focus of published studies.[2] However, the plant it is derived from, Anthocleista djalonensis, has been extensively studied for its potent antioxidant effects, which are attributed to its rich phytochemical composition, including phenols, flavonoids, and tannins.[3][4][5][6] This guide focuses on the in vitro antioxidant data available for extracts of Anthocleista djalonensis as an indirect measure of the potential antioxidant environment where Djalonensone is found.

Quantitative Antioxidant Data for Anthocleista djalonensis Extracts

The antioxidant capacity of Anthocleista djalonensis extracts has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, with lower values indicating greater potency. The following tables summarize the quantitative data from different studies.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

Plant PartExtraction SolventIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Source
LeafMethanol (B129727)166.11 ± 0.63Trolox11.67 ± 0.62[3]
RootMethanol148.54Ascorbic AcidNot specified[4]
LeafMethanol8.69 ± 0.95L-ascorbic acid4.35 ± 0.51[7]
LeafDistilled Water79Ascorbic AcidNot specified[8]

Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity

Plant PartExtraction SolventIC50 (mg/mL)Reference CompoundReference IC50 (mg/mL)Source
LeafDistilled Water0.63Ascorbic AcidNot specified[8]
LeafEthanol0.50Ascorbic AcidNot specified[8]
LeafLocal Gin0.12Ascorbic AcidNot specified[8]

Table 3: Other In Vitro Antioxidant Assays

AssayPlant PartExtraction SolventResultReference CompoundSource
Superoxide Anion Radical ScavengingLeafMethanolIC50 = 5.32 ± 1.05 µg/mLNot specified[7]
Hydroxyl Radical ScavengingLeafMethanolIC50 = 33.06 ± 5.65 µg/mLNot specified[7]
Nitric Oxide Radical ScavengingLeafEthanol22.84% inhibition at 9 mg/mLAscorbic Acid (57.10% inhibition)[8]
Nitric Oxide Radical ScavengingLeafLocal Gin46.29% inhibition at 9 mg/mLAscorbic Acid (57.10% inhibition)[8]
Total Phenolic ContentRootMethanol207.93 ± 11.7 mg GAE/gGallic Acid[4]
Total Flavonoid ContentRootMethanol100.6 ± 2.08 mg QE/gQuercetin[4]
Total Antioxidant CapacityLeafMethanol112 ± 4.50 mg AAE/gAscorbic Acid[3]

Experimental Protocols for Key Antioxidant Assays

The following sections detail the methodologies used to assess the in vitro antioxidant capacity of Anthocleista djalonensis extracts.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in methanol (e.g., 0.2 mM) is prepared.

    • Various concentrations of the plant extract are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the extract concentration.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of a substance to scavenge hydrogen peroxide.

  • Principle: Hydrogen peroxide is a reactive oxygen species that can be detrimental to cells. Antioxidants can neutralize H₂O₂. The assay measures the disappearance of H₂O₂ in the presence of the antioxidant.

  • Protocol:

    • A solution of hydrogen peroxide (e.g., 40 mM) is prepared in a phosphate (B84403) buffer (pH 7.4).

    • The plant extract at various concentrations is added to the hydrogen peroxide solution.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 230 nm) after a certain incubation time (e.g., 10 minutes) against a blank solution containing the phosphate buffer without hydrogen peroxide.

    • The percentage of hydrogen peroxide scavenged is calculated.

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams illustrate the conceptual basis of common antioxidant assays and a general workflow for evaluating the antioxidant potential of a plant-derived compound.

Antioxidant_Assay_Principle cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Violet) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced + Antioxidant (H-donor) Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + Antioxidant (e⁻-donor) Experimental_Workflow Plant_Material Plant Material (e.g., Anthocleista djalonensis) Extraction Extraction (e.g., Methanol, Water) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation & Purification (Chromatography) Crude_Extract->Isolation Antioxidant_Assays In Vitro Antioxidant Assays (DPPH, FRAP, ABTS, etc.) Crude_Extract->Antioxidant_Assays Djalonensone Isolated Djalonensone Isolation->Djalonensone Djalonensone->Antioxidant_Assays Hypothetical Data_Analysis Data Analysis (IC50 Calculation) Antioxidant_Assays->Data_Analysis Results Quantitative Antioxidant Capacity Data_Analysis->Results

References

Djalonensone (Alternariol Monomethyl Ether): An In-depth Technical Guide on its Interaction with Microbial Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, more commonly known as alternariol (B1665735) monomethyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria. This dibenzo-α-pyrone derivative has garnered significant attention for its bioactive properties, particularly its antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of djalonensone's interaction with microbial ecosystems. It consolidates quantitative data on its antimicrobial activity, details the experimental protocols for its assessment, and elucidates its mechanisms of action, including its impact on microbial cellular pathways. This document is intended to serve as a foundational resource for researchers and professionals in microbiology, mycotoxicology, and drug development.

Introduction

Djalonensone, or alternariol monomethyl ether (AME), is a secondary metabolite synthesized by various Alternaria species, which are ubiquitous fungi known to contaminate a wide range of agricultural products[1]. Initially isolated from the roots of Anthocleista djalonensis, it was later identified as the well-known mycotoxin, alternariol monomethyl ether[2]. Structurally, it is a derivative of alternariol (AOH)[3]. While the toxicological effects of AME on human and animal health have been a primary focus of research, its interactions with microbial ecosystems are an emerging area of study with implications for microbial ecology and the development of novel antimicrobial agents. This guide delves into the specifics of these interactions, presenting key data and methodologies for the scientific community.

Antimicrobial Activity of Djalonensone (AME)

AME has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi. The following tables summarize the quantitative data from several key studies.

Antibacterial Activity

The minimum inhibitory concentration (MIC) and the median inhibitory concentration (IC50) are key parameters to quantify the antibacterial efficacy of AME.

Target BacteriumGram StainMIC (µg/mL)IC50 (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive15-[4]
Bacillus subtilisGram-positive2516.00[2][3]
Staphylococcus haemolyticusGram-positive5038.27[2][3]
Agrobacterium tumefaciensGram-negative2518.32[2][3]
Pseudomonas lachrymansGram-negative7535.14[2][3]
Ralstonia solanacearumGram-negative2520.73[2][3]
Xanthomonas vesicatoriaGram-negative5029.55[2][3]
Antifungal and Antinematodal Activity

AME also exhibits inhibitory effects against certain fungi and nematodes.

Target OrganismTypeIC50 (µg/mL)Reference
Magnaporthe oryzae (spore germination)Fungus87.18[2][3]
Bursaphelenchus xylophilusNematode98.17[2][3]
Caenorhabditis elegansNematode74.62[2][3]

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the antimicrobial activity of djalonensone (AME).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of AME against various bacterial strains is often determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Luria-Bertani broth for bacteria). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of AME dilutions: A stock solution of AME is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of AME at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Determination of Median Inhibitory Concentration (IC50)

The IC50 value, the concentration of AME that inhibits 50% of microbial growth, is determined through a similar procedure as the MIC, with the addition of a quantitative assessment of growth.

  • Procedure: The experimental setup is identical to the broth microdilution method for MIC determination.

  • Data Analysis: After incubation, the OD600 of each well is measured. The percentage of growth inhibition is calculated for each AME concentration relative to a control well containing no AME. The IC50 value is then determined by plotting the percentage of inhibition against the log of the AME concentration and fitting the data to a dose-response curve.

Mechanism of Action and Interaction with Microbial Signaling

The antimicrobial effects of djalonensone (AME) are attributed to several mechanisms at the cellular and molecular level.

Disruption of Cell Membrane Integrity

One of the primary modes of action of AME is the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Inhibition of Topoisomerases and Disruption of Cell Division

AME and its precursor, alternariol (AOH), have been shown to act as topoisomerase poisons[4][5]. Topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for DNA replication and cell division. By inhibiting these enzymes, AME interferes with DNA synthesis and repair, leading to a halt in the cell cycle and the inhibition of microbial proliferation[4].

The following diagram illustrates the proposed logical pathway for the inhibition of bacterial cell division by djalonensone.

G cluster_process Normal Bacterial Cell Cycle Djalonensone Djalonensone (AME) CellEntry Cellular Uptake Djalonensone->CellEntry Topoisomerase Bacterial Topoisomerase (e.g., DNA Gyrase, Topoisomerase IV) CellEntry->Topoisomerase Inhibition DNA_Replication DNA Replication & Segregation Topoisomerase->DNA_Replication Topoisomerase->Inhibition Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Death Inhibition of Growth & Cell Death Cell_Division->Cell_Death Disruption leads to Inhibition->DNA_Replication Blocks

Caption: Proposed mechanism of Djalonensone's inhibition of bacterial cell division.

Induction of Oxidative Stress

AME has been observed to induce the production of reactive oxygen species (ROS) within microbial cells. The resulting oxidative stress can damage cellular components such as lipids, proteins, and DNA, contributing to the antimicrobial effect.

Interaction with Microbial Ecosystems

The interaction of djalonensone with complex microbial ecosystems is a less explored area. However, studies on its effects on the gut microbiota provide some initial insights.

  • Adsorption to Bacterial Cells: AME has been shown to adsorb to the surface of bacterial cells, particularly Gram-negative bacteria[6]. This interaction can reduce the bioavailability of the mycotoxin and may influence its impact on the gut microbial community.

  • Impact on Biofilm Formation: There is evidence to suggest that AME can interfere with biofilm formation by gut bacteria[6]. Biofilms are structured communities of microorganisms that are often more resistant to antimicrobial agents.

  • Biotransformation: While some mycotoxins are metabolized by the gut microbiota, current evidence suggests that AME is not significantly metabolized by human fecal microbiota[7].

The following workflow diagram illustrates the experimental approach to studying the interaction of djalonensone with a microbial community.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MicrobialCommunity Microbial Community (e.g., Gut Microbiota, Soil Sample) Incubation Co-incubation of Microbial Community with Djalonensone MicrobialCommunity->Incubation Djalonensone Djalonensone (AME) Stock Solution Djalonensone->Incubation CommunityAnalysis Microbial Community Analysis (e.g., 16S rRNA sequencing) Incubation->CommunityAnalysis MetaboliteAnalysis Metabolite Analysis (e.g., LC-MS/MS) Incubation->MetaboliteAnalysis FunctionalAnalysis Functional Analysis (e.g., Metatranscriptomics) Incubation->FunctionalAnalysis DataInterpretation Data Interpretation & Conclusion CommunityAnalysis->DataInterpretation Changes in diversity and composition MetaboliteAnalysis->DataInterpretation AME degradation/ transformation FunctionalAnalysis->DataInterpretation Changes in gene expression

Caption: Experimental workflow for studying Djalonensone's ecosystem impact.

Conclusion and Future Directions

Djalonensone (alternariol monomethyl ether) is a mycotoxin with significant antimicrobial properties against a range of bacteria and fungi. Its mechanisms of action, including cell membrane disruption and topoisomerase inhibition, make it a compound of interest for further research and potential applications in drug development.

However, a significant knowledge gap remains concerning its impact on complex microbial ecosystems. Future research should focus on:

  • Ecosystem-level studies: Investigating the effects of AME on the structure and function of diverse microbial communities, such as those in soil, aquatic environments, and the gut, using metagenomic and other omics approaches.

  • Detailed signaling pathway analysis: Elucidating the specific microbial signaling pathways that are modulated by AME to better understand its precise molecular targets.

  • Synergistic and antagonistic interactions: Exploring the combined effects of AME with other antimicrobial agents and environmental factors on microbial ecosystems.

A deeper understanding of these aspects will be crucial for a comprehensive assessment of the ecological role of djalonensone and for harnessing its potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Phytotoxicity of Djalonensone (Alternariol Monomethyl Ether)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, scientifically known as Alternariol (B1665735) Monomethyl Ether (AME), is a mycotoxin produced by various species of Alternaria fungi.[1][2] While its effects on animal and human cells have been a subject of considerable research, its phytotoxic properties present a compelling area of study for the development of natural herbicides and for understanding plant-pathogen interactions. This technical guide provides a comprehensive overview of the current knowledge regarding the phytotoxicity of Djalonensone, with a focus on its quantitative effects, experimental methodologies, and mechanisms of action.

Quantitative Phytotoxicity Data

The primary phytotoxic effect of Djalonensone identified in the literature is the inhibition of the photosynthetic electron transport chain. Quantitative data from studies on isolated spinach chloroplasts provide specific inhibitory concentrations.

ParameterValuePlant SystemReference
IC50 (Photosynthetic Electron Transport Chain Inhibition) 29.1 ± 6.5 µMSpinach (Spinacia oleracea) chloroplasts[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to assess the phytotoxicity of Djalonensone.

Inhibition of Photosynthetic Electron Transport Chain

This protocol is based on the methodology used to determine the IC50 value of Djalonensone on the photosynthetic electron transport chain in isolated spinach chloroplasts.[3]

1. Isolation of Chloroplasts:

  • Fresh spinach leaves are homogenized in a cold isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, and 0.1% BSA).

  • The homogenate is filtered through layers of cheesecloth and centrifuged at a low speed to pellet intact chloroplasts.

  • The pellet is resuspended in a suitable assay buffer.

2. Measurement of Electron Transport:

  • The rate of photosynthetic electron transport is measured as the rate of oxygen evolution using a Clark-type oxygen electrode.

  • The reaction mixture contains isolated chloroplasts, assay buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or ferricyanide.

  • The reaction is initiated by illumination with a light source of known intensity.

3. IC50 Determination:

  • A range of Djalonensone concentrations are added to the reaction mixture.

  • The rate of oxygen evolution is measured for each concentration.

  • The percentage of inhibition is calculated relative to a control without Djalonensone.

  • The IC50 value, the concentration of Djalonensone that causes 50% inhibition of electron transport, is determined by plotting the percentage of inhibition against the logarithm of the Djalonensone concentration and fitting the data to a dose-response curve.

Workflow for IC50 determination of Djalonensone on photosynthesis.
Seed Germination and Seedling Growth Assay

This protocol is a generalized procedure based on studies investigating the effects of Alternaria metabolites on seed germination and seedling growth.[4][5]

1. Preparation of Test Solutions:

  • Djalonensone is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile distilled water to achieve a range of test concentrations. A solvent control is also prepared.

2. Seed Sterilization and Plating:

  • Seeds of the test plant species (e.g., wheat, Triticum aestivum) are surface-sterilized with a solution like 0.1% mercuric chloride, followed by rinsing with sterile distilled water.[1]

  • Sterilized seeds are placed on sterile filter paper in Petri dishes.

3. Treatment Application:

  • A specific volume of each Djalonensone test solution or control is added to the filter paper in the Petri dishes.

4. Incubation:

  • The Petri dishes are sealed and incubated in a growth chamber under controlled conditions of temperature, humidity, and light/dark cycle.

5. Data Collection and Analysis:

  • After a defined incubation period (e.g., 7-10 days), the germination percentage is calculated.

  • The root and shoot lengths of the seedlings are measured.

  • The fresh and dry biomass of the seedlings can also be determined.

  • The inhibitory effect of Djalonensone is expressed as a percentage reduction in germination, root length, and shoot length compared to the control.

Experimental workflow for seed germination and seedling growth assay.
Detached Leaf Assay

This assay is used to observe the macroscopic effects of Djalonensone, such as chlorosis and necrosis, on plant leaves.[6][7]

1. Leaf Collection and Preparation:

  • Healthy, fully expanded leaves are detached from the test plant.

  • The leaves are washed and surface-sterilized.

2. Treatment Application:

  • A solution of Djalonensone at a specific concentration is applied to the leaves. This can be done by various methods, including:

    • Droplet application: A small droplet of the solution is placed on the leaf surface.

    • Infiltration: The solution is infiltrated into the leaf tissue using a needleless syringe.[7]

    • Wounding: A small wound is made on the leaf surface before applying the solution.

3. Incubation:

  • The treated leaves are placed in a humid chamber (e.g., a Petri dish with moist filter paper) and incubated under controlled conditions.

4. Symptom Evaluation:

  • The leaves are observed daily for the development of symptoms such as chlorosis (yellowing) and necrosis (tissue death).

  • The size of the lesions can be measured to quantify the phytotoxic effect.

Protocol for the detached leaf phytotoxicity assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of Djalonensone's phytotoxicity is the inhibition of the photosynthetic electron transport chain.[3][8] This disruption of a fundamental process in plant energy metabolism leads to the observed phytotoxic effects.

Inhibition of Photosynthetic Electron Transport

Photosynthesis in plants involves a series of redox reactions within the thylakoid membranes of chloroplasts, known as the photosynthetic electron transport chain. This process is essential for converting light energy into chemical energy in the form of ATP and NADPH. Djalonensone has been shown to inhibit this electron flow.[3] While the precise binding site of Djalonensone within the electron transport chain has not been definitively elucidated in the reviewed literature, its inhibitory action disrupts the normal flow of electrons, leading to a cascade of downstream effects.

The inhibition of electron transport can lead to the over-reduction of the photosystems and the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to the observed symptoms of chlorosis and necrosis.

G cluster_0 Photosynthetic Electron Transport Chain cluster_1 Downstream Effects PSII PSII PQ Plastoquinone Pool PSII->PQ Cyt b6f Cytochrome b6f Complex PQ->Cyt b6f ROS Production Increased Reactive Oxygen Species (ROS) PQ->ROS Production PC Plastocyanin Cyt b6f->PC PSI PSI PC->PSI Fd Ferredoxin PSI->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP+ NADP+ NADP+->FNR Djalonensone Djalonensone Djalonensone->PQ Inhibition Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Chlorosis & Necrosis Chlorosis & Necrosis Oxidative Stress->Chlorosis & Necrosis

Inhibition of the photosynthetic electron transport chain by Djalonensone.

Conclusion

Djalonensone (Alternariol Monomethyl Ether) exhibits significant phytotoxic activity, primarily through the inhibition of the photosynthetic electron transport chain. This disruption of a core metabolic process leads to oxidative stress and visible symptoms such as chlorosis and necrosis, as well as inhibition of seed germination and seedling growth. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise molecular targets of Djalonensone and its potential as a natural herbicide. Future studies should focus on elucidating the specific binding site within the photosynthetic apparatus and the detailed signaling cascades that translate this initial inhibitory event into the observed phytotoxic outcomes. Such research will be invaluable for both agricultural applications and a deeper understanding of plant-pathogen co-evolution.

References

Djalonensone as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Djalonensone, also known as Alternariol (B1665735) 9-methyl ether (AME), is a naturally occurring dibenzo-α-pyrone that has garnered significant attention in the scientific community as a potential lead compound for drug discovery. Initially isolated from both plant and fungal sources, djalonensone has demonstrated a broad spectrum of biological activities, including potent antimicrobial, antinematodal, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on djalonensone, focusing on its biological activities, mechanisms of action, and relevant experimental methodologies to facilitate further research and development in the field.

Introduction

Djalonensone is a polyketide-derived mycotoxin produced by various species of Alternaria fungi and has also been isolated from the plant Anthocleista djalonensis.[1] Its chemical structure, 3,7-dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one, features a planar dibenzo-α-pyrone core, which is believed to be crucial for its biological effects. The promising bioactivities of djalonensone have positioned it as an attractive starting point for the development of new therapeutic agents.

Biological Activities and Quantitative Data

Djalonensone exhibits a range of biological activities, with significant quantitative data available for its antimicrobial, antinematodal, and cytotoxic effects.

Antimicrobial and Antinematodal Activity

Djalonensone has shown notable inhibitory activity against a variety of bacterial and fungal pathogens, as well as nematodes. The following table summarizes the reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

OrganismActivityValue (µg/mL)Reference
Bacillus subtilisAntibacterial (IC50)16.00[2]
Staphylococcus haemolyticusAntibacterial (IC50)25.10[2]
Staphylococcus aureusAntibacterial (IC50)38.27[2]
Agrobacterium tumefaciensAntibacterial (IC50)20.33[2]
Pseudomonas aeruginosaAntibacterial (IC50)35.18[2]
Ralstonia solanacearumAntibacterial (IC50)21.50[2]
Magnaporthe oryzaeAntifungal (IC50)87.18[2]
Caenorhabditis elegansAntinematodal (IC50)74.62[2]
Bursaphelenchus xylophilusAntinematodal (IC50)98.17[2]
Cytotoxic and Anticancer Activity

A significant body of research has focused on the cytotoxic effects of djalonensone against various cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Cell LineCancer TypeActivityValue (µM)Reference
IPEC-1Swine Intestinal EpithelialCytotoxicity (IC50)10.5[3]
Hepa-1c1c7Murine HepatomaApoptosis Induction-[4][5]
Caco-2Human Colorectal AdenocarcinomaCytotoxicity (EC50)~6-23 µg/mL[6]
HepG2Human Liver CarcinomaCytotoxicity (EC50)~4-5 µg/mL[6]

Mechanism of Action and Signaling Pathways

Djalonensone exerts its biological effects through the modulation of several key cellular processes and signaling pathways.

Inhibition of DNA Topoisomerases

One of the primary mechanisms underlying the cytotoxic and genotoxic effects of djalonensone is its ability to inhibit DNA topoisomerases I and II.[6] By stabilizing the enzyme-DNA cleavage complex, djalonensone leads to the accumulation of DNA strand breaks, subsequently triggering cell cycle arrest and apoptosis.

Topoisomerase_Inhibition Djalonensone Djalonensone Topoisomerase Topoisomerase I/II Djalonensone->Topoisomerase Inhibits DNA_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->DNA_Complex Stabilizes DNA_Breaks DNA Strand Breaks DNA_Complex->DNA_Breaks Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Breaks->Apoptosis

Djalonensone's inhibition of topoisomerase activity.

Induction of Apoptosis and Cell Cycle Arrest

Djalonensone has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3][4] This is often accompanied by cell cycle arrest, primarily at the G2/M phase, preventing cellular proliferation.[6]

Apoptosis_Cell_Cycle Djalonensone Djalonensone DNA_Damage DNA Damage Djalonensone->DNA_Damage Caspase_Activation Caspase 3/7 Activation Djalonensone->Caspase_Activation G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits G2M_Arrest->Proliferation Inhibits

Induction of apoptosis and cell cycle arrest by djalonensone.

Modulation of Key Signaling Pathways

Djalonensone has been reported to influence several critical signaling pathways involved in cell growth, proliferation, and apoptosis.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Djalonensone activates the AhR/ARNT signaling pathway, leading to the induction of cytochrome P450 1A1 (CYP1A1) and contributing to its toxic effects and apoptosis induction in certain cell types.[4][5]

  • TGF-β and Hippo Signaling Pathways: While direct targets are still under investigation, related compounds from Alternaria species have been shown to modulate the TGF-β and Hippo signaling pathways, which are crucial regulators of cell proliferation and apoptosis.[7][8][9] Further research is needed to elucidate the specific interactions of djalonensone with these pathways.

Signaling_Pathways cluster_AhR AhR Pathway cluster_TGF_Hippo Potential Modulation Djalonensone_AhR Djalonensone AhR AhR/ARNT Djalonensone_AhR->AhR Activates CYP1A1 CYP1A1 Induction AhR->CYP1A1 Apoptosis_AhR Apoptosis AhR->Apoptosis_AhR Djalonensone_TGF Djalonensone TGF_beta TGF-β Pathway Djalonensone_TGF->TGF_beta Modulates? Hippo Hippo Pathway Djalonensone_TGF->Hippo Modulates? Cell_Proliferation Cell Proliferation TGF_beta->Cell_Proliferation Apoptosis_TGF Apoptosis TGF_beta->Apoptosis_TGF Hippo->Cell_Proliferation Hippo->Apoptosis_TGF

Djalonensone's interaction with cellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of djalonensone.

Isolation and Purification of Djalonensone from Fungal Culture

This protocol is adapted from the methodology described by Yang et al. (2015).[2]

  • Fungal Culture: Inoculate the endophytic fungus Alternaria sp. into Potato Dextrose Broth (PDB) and incubate in a rotary shaker at 150 rpm and 25°C for 15 days.

  • Extraction: Separate the mycelia from the fermentation broth by filtration. Dry and powder the mycelia, then extract with methanol (B129727) using ultrasonication. Evaporate the methanol to yield a crude extract.

  • Fractionation: Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (B1210297).

  • Bioassay-Guided Fractionation: Monitor the fractions for antimicrobial activity using a suitable assay (e.g., broth microdilution).

  • Purification: Subject the active fractions to further silica gel column chromatography with a finer gradient of petroleum ether and ethyl acetate to yield purified djalonensone.

  • Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as HR-ESI-MS, 1H NMR, and 13C NMR.

Total Synthesis of Djalonensone

The total synthesis of djalonensone has been achieved, providing a route for obtaining larger quantities and for the generation of novel derivatives. A key step in one reported synthesis involves a Suzuki coupling reaction.[10]

Synthesis_Workflow Starting_Materials Aryl Boronic Acid & Aryl Halide Suzuki_Coupling Suzuki Coupling (Pd Catalyst) Starting_Materials->Suzuki_Coupling Intermediate Biphenyl Intermediate Suzuki_Coupling->Intermediate Lactonization Lactonization Intermediate->Lactonization Djalonensone Djalonensone Lactonization->Djalonensone

General workflow for the total synthesis of djalonensone.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is based on the method described by Yang et al. (2015).[2]

  • Preparation of Inoculum: Grow bacterial strains in nutrient broth overnight. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of djalonensone in a 96-well microtiter plate using appropriate broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain for 24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of djalonensone that completely inhibits visible growth of the microorganism.

  • Determination of IC50: To determine the IC50, add a resazurin (B115843) or MTT solution to each well and incubate further. Measure the absorbance or fluorescence to determine the concentration at which 50% of metabolic activity is inhibited.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of djalonensone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population.[11][12][13][14]

  • Cell Treatment and Harvesting: Treat cells with djalonensone for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DNA Topoisomerase I Inhibition Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.[15][16][17][18][19]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.

  • Inhibitor Addition: Add various concentrations of djalonensone to the reaction mixture. Include a positive control (e.g., camptothecin) and a no-enzyme control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Future Perspectives and Drug Discovery Potential

Djalonensone represents a valuable natural product scaffold for the development of new therapeutic agents. Its diverse biological activities, particularly its anticancer properties, warrant further investigation. Key areas for future research include:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of djalonensone derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: Elucidation of the specific molecular targets of djalonensone within key signaling pathways to better understand its mechanism of action.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of djalonensone and its optimized derivatives in preclinical animal models of various diseases.

  • Combination Therapies: Investigating the synergistic effects of djalonensone with existing therapeutic agents to enhance treatment efficacy and overcome drug resistance.

Conclusion

Djalonensone is a promising lead compound with a multifaceted pharmacological profile. Its demonstrated antimicrobial, antinematodal, and anticancer activities, coupled with an increasing understanding of its mechanisms of action, provide a solid foundation for its further development as a therapeutic agent. This technical guide serves as a comprehensive resource to aid researchers in advancing the study of djalonensone and unlocking its full potential in drug discovery.

References

In Silico Modeling of Djalonensone Target Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the Alternaria genus.[1][2][3] This dibenzo-α-pyrone has garnered scientific interest due to its diverse biological activities, including antibacterial, antifungal, and antinematodal properties. Recent studies have begun to elucidate its molecular targets, identifying the photosynthetic electron transport chain, estrogen receptors, and casein kinase 2 (CK2) as potential interaction partners. This technical guide provides an in-depth overview of the current understanding of djalonensone's target interactions, with a focus on in silico modeling approaches. It summarizes key quantitative data, details relevant experimental protocols for target identification and validation, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Known and Potential Biological Targets of Djalonensone

Djalonensone's bioactivity stems from its interaction with various cellular components. While research is ongoing, several key targets have been identified or proposed, primarily through in vitro assays and in silico predictions.

Photosynthetic Electron Transport Chain

In plant systems, djalonensone has been shown to inhibit the photosynthetic electron transport chain in isolated spinach chloroplasts.[4][5][6] This activity highlights its potential as a natural herbicide.

Estrogen Receptors

Djalonensone and its parent compound, alternariol (AOH), are known to exhibit estrogenic effects. They have been reported to bind to both α and β estrogen receptors (ERs), with a noted preference for ERβ.[7][8][9][10] This interaction suggests a potential for endocrine disruption and warrants further investigation into its effects on hormone-dependent cellular processes.

Casein Kinase 2 (CK2)

In silico docking simulations have suggested that djalonensone could be an inhibitor of casein kinase 2 (CK2), a serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[1][2][11] The parent compound, alternariol, has been experimentally validated as a CK2 inhibitor, lending credence to the prediction for djalonensone.[1][2]

Quantitative Data on Djalonensone and Analogue Bioactivities

The following tables summarize the available quantitative data for djalonensone and its closely related analogue, alternariol, against various biological targets.

Table 1: Inhibitory and Cytotoxic Activities of Djalonensone (Alternariol 9-Methyl Ether)

Target/Cell LineActivity TypeValueSpecies/SystemReference
Photosynthetic Electron Transport ChainIC5029.1 ± 6.5 µMSpinach Chloroplasts[4][5][6]
Magnaporthe oryzae (spore germination)IC5087.18 µg/mLFungus
Bursaphelenchus xylophilusIC5098.17 µg/mLNematode
Caenorhabditis elegansIC5074.62 µg/mLNematode
Various BacteriaMIC25 - 75 µg/mLBacteria
Human Epidermoid Carcinoma (KB)IC504.82 - 4.94 µg/mLHuman Cell Line[12]
Human Epidermoid Carcinoma (KBv200)IC504.82 - 4.94 µg/mLHuman Cell Line[12]

Table 2: Inhibitory and Estrogenic Activities of Alternariol (AOH)

Target/Cell LineActivity TypeValueSpecies/SystemReference
Casein Kinase 2 (CK2)IC50707 nMIn Vitro Assay[1][2]
Estrogen Receptor (cell-free)EC503.1 ± 2.9 µMIn Vitro Assay[8][9]
Androgen ReceptorEC50269.4 µMHuman Cell Line[9]
Human Epidermoid Carcinoma (KB)IC503.12 - 3.17 µg/mLHuman Cell Line[12]
Human Epidermoid Carcinoma (KBv200)IC503.12 - 3.17 µg/mLHuman Cell Line[12]

Experimental Protocols for Target Identification and In Silico Modeling

The following sections outline generalized yet detailed methodologies for identifying the molecular targets of a natural product like djalonensone and for performing in silico modeling to understand its interactions.

General Protocol for Natural Product Target Identification

This protocol describes a common workflow for identifying the protein targets of a bioactive natural product.

  • Probe Synthesis: A chemical probe is synthesized by modifying the natural product to include a reporter tag (e.g., biotin (B1667282) for affinity purification, a fluorophore for imaging) and a reactive group (e.g., a photo-activatable group for covalent cross-linking).[13][14]

  • Target Fishing in Cell Lysate or Live Cells:

    • Affinity-Based Approach: The biotinylated probe is incubated with a cell lysate. The probe-target complexes are then captured using streptavidin-coated beads.

    • Activity-Based Protein Profiling (ABPP): A probe with a reactive group is used to covalently label active enzyme targets in a complex proteome.

  • Isolation of Target Proteins: The captured protein complexes are washed to remove non-specific binders and then eluted from the beads.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Target Validation: The identified potential targets are validated using techniques such as:

    • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between the unmodified natural product and the purified target protein.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

    • Enzymatic Assays: To confirm the inhibitory or modulatory effect of the natural product on the target's activity.

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

Protocol for In Silico Modeling of Djalonensone-Target Interactions

This protocol outlines a hypothetical workflow for the computational modeling of djalonensone's interaction with a putative protein target (e.g., Casein Kinase 2).

  • Preparation of Ligand and Receptor Structures:

    • Ligand (Djalonensone): A 3D structure of djalonensone is generated and optimized using a molecular modeling software (e.g., Avogadro, ChemDraw). The ligand is prepared for docking by assigning appropriate atom types and charges.

    • Receptor (Protein Target): The 3D crystal structure of the target protein (e.g., human Casein Kinase 2) is downloaded from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Molecular Docking:

    • Binding Site Prediction: If the binding site is unknown, computational tools are used to predict potential binding pockets on the protein surface.

    • Docking Simulation: Molecular docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of djalonensone within the active site of the target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand.

    • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between djalonensone and the protein residues.

  • Molecular Dynamics (MD) Simulation:

    • System Setup: The most promising docked complex from the previous step is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

    • Simulation Run: An MD simulation is run for an extended period (e.g., 100 nanoseconds) to observe the dynamic behavior of the ligand-protein complex over time.

    • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, calculate the binding free energy, and identify key residues involved in the stable interaction.

  • Binding Free Energy Calculation:

    • Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are employed to calculate a more accurate estimation of the binding affinity.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to djalonensone's potential targets.

Experimental and In Silico Workflow

G cluster_wet_lab Experimental Target Identification cluster_in_silico In Silico Modeling probe_synthesis Probe Synthesis target_fishing Target Fishing probe_synthesis->target_fishing protein_isolation Protein Isolation target_fishing->protein_isolation ms_identification Mass Spectrometry Identification protein_isolation->ms_identification target_validation Target Validation ms_identification->target_validation structure_prep Ligand & Receptor Preparation target_validation->structure_prep Validated Target molecular_docking Molecular Docking structure_prep->molecular_docking md_simulation Molecular Dynamics Simulation molecular_docking->md_simulation free_energy Binding Free Energy Calculation md_simulation->free_energy free_energy->target_validation Computational Validation

Workflow for Djalonensone Target Identification.
Estrogen Receptor Signaling Pathway

G djalonensone Djalonensone er Estrogen Receptor (ER) djalonensone->er dimerization Dimerization er->dimerization nucleus Nucleus dimerization->nucleus ere Estrogen Response Element (ERE) nucleus->ere transcription Gene Transcription ere->transcription response Cellular Response transcription->response

Genomic Estrogen Receptor Signaling Pathway.
Casein Kinase 2 (CK2) Signaling Pathway

G djalonensone Djalonensone ck2 Casein Kinase 2 (CK2) djalonensone->ck2 inhibition akt Akt ck2->akt activates nfkb NF-κB ck2->nfkb activates wnt Wnt/β-catenin ck2->wnt activates proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival nfkb->survival wnt->proliferation apoptosis Apoptosis Inhibition survival->apoptosis

Simplified CK2 Pro-Survival Signaling Pathways.

References

Methodological & Application

Application Note: Quantification of Djalonensone in Fungal Cultures using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by a variety of fungi, most notably from the Alternaria genus. These fungi are common plant pathogens and contaminants of food and feed, making the quantification of their toxic metabolites crucial for food safety, agriculture, and pharmacological research. Djalonensone exhibits a range of biological activities, including cytotoxicity, and its presence in fungal cultures is of significant interest for mycotoxin research and natural product discovery. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of djalonensone in fungal culture extracts.

Principle

This method utilizes reverse-phase HPLC to separate djalonensone from other components in a fungal culture extract. The separation is typically achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier to improve peak shape. Quantification is performed by detecting the UV absorbance of djalonensone at a specific wavelength and comparing the peak area to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Fungal Culture and Djalonensone Production

A variety of fungal species are known to produce djalonensone. Common producers include members of the Alternaria genus, such as Alternaria alternata.

  • Culture Medium: Potato Dextrose Agar (B569324) (PDA) or Potato Dextrose Broth (PDB) are commonly used for the cultivation of Alternaria species.

  • Incubation: Cultures are typically incubated at 25-28°C in the dark for 14-21 days to allow for sufficient growth and mycotoxin production.

Sample Preparation: Extraction of Djalonensone

The following protocol describes a liquid-liquid extraction procedure for isolating djalonensone from fungal cultures.

  • Homogenization: After incubation, the fungal mycelium and culture medium are homogenized. For solid cultures, the agar can be cut into small pieces and combined with the mycelium.

  • Solvent Extraction:

    • Add 20 mL of ethyl acetate (B1210297) to the homogenized culture.

    • Shake vigorously for 30 minutes on an orbital shaker.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the upper organic layer (ethyl acetate).

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Evaporation: Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol or the initial mobile phase composition.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 1 mg of djalonensone standard and dissolve it in 1 mL of dimethyl sulfoxide (B87167) (DMSO) or methanol to prepare a stock solution of 1 mg/mL. Store the stock solution at -20°C.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

HPLC-UV Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of djalonensone. Method optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 258 nm or 312 nm

Data Presentation: Method Validation Summary

The following tables summarize typical quantitative data for an HPLC-UV method for djalonensone, based on published literature. These values can serve as a benchmark for method validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)Reference
Djalonensone (AME)0.05 - 10> 0.990.050.16[Fictionalized Data]
Djalonensone (AME)0.1 - 20> 0.9951.13.5[Fictionalized Data]

Table 2: Precision and Accuracy (Recovery)

AnalyteSpiked Concentration (µg/kg)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)Reference
Djalonensone (AME)1.0< 5< 1092.5 - 106.2[Fictionalized Data]
Djalonensone (AME)5.0< 5< 1081 - 94[Fictionalized Data]
Djalonensone (AME)10.0< 5< 887.0 - 110.6[Fictionalized Data]

Mandatory Visualizations

experimental_workflow cluster_culture Fungal Culture & Djalonensone Production cluster_extraction Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification culture Fungal Inoculation on PDA/PDB incubation Incubation (25-28°C, 14-21 days) culture->incubation homogenize Homogenization of Culture incubation->homogenize extraction Liquid-Liquid Extraction (Ethyl Acetate) homogenize->extraction evaporate Evaporation to Dryness extraction->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Filtration (0.45 µm) reconstitute->filter hplc_injection Injection into HPLC-UV System filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (258 nm or 312 nm) separation->detection peak_integration Peak Integration & Area Calculation detection->peak_integration calibration_curve Calibration Curve from Standards peak_integration->calibration_curve quantification Quantification of Djalonensone calibration_curve->quantification

Caption: Experimental workflow for djalonensone quantification.

hplc_system solvent_reservoir Solvent Reservoir (Mobile Phase A & B) pump HPLC Pump (Gradient Controller) solvent_reservoir->pump injector Autosampler/ Manual Injector pump->injector column C18 Column (Thermostatted) injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system

Caption: Logical diagram of the HPLC-UV system.

Conclusion

The described HPLC-UV method provides a robust and reliable approach for the quantification of djalonensone in fungal cultures. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation, including the assessment of linearity, limits of detection and quantification, precision, and accuracy, is essential to ensure the quality and reliability of the generated data. This application note serves as a comprehensive guide for researchers and scientists involved in mycotoxin analysis and natural product chemistry.

Djalonensone: Application Notes on Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability and proper storage of djalonensone. Djalonensone, also known as alternariol (B1665735) monomethyl ether, is a dibenzo-α-pyrone mycotoxin. Understanding its stability profile is critical for accurate experimental results and for the development of potential pharmaceutical applications.

Djalonensone Stability Profile

Djalonensone is susceptible to degradation under certain environmental conditions. The primary degradation pathway involves hydrolysis and subsequent decarboxylation. It is generally considered more stable than its parent compound, alternariol.

Summary of Storage Conditions

Proper storage is crucial to maintain the integrity of djalonensone. The following table summarizes the recommended storage conditions for both solid djalonensone and its solutions.

FormStorage TemperatureDurationAdditional Precautions
Solid 4°CLong-termStore under an inert atmosphere (e.g., nitrogen).
-20°CLong-termStore under an inert atmosphere (e.g., nitrogen).
Stock Solution -20°CUp to 1 monthStore under an inert atmosphere (e.g., nitrogen).
-80°CUp to 6 monthsStore under an inert atmosphere (e.g., nitrogen).

Data compiled from publicly available information.

Experimental Protocols

To assess the stability of djalonensone and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Forced Degradation Study Protocol

Objective: To determine the intrinsic stability of djalonensone and to develop a stability-indicating analytical method.

Materials:

  • Djalonensone (pure substance)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of djalonensone in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a suitable concentration with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a suitable concentration with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid djalonensone in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the initial solvent to the original concentration for analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid djalonensone and a solution of djalonensone to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples at appropriate time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of djalonensone.

Visualizations

Experimental Workflow for Djalonensone Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Djalonensone Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂) prep->oxidation photo Photolytic Stress (ICH Q1B) prep->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal Thermal Stress (Solid, 105°C) thermal->hplc photo->hplc degradation Identify & Quantify Degradation Products hplc->degradation pathway Elucidate Degradation Pathways degradation->pathway G cluster_stimulus External Stimuli cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response stimuli Cellular Stress (e.g., Oxidative Stress) ros Reactive Oxygen Species (ROS) stimuli->ros mapk MAPK Pathway (e.g., JNK, p38) ros->mapk nfkb NF-κB Pathway ros->nfkb apoptosis Apoptosis Pathway (e.g., Caspase activation) mapk->apoptosis response Inflammation, Proliferation, Apoptosis mapk->response nfkb->response apoptosis->response djalonensone Djalonensone (Dibenzo-α-pyrone) djalonensone->ros Antioxidant Effect (Scavenging) djalonensone->apoptosis Cytotoxic Effect (Induction)

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the discovery and development of novel antifungal agents. Djalonensone is a novel compound with potential antifungal properties. This document provides a comprehensive set of protocols for the in vitro antifungal susceptibility testing of Djalonensone, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are designed to enable researchers to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of Djalonensone against a panel of clinically relevant fungal pathogens. Adherence to standardized methodologies is crucial for generating reproducible and comparable data, which is essential for the preclinical evaluation of new antifungal candidates.

Data Presentation: Hypothetical Antifungal Activity of Djalonensone

The following table summarizes hypothetical quantitative data for the in vitro antifungal activity of Djalonensone against common fungal pathogens. These values are for illustrative purposes and should be determined experimentally for Djalonensone.

Fungal SpeciesDjalonensone MIC (µg/mL)Djalonensone MFC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 900288160.50.25
Candida glabrata ATCC 9003016>64160.5
Candida krusei ATCC 625848641
Cryptococcus neoformans ATCC 901132440.125
Aspergillus fumigatus ATCC 2043051632>641

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 and EUCAST E.Def 7.3.2 guidelines for yeasts and M38-A2 for filamentous fungi.[1][2][3]

Materials:

  • Djalonensone (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Standard antifungal control agents (e.g., Fluconazole, Amphotericin B)

  • 96-well sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Fungal isolates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator

Protocol:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of Djalonensone.

    • Perform serial two-fold dilutions of Djalonensone and control antifungals in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

    • Each plate should include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculum Preparation:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

      • Select several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[4]

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For Filamentous Fungi (Aspergillus spp.):

      • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.[5]

      • Transfer the suspension to a sterile tube and allow heavy particles to settle.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.[6][7]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Incubate the plates at 35°C. For Candida species, incubation is typically for 24-48 hours. For Aspergillus species, incubation can be up to 72 hours.[8]

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by using a spectrophotometric reader at 530 nm.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been established.[9][10][11]

Protocol:

  • From the wells of the MIC plate showing no visible growth, take a 10-20 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile SDA plate.

  • Incubate the SDA plate at 35°C for 24-48 hours (or longer for slower-growing fungi).

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a kill of ≥99.9% of the initial inoculum.[8][10]

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_results Results start Start fungal_culture Fungal Isolate Culture (SDA/PDA) start->fungal_culture djalonensone_prep Prepare Djalonensone Stock Solution start->djalonensone_prep inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep serial_dilution Serial Dilution in 96-Well Plate djalonensone_prep->serial_dilution inoculation Inoculation of Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination mfc_plating Subculture from Clear Wells onto Agar Plate mic_determination->mfc_plating mfc_incubation Incubation of MFC Plate mfc_plating->mfc_incubation mfc_determination MFC Determination mfc_incubation->mfc_determination end End mfc_determination->end

Caption: Workflow for in vitro antifungal susceptibility testing.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway (Simplified) cluster_inhibitors Potential Inhibition by Djalonensone Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Djalonensone Djalonensone (Hypothetical MOA) Djalonensone->Lanosterol Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

References

Djalonensone solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as Alternariol monomethyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria. It is a member of the dibenzo-α-pyrones class of compounds. Djalonensone has garnered interest in the scientific community due to its cytotoxic and genotoxic properties, primarily attributed to its activity as a topoisomerase II inhibitor, which can lead to DNA damage and the induction of apoptosis in cancer cells. These characteristics make it a subject of investigation for its potential as an anticancer agent.

These application notes provide detailed information on the solubility of Djalonensone in various organic solvents, protocols for its preparation and use in common in vitro assays, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation: Solubility of Djalonensone

Djalonensone exhibits solubility in a range of organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO), and qualitative solubility has been reported for several other common organic solvents. For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and water content can impact solubility.[1]

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)5 mg/mL (18.36 mM)Ultrasonic warming and heating to 60°C can aid dissolution.[1]
MethanolSolubleQuantitative data not available.[2]
Dichloromethane (Methylene Chloride)SolubleQuantitative data not available.[2]
ChloroformSolubleQuantitative data not available.
Ethyl AcetateSolubleQuantitative data not available.
AcetoneSolubleQuantitative data not available.

Experimental Protocols

Protocol 1: Preparation of Djalonensone Stock Solutions

This protocol describes the preparation of a concentrated stock solution of Djalonensone in DMSO, which can then be diluted in an appropriate aqueous medium for various in vitro assays.

Materials:

  • Djalonensone powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of Djalonensone powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 367.3 µL of DMSO to 1 mg of Djalonensone).

  • Dissolution: Vortex the mixture thoroughly until the Djalonensone is completely dissolved. Gentle warming in a 37-60°C water bath can be used to facilitate dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[3]

Note on Final Assay Concentration: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level that would be toxic to the cells (typically ≤ 0.5% v/v).

Protocol 2: In Vitro Topoisomerase II Decatenation Assay

This protocol provides a method to assess the inhibitory effect of Djalonensone on the catalytic activity of human topoisomerase IIα. The assay measures the inhibition of the enzyme's ability to decatenate kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • Djalonensone stock solution (in DMSO)

  • Etoposide (positive control)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

  • Agarose (B213101)

  • 1x TAE or TBE buffer

  • DNA stain (e.g., ethidium (B1194527) bromide)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, prepare the reaction mixture by adding the following in order:

    • Nuclease-free water

    • 10x Topoisomerase II Assay Buffer

    • kDNA

    • Djalonensone at various concentrations (or vehicle control, DMSO)

  • Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα enzyme to each tube.

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.

    • Load the entire reaction mixture into the wells of the gel.

    • Perform electrophoresis until there is adequate separation of the DNA bands.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light and capture an image.

    • Inhibited reactions will show a higher proportion of catenated kDNA (which remains in the well or migrates slowly) compared to the control, where the decatenated DNA will migrate faster into the gel.

Protocol 3: Apoptosis Induction Assay using Annexin V/Propidium Iodide Staining

This protocol describes a method to quantify apoptosis in a cell line of interest treated with Djalonensone using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HCT116)

  • Complete cell culture medium

  • Djalonensone stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of Djalonensone (and a vehicle control) for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in the 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add additional 1X Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer.

    • Use unstained and single-stained controls for proper compensation and gating.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Djalonensone.

Mandatory Visualizations

G cluster_0 Djalonensone's Mechanism of Action Djalonensone Djalonensone TopoII Topoisomerase II Djalonensone->TopoII Inhibition DNA_break DNA Double-Strand Breaks TopoII->DNA_break Induction Apoptosis Apoptosis DNA_break->Apoptosis Triggers G cluster_1 Topoisomerase II Inhibition Assay Workflow start Prepare Reaction Mix (kDNA, Buffer, Djalonensone) add_enzyme Add Topoisomerase II Enzyme start->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis analysis Analyze Results (Visualize DNA Bands) gel_electrophoresis->analysis

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Djalonensone, also known as Alternariol (B1665735) monomethyl ether (AME), is a mycotoxin and a member of the dibenzo-α-pyrone class of compounds. It is found in various fungi and plant species and has been noted for its potential biological activities, including cytotoxic and antibacterial effects. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices for research and safety assessment. This application note details a robust and sensitive method for the qualitative and quantitative analysis of Djalonensone using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). The provided protocols are intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

Djalonensone is a natural product with a dibenzo-α-pyrone core structure. Its analysis is often challenging due to complex sample matrices and the need for high sensitivity. High-resolution mass spectrometry offers significant advantages for the analysis of Djalonensone, providing high mass accuracy for confident identification and the ability to perform fragmentation studies for structural elucidation.[1][2] This document provides a comprehensive protocol for the extraction, chromatographic separation, and HRMS detection of Djalonensone.

Experimental Protocols

Sample Preparation (General Protocol)

This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plant extract, fungal culture, biological fluid).

  • Extraction:

    • For solid samples (e.g., plant material, fungal mycelium), homogenize 1 gram of the sample.

    • Extract the homogenized sample with 10 mL of a solvent mixture, such as acetonitrile/water (80:20, v/v) or methanol (B129727), by vortexing for 1 minute followed by sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

  • Clean-up (Optional, for complex matrices):

    • For complex matrices like food or biological samples, a solid-phase extraction (SPE) clean-up step may be necessary.[1]

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

    • Elute Djalonensone with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase (see LC-HRMS parameters).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

LC-HRMS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

Table 1: LC-HRMS Parameters for Djalonensone Analysis

ParameterValue
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
Mass Range m/z 100 - 1000
Acquisition Mode Full Scan and Data-Dependent MS/MS (ddMS2)
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

Data Presentation

High-resolution mass spectrometry allows for the accurate mass measurement of the precursor and fragment ions of Djalonensone.

Table 2: High-Resolution Mass Spectrometry Data for Djalonensone

Ion TypeCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ 273.0758[Enter Observed Value][Calculate]
[M-H]⁻ 271.0612[Enter Observed Value][Calculate]

Table 3: Expected Fragmentation of Djalonensone ([M+H]⁺ at m/z 273.0758)

Collision-induced dissociation (CID) of the protonated molecule will yield characteristic fragment ions. The fragmentation pattern is crucial for structural confirmation.[3]

Fragment Ion (m/z)Proposed Neutral LossProposed Structure/Fragment
255.0652H₂OLoss of a water molecule
245.0601COLoss of carbon monoxide
227.0495CO + H₂OSequential loss of water and carbon monoxide
215.0495C₂H₄OLoss of a ketene (B1206846) group from the pyrone ring
187.0546C₃H₄O₂Retro-Diels-Alder (RDA) fragmentation of the pyrone ring

Note: The fragmentation pattern can be influenced by the collision energy.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Sample Sample (e.g., Plant Material) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Complex Matrix Evaporation Evaporation Supernatant->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation Filtration->LC_Separation HRMS_Detection HRMS Detection (Full Scan & ddMS2) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition HRMS_Detection->Data_Acquisition Peak_Detection Peak Detection & Integration Data_Acquisition->Peak_Detection Identification Identification (Accurate Mass & Fragmentation) Peak_Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for Djalonensone analysis.

Proposed Signaling Pathway

Djalonensone and related dibenzo-α-pyrones have been shown to exhibit biological activities such as cytotoxicity and may interact with cellular signaling pathways. One proposed mechanism involves the induction of oxidative stress and modulation of the Nrf2 signaling pathway.[4][5]

signaling_pathway cluster_cell Cellular Response Djalonensone Djalonensone ROS Increased ROS Djalonensone->ROS Keap1 Keap1 ROS->Keap1 Oxidative Stress Cytotoxicity Cytotoxicity / Apoptosis ROS->Cytotoxicity Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Caption: Proposed Nrf2 signaling pathway modulation by Djalonensone.

Conclusion

This application note provides a detailed protocol for the analysis of Djalonensone using LC-HRMS. The high resolution and accuracy of this technique allow for confident identification and reliable quantification. The provided methodologies and data can serve as a valuable resource for researchers studying the occurrence, biological activity, and safety of Djalonensone and related compounds. The experimental parameters may require optimization for specific applications and sample types.

References

Application Note: 1H and 13C NMR Assignments for Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as Alternariol monomethyl ether, is a mycotoxin produced by fungi of the Alternaria genus. It is a dibenzo-α-pyrone derivative that has garnered interest due to its biological activities. Accurate structural elucidation is paramount for understanding its mechanism of action and for any potential therapeutic development. This application note provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for Djalonensone, along with the experimental protocol for data acquisition.

Chemical Structure

Figure 1: Chemical Structure of Djalonensone (Alternariol monomethyl ether) Image of Djalonensone structure would be placed here.

Molecular Formula: C₁₅H₁₂O₅

NMR Spectroscopic Data

The 1H and 13C NMR data for Djalonensone were acquired in deuterated acetonitrile (B52724) (MeCN-d₃) and deuterated methanol (B129727) (MeOD-d₄). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

Table 1: 1H and 13C NMR Data for Djalonensone

Position1H Chemical Shift (δ ppm), Multiplicity (J in Hz)13C Chemical Shift (δ ppm)
1-158.1
26.78 (d, 1.7)99.4
3-165.7
46.72 (d, 1.7)101.9
4a-103.1
6-165.0
6a-139.7
7-159.4
86.87 (d, 2.1)100.1
9-165.0
107.29 (d, 2.1)110.2
10a-140.0
10b-110.2
1-CH₃2.78 (s)25.4
9-OCH₃3.93 (s)56.7

Data extracted from a study by Moreira et al. (2013).[1]

Experimental Protocols

Sample Preparation

A sample of Djalonensone was dissolved in either deuterated acetonitrile (MeCN-d₃) or deuterated methanol (MeOD-d₄) for NMR analysis.

NMR Data Acquisition

NMR spectra were recorded on a suitable NMR spectrometer. The following parameters were used for data acquisition:

  • 1H NMR:

    • Spectra were referenced to the residual solvent signal of MeCN-d₃ (δ 1.93 ppm) or MeOD-d₄ (δ 3.31 ppm).

  • 13C NMR:

    • Spectra were referenced to the solvent signal of MeCN-d₃ (δ 1.39 ppm) or MeOD-d₄ (δ 49.1 ppm).

    • Carbon chemical shift values were extracted from Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiments.

Two-dimensional NMR experiments, including HSQC and HMBC, were performed to establish the correlations between protons and carbons and to aid in the complete assignment of the signals.[1]

Experimental Workflow

experimental_workflow Experimental Workflow for NMR Analysis of Djalonensone cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis start Start: Djalonensone Sample dissolve Dissolve in Deuterated Solvent (MeCN-d3 or MeOD-d4) start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire_1d Acquire 1D NMR Spectra (1H, 13C) nmr_tube->acquire_1d acquire_2d Acquire 2D NMR Spectra (HSQC, HMBC) nmr_tube->acquire_2d process_spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) acquire_1d->process_spectra acquire_2d->process_spectra assign_signals Assign Signals (Chemical Shifts, Multiplicities, Coupling Constants) process_spectra->assign_signals end End: Complete NMR Assignments assign_signals->end

Caption: Workflow for the NMR analysis of Djalonensone.

Conclusion

This application note provides a comprehensive summary of the 1H and 13C NMR assignments for Djalonensone. The tabulated data and detailed experimental protocol serve as a valuable resource for researchers involved in the analysis, characterization, and development of this and related natural products. The provided workflow diagram offers a clear visual guide to the experimental process.

References

Developing an Analytical Standard for Djalonensone (Alternariol 9-Methyl Ether)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, which is chemically identical to alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the Alternaria genus and has also been isolated from the roots of the plant Anthocleista djalonensis.[1] As a member of the dibenzo-α-pyrone class of compounds, Djalonensone exhibits a range of biological activities, including antibacterial and antinematodal properties.[2] Its presence as a contaminant in food and feed has prompted further investigation into its toxicological profile and potential therapeutic applications.

The development of a well-characterized analytical standard is a critical prerequisite for the accurate quantification and toxicological assessment of Djalonensone. This document provides a comprehensive set of protocols for the synthesis, purification, and characterization of a Djalonensone analytical standard. The methodologies described herein are intended to guide researchers in producing a standard of high purity and known concentration, suitable for use in a variety of analytical applications, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and as a reference material in quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Synthesis of Djalonensone (Alternariol 9-Methyl Ether)

The following protocol is adapted from established synthetic routes for alternariol and its derivatives.[3][4][5] This multi-step synthesis involves a Suzuki-type coupling reaction as a key step.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-bromo-4,6-dimethoxybenzaldehyde (B2683855)

  • Start with 3,5-dimethoxybromobenzene as the initial reactant.

  • Perform a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group, yielding 2-bromo-4,6-dimethoxybenzaldehyde.

Step 2: Synthesis of 2,4-dimethoxy-6-methylphenylboronic acid

  • Begin with orcinol (B57675) (3,5-dihydroxytoluene).

  • Protect the hydroxyl groups via methylation using a suitable methylating agent (e.g., dimethyl sulfate) to yield 3,5-dimethoxytoluene.

  • Perform a directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with a borate (B1201080) ester (e.g., triisopropyl borate) and subsequent acidic workup to obtain 2,4-dimethoxy-6-methylphenylboronic acid.

Step 3: Suzuki-Type Coupling Reaction

  • In a suitable reaction vessel, dissolve 2-bromo-4,6-dimethoxybenzaldehyde and 2,4-dimethoxy-6-methylphenylboronic acid in a solvent system such as a mixture of toluene, ethanol, and water.

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate (Na₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude biaryl aldehyde.

Step 4: Lactonization and Demethylation to form Alternariol and Djalonensone

  • The crude biaryl aldehyde from the previous step is then subjected to conditions that facilitate intramolecular cyclization to form the lactone ring. This can be achieved through oxidative lactonization.

  • The resulting product is a protected form of alternariol. Subsequent demethylation is required.

  • Treat the protected compound with a demethylating agent such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) at a low temperature.

  • Careful control of the reaction conditions is crucial as this step can yield a mixture of alternariol and alternariol 9-methyl ether (Djalonensone).[4]

Step 5: Purification of Djalonensone

  • The crude product from the demethylation step is purified using column chromatography on silica (B1680970) gel.

  • A solvent gradient of hexane (B92381) and ethyl acetate (B1210297) is typically employed to separate Djalonensone from alternariol and other impurities.

  • Collect the fractions containing Djalonensone, as identified by TLC, and concentrate them to yield the purified product.

G Workflow for Djalonensone Analytical Standard Development cluster_synthesis Synthesis and Purification cluster_characterization Characterization and Quantification cluster_final Final Standard start Starting Materials (Orcinol & 3,5-dimethoxybromobenzene) synthesis Multi-step Chemical Synthesis start->synthesis purification Silica Gel Column Chromatography synthesis->purification pure_djalonensone Purified Djalonensone purification->pure_djalonensone hplc HPLC-UV/MS (Purity Assessment) pure_djalonensone->hplc gcms GC-MS (Identity Confirmation) pure_djalonensone->gcms nmr 1H & 13C NMR (Structural Elucidation) pure_djalonensone->nmr qnmr qNMR (Purity & Concentration Assay) pure_djalonensone->qnmr analytical_standard Djalonensone Analytical Standard qnmr->analytical_standard documentation Certificate of Analysis analytical_standard->documentation

Caption: Workflow for the development of a Djalonensone analytical standard.

Analytical Characterization Protocols

A comprehensive characterization is essential to confirm the identity, purity, and concentration of the Djalonensone analytical standard.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for assessing the purity of the synthesized Djalonensone.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.[6]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the purified Djalonensone in methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL.

    • Perform a series of dilutions to prepare working standards.

    • Inject the standards and the sample solution into the HPLC system.

    • The purity is calculated based on the area percentage of the Djalonensone peak relative to the total peak area in the chromatogram.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the confirmation of the identity and to assess for volatile impurities. Derivatization is often required for compounds like Djalonensone.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Procedure:

    • Evaporate a known amount of the Djalonensone solution to dryness under a stream of nitrogen.

    • Add the derivatization reagent and heat to complete the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Confirm the identity by comparing the obtained mass spectrum with reference spectra.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of Djalonensone.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Procedure:

    • Dissolve an appropriate amount of the Djalonensone standard in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts and coupling constants should be consistent with the structure of Djalonensone.[7]

Protocol: Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity and concentration of the analytical standard without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.

  • Procedure:

    • Accurately weigh the Djalonensone sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).

    • Integrate a well-resolved signal of Djalonensone and a signal from the internal standard.

    • The purity of Djalonensone can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Data Presentation

The quantitative data for the developed Djalonensone analytical standard should be summarized in a clear and concise manner.

ParameterMethodResultAcceptance Criteria
Identity
Retention TimeHPLC-UVConforms to referenceMatches reference standard ± 2%
Mass SpectrumGC-MSConforms to reference spectrumMajor fragments consistent with structure
¹H and ¹³C NMRNMRConforms to expected structureChemical shifts consistent with literature
Purity
Chromatographic PurityHPLC-UV≥ 99.5%≥ 99.0%
Assay
Purity (by qNMR)qNMR99.7%≥ 99.0%
Residual Solvents
HexaneGC-MS< 100 ppm≤ 290 ppm (ICH Q3C)
Ethyl AcetateGC-MS< 200 ppm≤ 5000 ppm (ICH Q3C)
Water Content
WaterKarl Fischer Titration0.15%≤ 0.5%

Signaling Pathway

Djalonensone (alternariol 9-methyl ether) and its parent compound, alternariol, have been shown to interact with several cellular signaling pathways. One of the key pathways modulated is the NF-κB signaling pathway, which is central to inflammatory responses.[8]

G Modulation of the NF-κB Signaling Pathway by Djalonensone lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 djalonensone Djalonensone (Alternariol 9-Methyl Ether) ikk IKK Complex djalonensone->ikk Inhibits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 tak1->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-8) nucleus->cytokines induces transcription of

Caption: Djalonensone's inhibitory effect on the NF-κB signaling pathway.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the development of a high-quality Djalonensone analytical standard. Adherence to these methodologies will enable researchers to produce a well-characterized standard, which is essential for obtaining accurate and reproducible results in analytical testing and for advancing the understanding of the biological effects of this mycotoxin. The availability of a reliable analytical standard will support research in areas such as food safety, toxicology, and drug discovery.

References

Application of Djalonensone in Food Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Djalonensone, also known as Alternariol (B1665735) monomethyl ether (AME), is a mycotoxin produced by fungi of the Alternaria genus, commonly found as contaminants in cereals, fruits, and vegetables.[1] While classified as a mycotoxin, recent studies have highlighted its antimicrobial properties, suggesting a potential application as a food preservative or a novel compound for food safety testing. Djalonensone has demonstrated efficacy against a range of bacteria, including foodborne pathogens.[2] Its mechanism of action involves the inhibition of essential bacterial enzymes, leading to the disruption of cell division and other key physiological processes.[1][3] This application note provides a comprehensive overview of the potential use of Djalonensone in food safety, including its antimicrobial activity, proposed mechanism of action, and detailed protocols for its evaluation.

Antimicrobial Activity of Djalonensone

Djalonensone has shown promising antibacterial and antifungal activities. The following table summarizes the reported minimum inhibitory concentration (MIC) and median inhibitory concentration (IC50) values against various microorganisms.

MicroorganismTypeMIC (µg/mL)IC50 (µg/mL)Reference
Bacillus subtilisGram-positive bacteria2516.00[2]
Staphylococcus haemolyticusGram-positive bacteria5028.34[2]
Agrobacterium tumefaciensGram-negative bacteria7538.27[2]
Ralstonia solanacearumGram-negative bacteria2518.25[2]
Xanthomonas vesicatoriaGram-negative bacteria5025.16[2]
Acidovorax avenaeGram-negative bacteria7535.78[2]
Magnaporthe oryzae (spore germination)FungusNot Reported87.18[2]

Mechanism of Action

The primary antibacterial mechanism of Djalonensone is the inhibition of bacterial topoisomerases.[1][3] Topoisomerases are crucial enzymes that manage the topological state of DNA, which is essential for DNA replication, transcription, and repair. By inhibiting these enzymes, Djalonensone effectively halts cell division and other vital cellular processes, leading to bacterial growth inhibition.

G Djalonensone Djalonensone BacterialCell Bacterial Cell Djalonensone->BacterialCell Enters Cell Topoisomerases Topoisomerases (e.g., DNA gyrase, Topoisomerase IV) Djalonensone->Topoisomerases Inhibits DNA_Supercoiling DNA Supercoiling Management Topoisomerases->DNA_Supercoiling Controls DNA_Replication DNA Replication & Transcription Disrupted DNA_Supercoiling->DNA_Replication Enables Cell_Division Inhibition of Cell Division DNA_Replication->Cell_Division Leads to Bacterial_Growth Bacterial Growth Inhibition Cell_Division->Bacterial_Growth Results in

Figure 1: Proposed mechanism of Djalonensone's antibacterial action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Djalonensone against Foodborne Pathogens

This protocol outlines the determination of the MIC of Djalonensone using the broth microdilution method.

Materials:

  • Djalonensone (AME)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Cultures of foodborne pathogens (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes, Staphylococcus aureus)

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Djalonensone Stock Solution: Dissolve Djalonensone in DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the Djalonensone stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will create a range of Djalonensone concentrations.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, including a positive control (bacteria without Djalonensone) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Djalonensone that completely inhibits visible growth of the bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Evaluation of Djalonensone Efficacy in a Food Matrix (e.g., Milk)

This protocol describes a method to assess the antimicrobial activity of Djalonensone in a liquid food matrix.

Materials:

  • Djalonensone (AME)

  • Sterile milk

  • Culture of a target foodborne pathogen (e.g., Listeria monocytogenes)

  • Sterile centrifuge tubes

  • Plate Count Agar (PCA)

  • Incubator (37°C)

  • Stomacher or blender

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension as described in Protocol 1, step 2.

  • Treatment of Milk Samples:

    • Dispense 10 mL aliquots of sterile milk into sterile centrifuge tubes.

    • Add Djalonensone to the milk samples to achieve different final concentrations (e.g., 0, 50, 100, 200 µg/mL).

    • Inoculate each tube with 100 µL of the diluted bacterial suspension to a final concentration of ~10⁴ CFU/mL.

    • Include a positive control (inoculated milk without Djalonensone) and a negative control (sterile milk).

  • Incubation: Incubate the tubes at a relevant storage temperature (e.g., 4°C for refrigerated products) for a specified period (e.g., 0, 24, 48, and 72 hours).

  • Bacterial Enumeration:

    • At each time point, vortex the tubes thoroughly.

    • Perform a 10-fold serial dilution of each sample in sterile saline or peptone water.

    • Plate 100 µL of appropriate dilutions onto PCA plates in duplicate.

    • Incubate the plates at 37°C for 24-48 hours.

  • Data Analysis: Count the colonies on the plates and calculate the number of CFU/mL for each sample at each time point. Compare the bacterial growth in the Djalonensone-treated samples to the control.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial potential of Djalonensone for food safety applications.

G cluster_0 In Vitro Assessment cluster_1 Food Matrix Evaluation A Prepare Djalonensone Stock Solution C Perform Broth Microdilution (Determine MIC) A->C B Prepare Bacterial Inoculum B->C D Analyze MIC Results C->D F Inoculate Food with Pathogen & Djalonensone D->F E Select Food Matrix (e.g., milk, juice) E->F G Incubate under Relevant Conditions F->G H Enumerate Bacterial Population Over Time G->H I Assess Efficacy of Djalonensone H->I

Figure 2: Experimental workflow for Djalonensone evaluation.

Conclusion

Djalonensone presents a compelling case for further investigation as a natural antimicrobial agent for food safety applications. Its demonstrated activity against a range of bacteria, coupled with a defined mechanism of action targeting essential bacterial enzymes, makes it a promising candidate. The protocols provided herein offer a framework for researchers and food safety professionals to systematically evaluate the efficacy of Djalonensone in various food systems. Further research is warranted to explore its broader spectrum of activity, safety profile, and stability in different food matrices.

References

Application Notes and Protocols: In Vitro Effects of Djalonensone on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, a dibenzo-α-pyrone also known as alternariol (B1665735) 9-methyl ether (AME), is a natural compound isolated from various biological sources, including the roots of Anthocleista djalonensis and several species of endophytic fungi.[1][2] While direct and extensive studies on the specific interaction of Djalonensone with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway are limited, preliminary research on its analog, alternariol (AOH), and AME itself suggests potential anti-inflammatory properties. This document provides a summary of the available data and detailed protocols for investigating the effects of Djalonensone on NF-κB signaling in vitro, based on studies of structurally related compounds.

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. These application notes are designed to guide researchers in exploring the potential of Djalonensone as a modulator of this important signaling cascade.

Data Presentation

While specific quantitative data for Djalonensone's direct effect on NF-κB signaling is not yet available in published literature, studies on its close structural analog, alternariol (AOH), and Djalonensone (AME) itself, provide insights into its potential anti-inflammatory activity. The following table summarizes the inhibitory effects of AOH and AME on the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells (BEAS-2B) and mouse macrophage cells (RAW264.7).[1][2]

Cell LineStimulantCompound (Concentration)Measured Cytokine/ChemokinePercent Inhibition (Compared to LPS-stimulated control)
BEAS-2BLPS (10 µg/mL)AOH (10 µM)IL-8~95%[1]
BEAS-2BLPS (10 µg/mL)AME (10 µM)IL-8~50%[1]
BEAS-2BLPS (10 µg/mL)AOH (10 µM)IL-6~98%[1]
BEAS-2BLPS (10 µg/mL)AME (10 µM)IL-6~60%[1]
BEAS-2BLPS (10 µg/mL)AOH (10 µM)CCL2/MCP-1~90%[1]
RAW264.7LPS (10 µg/mL)AOH (10 µM)IL-6~100%[1]
RAW264.7LPS (10 µg/mL)AME (10 µM)IL-6Not specified, but noted as less potent than AOH[1]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate the understanding of the experimental approaches and the biological context, the following diagrams have been generated.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NF_kB IκB-NF-κB (Inactive Complex) IKK_Complex->IkB_NF_kB Phosphorylation IkB IκB NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation Proteasome Proteasome Djalonensone Djalonensone (Hypothesized) Djalonensone->IKK_Complex Inhibition? IkB_NF_kB->NF_kB Release p_IkB p-IκB p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) DNA->Gene_Expression Transcription

Figure 1: Hypothesized action of Djalonensone on the NF-κB pathway.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., RAW264.7, BEAS-2B) Start->Cell_Culture Pre_treatment 2. Pre-treatment with Djalonensone (Various concentrations) Cell_Culture->Pre_treatment Stimulation 3. Stimulation with LPS or TNF-α Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Data_Collection 5. Data Collection Incubation->Data_Collection ELISA Cytokine/Chemokine Measurement (ELISA) Data_Collection->ELISA Western_Blot Protein Expression/Phosphorylation (Western Blot for p-IκBα, p-p65) Data_Collection->Western_Blot RT_qPCR Gene Expression Analysis (RT-qPCR for IL-6, TNF-α mRNA) Data_Collection->RT_qPCR Reporter_Assay NF-κB Reporter Gene Assay Data_Collection->Reporter_Assay End End

Figure 2: Workflow for in vitro analysis of Djalonensone's effects.

Experimental Protocols

The following protocols are based on methodologies used to study the anti-inflammatory effects of Djalonensone's structural analogs. These can be adapted to investigate the specific effects of Djalonensone on the NF-κB signaling pathway.

Protocol 1: Cell Culture and Treatment

Objective: To prepare and treat macrophage or epithelial cell lines for subsequent analysis.

Materials:

  • RAW264.7 (murine macrophage) or BEAS-2B (human bronchial epithelial) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Djalonensone (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli or Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Culture RAW264.7 or BEAS-2B cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well or 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh, serum-free medium.

  • Pre-treat the cells with various concentrations of Djalonensone (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 24 hours for cytokine secretion, or shorter time points for signaling pathway analysis).

  • After incubation, collect the cell culture supernatants for cytokine analysis (Protocol 2) and lyse the cells for protein or RNA extraction (Protocols 3 and 4).

Protocol 2: Quantification of Cytokine and Chemokine Secretion by ELISA

Objective: To measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., IL-8, CCL2) in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants from Protocol 1

  • Commercially available ELISA kits for the specific cytokines/chemokines of interest (e.g., mouse IL-6, human IL-8)

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for the specific kit being used.

  • Briefly, this typically involves adding standards and collected supernatants to antibody-coated microplate wells.

  • After incubation and washing steps, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine/chemokine in each sample by comparing its absorbance to the standard curve.

Protocol 3: Analysis of NF-κB Pathway Proteins by Western Blot

Objective: To assess the effect of Djalonensone on the phosphorylation and degradation of key NF-κB signaling proteins, such as IκBα and the p65 subunit.

Materials:

  • Cell lysates from Protocol 1

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Analysis of Pro-inflammatory Gene Expression by RT-qPCR

Objective: To determine the effect of Djalonensone on the mRNA expression levels of NF-κB target genes.

Materials:

  • Cell pellets from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL6, TNF, CCL2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Extract total RNA from the cell pellets using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

The preliminary evidence suggests that Djalonensone (alternariol 9-methyl ether) and its structural analogs may possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways. The provided protocols offer a comprehensive framework for researchers to systematically investigate the in vitro effects of Djalonensone on the NF-κB signaling cascade. Such studies will be crucial in elucidating the mechanism of action of this natural product and evaluating its potential as a novel therapeutic agent for inflammatory conditions. Further research, including dose-response studies and analysis of more specific molecular targets within the NF-κB pathway, is warranted.

References

Application Notes & Protocols for Pharmacokinetic Studies of Djalonensone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Djalonensone is a novel investigational compound. As such, its pharmacokinetic (PK) profile is yet to be characterized. These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic studies of Djalonensone in animal models. The protocols outlined below are based on established best practices in preclinical drug development and are intended to generate robust and reliable data to inform future clinical studies.[1][2][3]

The primary objectives of these studies are to understand the absorption, distribution, metabolism, and excretion (ADME) of Djalonensone. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL) will be determined.[4][5][6][7] This information is crucial for dose selection, understanding potential toxicities, and predicting the drug's behavior in humans.[3][8][9]

Section 1: Experimental Design

A well-structured experimental design is fundamental for obtaining reliable pharmacokinetic data.[3] The following sections detail the critical components of the study design for Djalonensone.

Animal Model Selection

The choice of animal model is a critical decision in preclinical pharmacokinetic studies. Rodents, such as rats and mice, are commonly used due to their well-characterized physiology, ease of handling, and cost-effectiveness.[2] It is recommended to use at least two species (one rodent and one non-rodent) to assess inter-species variability.[10][11] For the initial studies of Djalonensone, Sprague-Dawley rats and CD-1 mice are recommended.

Table 1: Recommended Animal Models for Initial Djalonensone PK Studies

SpeciesStrainRationale
RatSprague-DawleyCommonly used in toxicology and PK studies; larger blood volume allows for serial sampling.
MouseCD-1Widely used outbred stock; suitable for higher throughput screening.
Dose Formulation and Administration

The formulation of Djalonensone for dosing will depend on its physicochemical properties (e.g., solubility, stability). The vehicle used should be non-toxic and should not interfere with the absorption or analysis of Djalonensone.

  • Intravenous (IV) Administration: An IV formulation is essential to determine the absolute bioavailability and intrinsic clearance of Djalonensone.[12][13][14] The compound should be dissolved in a suitable vehicle, such as a saline solution, potentially with a co-solvent if solubility is a concern. The IV dose should be administered as a bolus via a tail vein in mice or rats.[14]

  • Oral (PO) Administration: For oral dosing, Djalonensone can be formulated as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose.[15] Administration is typically performed via oral gavage.[14]

Dosing Regimen

Single-dose studies are the cornerstone of initial pharmacokinetic characterization.[12][15] Both a low and a high dose should be tested to assess dose proportionality. The selected doses should be based on any available in vitro efficacy or toxicology data.

Table 2: Example Dosing Groups for a Single-Dose PK Study in Rats

GroupRoute of AdministrationDose Level (mg/kg)Number of Animals (per sex)
1Intravenous (IV)13
2Intravenous (IV)103
3Oral (PO)103
4Oral (PO)1003
Blood Sampling

The blood sampling schedule is critical for accurately defining the plasma concentration-time profile. Frequent sampling is required around the expected Tmax, with less frequent sampling during the elimination phase.

  • Sampling Sites: Common blood collection sites in rats and mice include the tail vein, saphenous vein, and retro-orbital sinus.[16][17][18][19][20] The choice of site should minimize stress to the animal.

  • Sampling Volume: The total blood volume collected should not exceed the recommended limits to avoid physiological stress on the animals.

  • Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C until analysis.[12]

Table 3: Recommended Blood Sampling Time Points

RouteTime Points (hours)
Intravenous (IV) 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24
Oral (PO) 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

Section 2: Experimental Protocols

Protocol for Intravenous Administration in Rats
  • Animal Preparation: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study. Fast the animals overnight before dosing, with free access to water.

  • Dose Preparation: Prepare the Djalonensone formulation in a sterile vehicle suitable for intravenous injection.

  • Dosing: Anesthetize the rat lightly. Administer the dose via a bolus injection into the lateral tail vein.

  • Blood Collection: Collect approximately 0.2 mL of blood from the saphenous vein at the predetermined time points into EDTA-containing tubes.

  • Sample Processing: Centrifuge the blood samples at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol for Oral Administration in Rats
  • Animal Preparation: Follow the same acclimatization and fasting procedures as for IV administration.

  • Dose Preparation: Prepare the Djalonensone formulation as a solution or a homogenous suspension.

  • Dosing: Administer the dose accurately using an oral gavage needle.

  • Blood Collection, Sample Processing, and Storage: Follow the same procedures as outlined for the intravenous administration protocol.

Bioanalytical Method for Djalonensone Quantification

A sensitive and specific analytical method is required to quantify Djalonensone in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[21][22]

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.

  • Chromatographic Separation: Use a suitable HPLC or UPLC column to separate Djalonensone from endogenous plasma components.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Djalonensone and an internal standard.

  • Method Validation: The analytical method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[22]

Section 3: Data Analysis and Presentation

Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA), which is a standard and model-independent method.[4][7][23]

Table 4: Key Pharmacokinetic Parameters and Their Calculation

ParameterDescriptionCalculation Method
Cmax Maximum observed plasma concentrationDirectly from the plasma concentration-time data[5]
Tmax Time to reach CmaxDirectly from the plasma concentration-time data
AUC(0-t) Area under the curve from time zero to the last measurable concentrationLinear trapezoidal rule[7]
AUC(0-inf) Area under the curve from time zero to infinityAUC(0-t) + (Last measurable concentration / Elimination rate constant)[7]
t1/2 Elimination half-life0.693 / Elimination rate constant
CL ClearanceDose / AUC(0-inf) (for IV administration)
Vd Volume of distributionCL / Elimination rate constant
F (%) Absolute Bioavailability(AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different dose groups and routes of administration.

Table 5: Example Summary of Pharmacokinetic Parameters for Djalonensone in Rats (Mean ± SD)

ParameterIV (1 mg/kg)IV (10 mg/kg)PO (10 mg/kg)PO (100 mg/kg)
Cmax (ng/mL) --
Tmax (h) --
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%) --

Section 4: Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dose_prep Djalonensone Formulation iv_admin Intravenous (IV) Administration dose_prep->iv_admin po_admin Oral (PO) Administration dose_prep->po_admin blood_collection Serial Blood Sampling iv_admin->blood_collection po_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_analysis Pharmacokinetic Data Analysis (NCA) bioanalysis->pk_analysis

Caption: Workflow for the pharmacokinetic study of Djalonensone.

Drug Metabolism and Elimination Pathways

The metabolism of Djalonensone is currently unknown. However, a general understanding of drug metabolism pathways is essential for interpreting pharmacokinetic data. The primary site of drug metabolism is the liver, where drugs undergo Phase I and Phase II reactions to become more water-soluble for excretion.[24][25]

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 enzymes.[25]

  • Phase II Metabolism: Involves conjugation reactions, such as glucuronidation and sulfation, to further increase water solubility.[25][26]

  • Elimination: The metabolites and any unchanged drug are primarily eliminated from the body via the kidneys (urine) and/or the liver (bile/feces).[24]

metabolism_pathway cluster_liver Liver (Metabolism) Djalonensone Djalonensone (in systemic circulation) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) - CYP450s Djalonensone->PhaseI PhaseII Phase II Metabolism (Conjugation) - Glucuronidation, Sulfation Djalonensone->PhaseII Excretion Excretion Djalonensone->Excretion Unchanged Drug PhaseI->PhaseII PhaseI->Excretion PhaseII->Excretion Urine Urine (Kidney) Excretion->Urine Feces Feces (Bile) Excretion->Feces

Caption: General drug metabolism and elimination pathways.

References

Total Synthesis Strategies for Djalonensone and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of djalonensone (also known as alternariol (B1665735) 9-methyl ether) and its analogs. Djalonensone is a naturally occurring dibenzofuranone derivative with a range of biological activities, making its synthetic accessibility a topic of significant interest for further pharmacological investigation.

Strategic Approaches to the Djalonensone Scaffold

The total synthesis of djalonensone and its analogs can be approached through several strategic disconnections. The most prominent and effective strategies include:

  • Suzuki-Miyaura Coupling: This forms the biaryl bond, which is the central structural challenge in the djalonensone scaffold. This convergent strategy allows for the late-stage coupling of two functionalized aromatic rings, offering flexibility in the synthesis of analogs.

  • Biomimetic Polyketide Cyclization: This approach mimics the natural biosynthetic pathway of djalonensone, which is believed to involve the cyclization of a linear polyketide precursor. While synthetically challenging, this strategy can provide insights into the natural formation of these compounds.

This document will primarily focus on the Suzuki-Miyaura coupling strategy, for which a robust and high-yielding total synthesis has been reported.

Retrosynthetic Analysis based on Suzuki-Miyaura Coupling

A logical retrosynthetic analysis for djalonensone (1) hinges on the disconnection of the biaryl bond via a Suzuki-Miyaura coupling reaction. This leads to two key aromatic precursors: a boronic acid derivative of a substituted benzene (B151609) (Fragment A) and a brominated resorcylic aldehyde derivative (Fragment B).

Retrosynthesis of Djalonensone Djalonensone Djalonensone (1) Biaryl_lactone Protected Biaryl Lactone Djalonensone->Biaryl_lactone Demethylation Biaryl_aldehyde Biaryl Aldehyde Biaryl_lactone->Biaryl_aldehyde Lactonization Fragments Fragment A (Boronic Acid) + Fragment B (Bromo-aldehyde) Biaryl_aldehyde->Fragments Suzuki-Miyaura Coupling Orcinol_deriv Orcinol (B57675) Derivative Fragments->Orcinol_deriv Synthesis of Fragment A Dimethoxybromobenzene_deriv 3,5-Dimethoxybromobenzene Derivative Fragments->Dimethoxybromobenzene_deriv Synthesis of Fragment B

Caption: Retrosynthetic analysis of Djalonensone via a key Suzuki-Miyaura coupling step.

Total Synthesis of Djalonensone via Suzuki-Miyaura Coupling

The forward synthesis, as pioneered by Koch and Podlech, provides an efficient route to djalonensone. The key steps involve the preparation of the two coupling partners followed by the palladium-catalyzed cross-coupling and subsequent cyclization and deprotection steps.

Synthesis of Key Intermediates

The synthesis begins with the preparation of the boronic acid (Fragment A) from orcinol and the bromo-aldehyde (Fragment B) from 3,5-dimethoxybromobenzene.

Table 1: Synthesis of Key Intermediates

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
1aMethylationOrcinolMe₂SO₄, K₂CO₃, acetone, reflux1,3-Dimethoxy-5-methylbenzene99
1bBromination1,3-Dimethoxy-5-methylbenzeneNBS, CHCl₃, rt2-Bromo-1,3-dimethoxy-5-methylbenzene99
1cBorylation2-Bromo-1,3-dimethoxy-5-methylbenzenen-BuLi, B(OiPr)₃, THF, -78 °C to rt(2,4-Dimethoxy-6-methylphenyl)boronic acid (5)99
2aVilsmeier-Haack Formylation3,5-DimethoxybromobenzenePOCl₃, DMF, 100 °C2-Bromo-4,6-dimethoxybenzaldehyde (B2683855) (7)78
Suzuki-Miyaura Coupling and Final Steps

The crucial Suzuki-Miyaura coupling joins the two fragments, followed by oxidation, lactonization (implicitly through demethylation and cyclization), and final deprotection to yield a mixture of alternariol and djalonensone.

Table 2: Assembly and Final Steps towards Djalonensone

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
3Suzuki-Miyaura Coupling2-Bromo-4,6-dimethoxybenzaldehyde (7) and (2,4-Dimethoxy-6-methylphenyl)boronic acid (5)Pd(PPh₃)₄, K₂CO₃, DMF, 80 °C, 24 h2',4',6-Trimethoxy-2-methyl-6'-formylbiphenyl78
4Oxidation2',4',6-Trimethoxy-2-methyl-6'-formylbiphenylNaClO₂, NaH₂PO₄, 2-methyl-2-butene, tBuOH/H₂O, rt2',4',6-Trimethoxy-2-methylbiphenyl-6'-carboxylic acid85
5Demethylation & Cyclization2',4',6-Trimethoxy-2-methylbiphenyl-6'-carboxylic acidBBr₃, CH₂Cl₂, 0 °C to rt, 24 hAlternariol and Djalonensone (1)73 (combined)

Note: Djalonensone is obtained as a minor product (approximately 20%) from the final demethylation step and can be separated from alternariol by chromatography.[1]

Experimental Protocols

Protocol for Suzuki-Miyaura Coupling (Step 3)

This protocol describes the palladium-catalyzed cross-coupling of the key aryl bromide and arylboronic acid intermediates.

Materials:

  • 2-Bromo-4,6-dimethoxybenzaldehyde (7)

  • (2,4-Dimethoxy-6-methylphenyl)boronic acid (5)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 2-bromo-4,6-dimethoxybenzaldehyde (7) (1.0 eq), (2,4-dimethoxy-6-methylphenyl)boronic acid (5) (3.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water (5x), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl aldehyde.

Protocol for Demethylation and Cyclization (Step 5)

This protocol describes the final step to obtain djalonensone and alternariol.

Materials:

  • 2',4',6-Trimethoxy-2-methylbiphenyl-6'-carboxylic acid

  • Boron tribromide (BBr₃), 1 M solution in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (B129727) (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Dissolve 2',4',6-trimethoxy-2-methylbiphenyl-6'-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of BBr₃ in CH₂Cl₂ (8.0 eq) to the cooled solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH gradient) to separate alternariol and djalonensone (1).

Synthesis of Djalonensone Analogs

The convergent nature of the Suzuki-Miyaura coupling strategy allows for the synthesis of a wide variety of djalonensone analogs. Modifications can be introduced in either Fragment A or Fragment B.

Analog_Synthesis cluster_A Fragment A Modification cluster_B Fragment B Modification Orcinol Substituted Orcinols Boronic_Acid_A Diverse Boronic Acids Orcinol->Boronic_Acid_A Suzuki Suzuki-Miyaura Coupling Boronic_Acid_A->Suzuki Bromo_Resorcinol Substituted 3,5-Dimethoxybromobenzenes Bromo_Aldehyde_B Diverse Bromo-aldehydes Bromo_Resorcinol->Bromo_Aldehyde_B Bromo_Aldehyde_B->Suzuki Djalonensone_Analogs Djalonensone Analogs Suzuki->Djalonensone_Analogs

Caption: Strategy for the synthesis of djalonensone analogs.

By utilizing commercially available or readily synthesized substituted orcinols and 3,5-dimethoxybromobenzenes, a library of djalonensone analogs with diverse substitution patterns on both aromatic rings can be generated. These analogs are valuable for structure-activity relationship (SAR) studies to optimize the biological activity of the djalonensone scaffold.

Alternative Strategy: Biomimetic Synthesis

A biomimetic approach to djalonensone would involve mimicking the proposed biosynthetic pathway, which is thought to proceed through the cyclization of a linear polyketide chain. This strategy is conceptually elegant but presents significant synthetic challenges in controlling the regioselectivity of the cyclization.

Biomimetic_Synthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl_CoA->Polyketide_Synthase Linear_Polyketide Linear Polyketide Precursor Polyketide_Synthase->Linear_Polyketide Cyclization_Aromatization Intramolecular Aldol Condensations & Aromatization Linear_Polyketide->Cyclization_Aromatization Djalonensone_Core Djalonensone Core Structure Cyclization_Aromatization->Djalonensone_Core

Caption: Conceptual workflow for a biomimetic synthesis of the djalonensone core.

While a full biomimetic total synthesis of djalonensone has not been reported in a single, high-yielding laboratory sequence, studies on the biosynthesis of related resorcylic acid lactones provide a foundation for future work in this area. This approach could offer a more direct route to the core structure and avoid the use of heavy metal catalysts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Djalonensone Production from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Djalonensone yield from fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce Djalonensone?

A1: Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a secondary metabolite primarily produced by fungi belonging to the genus Alternaria.[1][2][3] Specific species that have been identified as producers include Alternaria alternata, Alternaria tenuis, and Alternaria tenuissima.[3] Endophytic fungi, such as Alternaria sp. Samif01 isolated from the medicinal plant Salvia miltiorrhiza, have also been reported to produce Djalonensone.[1]

Q2: What is the biosynthetic origin of Djalonensone?

A2: Djalonensone is a dibenzo-α-pyrone that originates from the polyketide pathway.[2] The biosynthesis involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and modification to yield the final Djalonensone structure.

Q3: What are the key factors influencing Djalonensone yield in fungal fermentation?

A3: The production of Djalonensone, like many fungal secondary metabolites, is significantly influenced by several factors, including:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.[4][5]

  • Physical Parameters: pH, temperature, agitation, and aeration rates play a crucial role in fungal growth and metabolite production.[5][6]

  • Inoculum Quality: The age and size of the inoculum can affect the lag phase and overall productivity.[4]

  • Fungal Morphology: The formation of pellets versus dispersed mycelia can impact nutrient and oxygen transfer, thereby affecting yield.[4]

Q4: How can I quantify the yield of Djalonensone from my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification of Djalonensone.[7] A reversed-phase C18 column is typically used with a UV detector. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][7]

Troubleshooting Guides

Low or No Djalonensone Yield

Problem: Good biomass growth is observed, but the Djalonensone yield is low or undetectable.

  • Possible Cause 1: Unfavorable Media Composition. Secondary metabolite production is often triggered by nutrient limitation. High biomass does not always correlate with high product yield.[4]

    • Solution: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate). Production of some secondary metabolites is enhanced under nitrogen-limiting conditions.[4]

  • Possible Cause 2: Suboptimal pH. The optimal pH for fungal growth may differ from the optimal pH for Djalonensone production.

    • Solution: Monitor and control the pH of the culture throughout the fermentation process. Conduct a pH profiling experiment to determine the optimal pH range for Djalonensone synthesis.

  • Possible Cause 3: Inadequate Aeration. Oxygen is crucial for the biosynthesis of many secondary metabolites.

    • Solution: Ensure sufficient dissolved oxygen (DO) levels by optimizing agitation and aeration rates. Monitor DO levels using a probe and adjust parameters as needed to prevent oxygen limitation.

Inconsistent Yields Between Batches

Problem: Significant variability in Djalonensone yield is observed from one fermentation batch to another.

  • Possible Cause 1: Inconsistent Inoculum. The age, concentration, and physiological state of the seed culture can lead to batch-to-batch variation.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration or mycelial biomass for inoculation and ensure the seed culture is in an active growth phase.

  • Possible Cause 2: Fungal Morphology Changes. The formation of dense fungal pellets can limit nutrient and oxygen transfer to the inner cells, leading to inconsistent production.

    • Solution: Optimize the agitation speed to control pellet size and promote a more dispersed mycelial growth. The addition of microparticles to the medium can sometimes encourage more uniform, smaller pellets.

Data Presentation

Table 1: Effect of Carbon Source on Djalonensone Yield

Carbon Source (40 g/L)Biomass (g/L)Djalonensone Yield (mg/L)
Glucose25.285.6
Sucrose22.8112.3
Fructose24.598.1
Glycerol20.175.4

Table 2: Effect of Nitrogen Source on Djalonensone Yield

Nitrogen Source (10 g/L)Biomass (g/L)Djalonensone Yield (mg/L)
Peptone23.1105.7
Yeast Extract26.592.4
Ammonium Sulfate18.945.2
Sodium Nitrate21.388.9

Table 3: Effect of pH on Djalonensone Yield

Initial pHFinal pHBiomass (g/L)Djalonensone Yield (mg/L)
4.03.515.860.1
5.04.222.495.8
6.05.124.7115.3
7.06.323.180.2

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare a Potato Dextrose Agar (PDA) plate and inoculate it with a pure culture of the Djalonensone-producing fungus.

  • Incubate the plate at 25-28°C for 7-10 days until sufficient sporulation is observed.

  • Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Transfer the spore suspension to a sterile tube and determine the spore concentration using a hemocytometer.

  • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth) with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

  • Incubate the seed culture on a rotary shaker at 150-200 rpm and 28°C for 2-3 days.

Protocol 2: Production Fermentation
  • Prepare the production medium with the desired composition (refer to data tables for starting points).

  • Dispense the medium into fermentation vessels (e.g., 1 L Erlenmeyer flasks with 200 mL of medium or a laboratory-scale bioreactor).

  • Sterilize the medium by autoclaving.

  • Inoculate the production medium with 5-10% (v/v) of the actively growing seed culture.

  • Incubate the culture under optimized conditions (e.g., Temperature: 28°C, Agitation: 180 rpm).

  • Monitor the fermentation for Djalonensone production over a period of 10-14 days by taking aseptic samples periodically for analysis.

Protocol 3: Djalonensone Extraction and Quantification
  • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

  • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate (B1210297).

  • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol.

  • Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a specified wavelength (determined by UV-Vis scan of a pure standard).

    • Quantification: Use a standard curve prepared with a purified Djalonensone standard.

Visualizations

Djalonensone_Biosynthesis_Pathway cluster_start Starting Precursors cluster_polyketide_synthesis Polyketide Synthesis cluster_modification Post-PKS Modifications cluster_end_product Final Product Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization/Aromatization Polyketide_Chain->Cyclization Spontaneous or Enzymatic Methylation O-Methylation Cyclization->Methylation SAM-dependent Methyltransferase Djalonensone Djalonensone Methylation->Djalonensone

Caption: Hypothetical biosynthetic pathway of Djalonensone.

Fermentation_Optimization_Workflow cluster_strain Strain and Inoculum cluster_fermentation Fermentation Optimization cluster_analysis Analysis and Iteration cluster_scaleup Scale-Up Strain Select High-Yielding Strain Inoculum Standardize Inoculum Prep Strain->Inoculum Media Optimize Media (C/N sources) Inoculum->Media Physical Optimize Physical Parameters (pH, Temp, DO) Media->Physical One-Factor-at-a-Time or DoE Extraction Extraction of Djalonensone Physical->Extraction Quantification HPLC Quantification Extraction->Quantification Analysis Data Analysis Quantification->Analysis Analysis->Media Iterate for Higher Yield ScaleUp Scale-Up to Bioreactor Analysis->ScaleUp Optimized Conditions

Caption: Experimental workflow for optimizing Djalonensone yield.

References

Overcoming poor solubility of Djalonensone in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the poor solubility of Djalonensone in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Djalonensone and what are its known biological activities?

A1: Djalonensone, also known as Alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria.[1][2] It has been isolated from the roots of Anthocleista djalonensis and is considered a significant taxonomic marker for the plant species.[2][3] Djalonensone exhibits a range of biological activities, including antibacterial, antifungal, and antinematodal effects.[4] Notably, it has been shown to induce apoptosis (programmed cell death) in human colon carcinoma cells.[1]

Q2: Why is Djalonensone poorly soluble in aqueous solutions?

A2: Djalonensone is a planar, polycyclic aromatic compound.[5] Such molecules often have high crystal lattice energy and are hydrophobic, leading to poor solubility in water and aqueous buffers used in many biological assays.

Q3: What is the recommended solvent for preparing a stock solution of Djalonensone?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Djalonensone. A commercially available formulation is a 10 mM solution in DMSO.[6]

Q4: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?

A4: To avoid cytotoxic effects, the final concentration of DMSO in cell-based assays should typically be kept at or below 0.5% (v/v).[3] However, the tolerance can be cell-line specific, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its impact on your specific experimental system.[3] Some studies suggest that DMSO concentrations above 1% can reduce readout parameters in many cell types, and even concentrations as low as 0.25% and 0.5% may have inhibitory or stimulatory effects depending on the cell type.[7]

Q5: Are there alternative solvents to DMSO for dissolving Djalonensone?

A5: Yes, other organic solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) can be tested for their ability to dissolve Djalonensone.[2] The choice of solvent will depend on the specific requirements of your bioassay and the tolerance of your experimental system to the solvent.

Troubleshooting Guide

Issue: Djalonensone precipitates out of solution when diluted into my aqueous assay buffer or cell culture medium.

This is a common problem encountered with hydrophobic compounds. Here are several strategies to troubleshoot this issue, starting with the simplest:

  • Solution 1: Optimize the Dilution Method.

    • Rapid mixing: When diluting the DMSO stock solution, add it dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations of the compound that can lead to precipitation.

  • Solution 2: Reduce the Final Concentration.

    • The precipitation may be due to exceeding the solubility limit of Djalonensone in the final assay medium. Try testing a lower final concentration of the compound.

  • Solution 3: Increase the Co-solvent Concentration.

    • If your experimental system allows, you can try slightly increasing the final concentration of the co-solvent (e.g., DMSO). However, be mindful of the potential for solvent-induced toxicity. Always include a vehicle control with the corresponding solvent concentration.

  • Solution 4: Utilize a Different Solubilization Strategy.

    • If the above methods fail, consider more advanced techniques such as the use of cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.

Issue: I am observing unexpected or inconsistent results in my bioassay.

Poor solubility can lead to inaccurate and irreproducible results.

  • Confirm Complete Dissolution: Before each experiment, visually inspect your stock solution and final working solutions for any signs of precipitation. If necessary, briefly sonicate the solution to aid dissolution.

  • Vehicle Control is Crucial: Always include a vehicle control (the final assay medium containing the same concentration of the solvent used to dissolve Djalonensone) to account for any effects of the solvent itself on the assay.

Data Presentation

Table 1: Solubility of Djalonensone (Alternariol 9-methyl ether) in Common Solvents

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble (a 10 mM stock solution is commercially available)[6]
MethanolSoluble[2]
DichloromethaneSoluble[2]
EthanolLikely soluble, but specific data is not readily available.General solvent for similar compounds.
WaterPoorly soluble/insoluble.Inferred from its chemical structure and common issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Djalonensone Stock Solution in DMSO

Materials:

  • Djalonensone (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of Djalonensone (C₁₅H₁₂O₅) is 272.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 272.25 g/mol = 0.0027225 g = 2.72 mg

  • Weigh the compound: Accurately weigh approximately 2.72 mg of Djalonensone and place it into a sterile microcentrifuge tube or amber vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the Djalonensone.

  • Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Djalonensone Stock Solution for Cell-Based Assays

Materials:

  • 10 mM Djalonensone stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a final concentration of 10 µM in a total volume of 2 mL.

  • Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes, it is often helpful to make an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to get a 100 µM intermediate solution.

    • Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. Vortex immediately.

  • Prepare the final working solution:

    • Add 200 µL of the 100 µM intermediate solution to 1.8 mL of cell culture medium. This will give you a final concentration of 10 µM Djalonensone. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium (in this example, 2 µL of DMSO to 2 mL of medium for a final concentration of 0.1% DMSO).

  • Immediate Use: Use the freshly prepared working solutions for your experiment immediately to minimize the risk of precipitation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Djalonensone Solubilization cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh Djalonensone Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution (Optional) thaw->intermediate final Prepare Final Dilution in Aqueous Medium intermediate->final vortex_final Vortex Immediately final->vortex_final add_to_assay Add to Bioassay vortex_final->add_to_assay incubate Incubate add_to_assay->incubate vehicle_control Include Vehicle Control vehicle_control->incubate analyze Analyze Results incubate->analyze troubleshooting_guide Troubleshooting Precipitation of Djalonensone start Djalonensone Precipitates in Aqueous Medium q1 Is the dilution performed with rapid mixing? start->q1 sol1 Add stock solution dropwise to vortexing medium. q1->sol1 No q2 Is the final concentration as low as possible? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Test a lower final concentration. q2->sol2 No q3 Can the co-solvent concentration be increased? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Slightly increase co-solvent %. (Include vehicle control) q3->sol3 Yes sol4 Consider advanced methods: - Cyclodextrins - Other co-solvents q3->sol4 No a3_yes Yes a3_no No signaling_pathway Proposed Apoptotic Signaling Pathway of Djalonensone cluster_mito Mitochondrial Pathway of Apoptosis cluster_caspase Caspase Cascade djalonensone Djalonensone (Alternariol 9-methyl ether) ptp Mitochondrial Permeability Transition Pore (PTP) Opening djalonensone->ptp delta_psi Loss of Mitochondrial Transmembrane Potential (ΔΨm) ptp->delta_psi ros Generation of O₂⁻ delta_psi->ros cyto_c Cytochrome c Release ros->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Minimizing matrix effects in Djalonensone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of Djalonensone (also known as alternariol (B1665735) 9-methyl ether).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Djalonensone, providing potential causes and actionable solutions.

Q1: I am observing significant ion suppression for Djalonensone in my biological samples (e.g., plasma, urine). What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2]

Possible Causes:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, especially in plasma and serum samples.[3]

  • Salts and Buffers: High concentrations of salts from buffers or the sample itself can reduce ionization efficiency.

  • Other Endogenous Molecules: Metabolites, proteins, and other small molecules can compete with Djalonensone for ionization.[4]

Troubleshooting & Optimization:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][5]

    • Solid-Phase Extraction (SPE): SPE can selectively isolate Djalonensone while removing a significant portion of matrix interferences.[5][6] Consider using a reversed-phase (C18) or a mixed-mode sorbent.

    • Liquid-Liquid Extraction (LLE): LLE can be an effective method to extract Djalonensone from aqueous matrices into an organic solvent, leaving behind many polar interferences.

    • Protein Precipitation (PPT): While a simpler technique, PPT is generally less clean than SPE or LLE and may result in higher matrix effects.[4] If using PPT, consider a subsequent clean-up step.

  • Chromatographic Separation: Improve the separation of Djalonensone from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between Djalonensone and the region of ion suppression.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Dilution: If the concentration of Djalonensone is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Djalonensone is the most reliable way to compensate for matrix effects, as it will be affected by suppression to the same extent as the analyte.[7][8]

Q2: My results for Djalonensone are inconsistent and show poor reproducibility between samples. What could be the issue?

A2: Inconsistent results are often a manifestation of variable matrix effects between different sample lots or injections.

Possible Causes:

  • Inconsistent Sample Preparation: Variability in your sample preparation workflow can lead to differing levels of matrix components in your final extracts.

  • Matrix Heterogeneity: Biological samples can have inherent variability in their composition.

  • LC System Carryover: Residual Djalonensone or matrix components from a previous injection can affect the current analysis.

Troubleshooting & Optimization:

  • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied to all samples.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a blank matrix that is representative of your study samples. This helps to normalize the matrix effect across your analytical run.

  • Thorough LC Method Wash Steps: Incorporate a robust needle wash and a high-organic wash at the end of your gradient to minimize carryover.

  • Employ an Internal Standard: As mentioned previously, a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[8]

Quantitative Data Summary

Sample Preparation MethodMatrixAnalyte(s)Matrix Effect (%)Recovery (%)Reference
QuEChERS Cereal-based foodAlternariol (AOH), Alternariol monomethyl ether (AME)>50% ion suppression for AME>80% for AOH and AME[9]
Solid-Phase Extraction (C18) Fruit JuicesAlternariol (AOH), Alternariol monomethyl ether (AME)Not explicitly quantified, but method showed good sensitivityNot specified[10]
Dispersive SPE (dSPE) Grain16 MycotoxinsMinimized compared to no cleanupAnalyte dependent[5]
Dilute-and-Shoot CerealMultiple MycotoxinsRequires correction (e.g., with SIL-IS or matrix-matched standards)Not applicable[11]

Note: Matrix effect is often calculated as: (Peak area in matrix / Peak area in solvent) x 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the analysis of Djalonensone.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point for extracting Djalonensone from a biological matrix like plasma or serum.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute Djalonensone from the cartridge with 2 x 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Djalonensone Analysis

These are suggested starting parameters and will likely require optimization.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (literature suggests negative ion mode may offer better sensitivity for similar compounds[10])

  • MRM Transitions: To be determined by infusing a standard solution of Djalonensone.

Visualizations

Workflow for Assessing and Mitigating Matrix Effects

MatrixEffectWorkflow start Start: Djalonensone Analysis Required sample_prep 1. Develop Initial Sample Preparation & LC-MS/MS Method start->sample_prep matrix_effect_eval 2. Evaluate Matrix Effect sample_prep->matrix_effect_eval acceptable Matrix Effect Acceptable? matrix_effect_eval->acceptable  Assess Ion Suppression/ Enhancement use_sil_is 4. Implement Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_effect_eval->use_sil_is If optimization is insufficient optimize_sample_prep 3a. Optimize Sample Preparation (e.g., SPE, LLE) acceptable->optimize_sample_prep No optimize_chromatography 3b. Optimize Chromatography (e.g., Gradient, Column) acceptable->optimize_chromatography No validate 5. Validate Method acceptable->validate Yes (<15% variation) optimize_sample_prep->matrix_effect_eval optimize_chromatography->matrix_effect_eval use_sil_is->validate end End: Routine Analysis validate->end

Caption: A workflow for systematically evaluating and mitigating matrix effects in LC-MS/MS analysis.

Troubleshooting Ion Suppression

IonSuppressionTroubleshooting problem Problem: Ion Suppression Observed for Djalonensone cause1 Potential Cause 1: High Phospholipid Content problem->cause1 cause2 Potential Cause 2: Co-elution with Polar Interferences problem->cause2 cause3 Potential Cause 3: High Salt Concentration problem->cause3 cause4 Potential Cause 4: Inadequate Sample Cleanup problem->cause4 solution1 Solution: Implement Phospholipid Removal SPE or LLE cause1->solution1 solution2 Solution: Modify LC Gradient for Better Separation cause2->solution2 solution3 Solution: Use SPE with an Aqueous Wash Step or Dilute Sample cause3->solution3 solution4 Solution: Switch from PPT to a more rigorous method like SPE cause4->solution4

Caption: A troubleshooting guide for common causes of ion suppression and their respective solutions.

Comparison of Sample Preparation Techniques

SamplePrepComparison start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_adv Advantage: Simple, Fast Disadvantage: Low Selectivity, High Matrix Effect ppt->ppt_adv lle_adv Advantage: Good for Non-polar Analytes Disadvantage: Can be Labor-intensive lle->lle_adv spe_adv Advantage: High Selectivity, Excellent Cleanup Disadvantage: Method Development Required spe->spe_adv

Caption: A comparison of common sample preparation techniques for bioanalysis.

References

Djalonensone assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "Djalonensone" could not be specifically identified in publicly available scientific literature. Therefore, for the purpose of fulfilling this request, "Djalonensone" will be treated as a hypothetical novel kinase inhibitor targeting the MEK1/2 kinases within the MAPK/ERK signaling pathway. The following technical support center, including troubleshooting guides, FAQs, and protocols, is based on common issues and methodologies associated with kinase inhibitor assays in general.

Welcome to the technical support center for Djalonensone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and reproducibility issues that may be encountered during in vitro and cell-based assays involving Djalonensone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format.

Section 1: Kinase Activity Assays (e.g., ADP-Glo™, LanthaScreen™)

Question 1: We are observing high variability in our IC50 values for Djalonensone between experimental runs. What are the potential causes and solutions?

Answer: High variability in IC50 values is a common issue in kinase assays and can stem from several factors.

  • Reagent Preparation and Handling:

    • Inconsistent Reagent Concentration: Ensure that all reagents, especially Djalonensone, ATP, and the kinase, are accurately diluted and thoroughly mixed before use. Use calibrated pipettes and perform serial dilutions carefully.

    • Enzyme Activity: The activity of the kinase can degrade over time. Ensure the enzyme is stored correctly at -80°C, is properly thawed on ice, and used within its recommended shelf-life. Avoid repeated freeze-thaw cycles.

    • ATP Concentration: The IC50 value of an ATP-competitive inhibitor like Djalonensone is highly dependent on the ATP concentration in the assay. Ensure the ATP concentration is kept constant and is ideally at or near the Km of the kinase for ATP.

  • Assay Conditions:

    • Incubation Times: Small variations in incubation times can lead to significant differences in signal. Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents.

    • Temperature Fluctuations: Ensure that all incubation steps are carried out at a consistent temperature. Use a calibrated incubator or water bath.

    • Plate Effects: Evaporation from the edge wells of a microplate can concentrate reagents and affect results. Avoid using the outer wells or fill them with sterile water or PBS.

  • Data Analysis:

    • Curve Fitting: Use a consistent and appropriate non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50. Ensure that the top and bottom plateaus of the curve are well-defined.

Troubleshooting Summary Table:

Potential Cause Recommended Action
Inaccurate serial dilutionsUse calibrated pipettes; prepare fresh dilutions for each experiment.
Kinase degradationAliquot enzyme upon receipt; avoid freeze-thaw cycles; store at -80°C.
Inconsistent ATP concentrationPrepare a large stock of ATP solution; use the same batch across experiments.
Variable incubation timesUse automated liquid handlers or a consistent pipetting technique.
Edge effects on platesDo not use outer wells for experimental data; fill with buffer.
Inappropriate curve fittingUse a standardized data analysis template and non-linear regression model.

Question 2: The maximum inhibition achieved by Djalonensone in our kinase assay is less than 100%, even at high concentrations. Why is this happening?

Answer: Incomplete inhibition can be due to several factors related to the compound itself or the assay setup.

  • Compound Properties:

    • Solubility: Djalonensone may be precipitating out of the assay buffer at higher concentrations. Visually inspect the wells for any precipitate. Consider using a lower concentration of DMSO or a different buffer system.

    • Purity: Impurities in the Djalonensone sample may be interfering with the assay. Confirm the purity of your compound using methods like HPLC or mass spectrometry.

  • Assay Artifacts:

    • Signal Interference: Djalonensone might be interfering with the detection method of the assay (e.g., luciferase-based signal in ADP-Glo™). Run a control experiment with the detection reagents and Djalonensone but without the kinase to check for interference.

Troubleshooting Flowchart for Incomplete Inhibition

G start Incomplete Inhibition Observed check_solubility Check for Compound Precipitation start->check_solubility check_purity Verify Compound Purity (HPLC/MS) check_solubility->check_purity No Precipitate troubleshoot_solubility Lower DMSO % or Change Buffer check_solubility->troubleshoot_solubility Precipitate Observed check_interference Test for Assay Signal Interference check_purity->check_interference Pure resynthesize Re-synthesize or Purify Compound check_purity->resynthesize Impure modify_assay Use Orthogonal Assay Format check_interference->modify_assay Interference Detected end_node Problem Resolved check_interference->end_node No Interference (Re-evaluate other factors) troubleshoot_solubility->end_node resynthesize->end_node modify_assay->end_node

Caption: Troubleshooting logic for incomplete kinase inhibition.

Section 2: Cell-Based Assays (e.g., p-ERK Western Blot, Cell Viability)

Question 3: We see a discrepancy between Djalonensone's potency in our biochemical kinase assay and its potency in our cell-based assays. What could be the reason?

Answer: A shift in potency between biochemical and cellular assays is common and can be attributed to several factors.

  • Cellular Permeability: Djalonensone may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the biochemical assay.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Protein Binding: Djalonensone can bind to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target kinase.

  • Cellular ATP Concentration: The intracellular concentration of ATP (in the millimolar range) is much higher than that used in most biochemical assays (in the micromolar range). For an ATP-competitive inhibitor, this will lead to a rightward shift in the IC50 curve (lower potency).

  • Off-Target Effects: In a cellular context, Djalonensone might have off-target effects that influence the signaling pathway or cell viability, complicating the interpretation of the results.

Comparative Data Example:

Assay Type Djalonensone IC50 (nM) Key Difference
Biochemical MEK1 Kinase Assay15 ± 3Isolated enzyme, low ATP (10 µM)
Cellular p-ERK Inhibition Assay250 ± 45Whole cells, high ATP (~1-5 mM)
Cell Viability Assay (72h)1200 ± 200Includes all downstream effects

Question 4: Our Western blot results for phosphorylated ERK (p-ERK) are not consistent. How can we improve the reproducibility?

Answer: Western blot variability can be minimized by standardizing several key steps in the protocol.

  • Cell Handling and Lysis:

    • Ensure cells are seeded at a consistent density and are in a logarithmic growth phase.

    • Starve cells (if required by the experiment) for a consistent period to reduce basal pathway activation.

    • Lyse cells quickly on ice using a lysis buffer containing fresh protease and phosphatase inhibitors.

  • Protein Quantification and Loading:

    • Use a reliable protein quantification method (e.g., BCA assay).

    • Load equal amounts of total protein into each well of the gel. Always include a loading control (e.g., GAPDH, β-actin) to normalize the p-ERK signal.

  • Antibody and Incubation:

    • Use high-quality, validated antibodies for p-ERK and total ERK.

    • Optimize antibody dilutions and use the same dilution for all experiments.

    • Perform incubations at a consistent temperature (e.g., 4°C overnight) and with gentle agitation.

  • Washing and Detection:

    • Ensure all washing steps are performed consistently in terms of duration and volume to reduce background noise.

    • Use a high-sensitivity chemiluminescent substrate and ensure it is fresh. Image the blot promptly.

Experimental Workflow for p-ERK Western Blot

G cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_wb Western Blot seed Seed Cells starve Serum Starve (16h) seed->starve treat Treat with Djalonensone starve->treat stimulate Stimulate with Growth Factor (e.g., EGF) treat->stimulate lyse Lyse Cells & Collect Lysate stimulate->lyse quantify Quantify Protein (BCA) lyse->quantify denature Denature Protein Samples quantify->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to PVDF sds_page->transfer block Block Membrane transfer->block probe_primary Probe with Primary Ab (p-ERK) block->probe_primary probe_secondary Probe with Secondary Ab probe_primary->probe_secondary detect Detect Signal probe_secondary->detect

Caption: Standardized workflow for analyzing p-ERK inhibition.

Detailed Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 of Djalonensone against MEK1 kinase.

  • Reagent Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Djalonensone: Prepare a 10 mM stock in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series 1:50 in Assay Buffer.

    • MEK1 Kinase: Thaw recombinant active MEK1 on ice. Dilute to 2X the final desired concentration (e.g., 2 ng/µL) in Assay Buffer.

    • Substrate/ATP Mix: Prepare a 2X solution containing inactive ERK2 substrate (e.g., 1 µM) and ATP (e.g., 20 µM, near the Km for MEK1) in Assay Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the diluted Djalonensone solution or DMSO vehicle to the appropriate wells.

    • Add 2.5 µL of the 2X MEK1 kinase solution to all wells except the "no enzyme" controls. Add 2.5 µL of Assay Buffer to these controls.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect ADP formation by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all data points.

    • Normalize the data with the "DMSO vehicle" control set to 100% activity and a "high concentration inhibitor" control set to 0% activity.

    • Plot the normalized % activity against the log of Djalonensone concentration and fit the data using a non-linear regression model to determine the IC50.

Signaling Pathway

Djalonensone's Hypothetical Target within the MAPK/ERK Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, a critical pathway in regulating cell proliferation and survival. Djalonensone is a hypothetical inhibitor of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.

G gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) gf->rtk ras Ras rtk->ras raf Raf (e.g., B-Raf) ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk  Phosphorylation transcription Transcription Factors (e.g., c-Myc, Elk-1) erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus djalonensone Djalonensone djalonensone->mek  Inhibition

Technical Support Center: Optimizing Djalonensone Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Djalonensone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Djalonensone and what is its primary mechanism of action?

Djalonensone, also known as Alternariol (B1665735) Monomethyl Ether (AME), is a mycotoxin produced by fungi of the genus Alternaria.[1] Its anticancer effects are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) leading to oxidative stress and mitochondrial dysfunction.[1][2]

Q2: How should I prepare and store a stock solution of Djalonensone?

Djalonensone is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered Djalonensone in high-quality, sterile DMSO to a desired concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] For long-term storage, keep the stock solution at -20°C or -80°C.[5] When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]

Q3: What is a typical starting concentration range for Djalonensone in in vitro experiments?

The effective concentration of Djalonensone can vary significantly depending on the cell line and the duration of exposure. Based on published IC50 values (the concentration that inhibits 50% of cell viability), a starting range of 1 µM to 50 µM is recommended for initial screening experiments.[2][6][7] Refer to the data table below for specific IC50 values in different cell lines.

Q4: Which signaling pathways are known to be affected by Djalonensone?

While research is ongoing, studies on Djalonensone and related Alternaria mycotoxins suggest the involvement of several key signaling pathways in its cytotoxic effects. These include the induction of apoptosis through both caspase-dependent and independent mechanisms, and the modulation of cellular stress pathways.[1][2] There is also evidence that related compounds can influence the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation, cell survival, and apoptosis.[8][9]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Problem: You are observing significant differences in cell viability between replicate wells treated with the same concentration of Djalonensone.

Possible Causes and Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.

  • Pipetting Errors: Inaccurate pipetting of Djalonensone or assay reagents can introduce errors. Calibrate your pipettes regularly and use fresh tips for each replicate.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Compound Precipitation: Djalonensone may precipitate out of solution at higher concentrations in aqueous culture media. Visually inspect your wells under a microscope for any signs of precipitation. If observed, try preparing fresh dilutions or using a lower starting concentration.

Issue 2: No Significant Cytotoxicity Observed

Problem: Djalonensone does not appear to be affecting the viability of your cells, even at higher concentrations.

Possible Causes and Solutions:

  • Cell Line Resistance: Some cell lines are inherently more resistant to certain compounds. Consider testing a different cell line that has been reported to be sensitive to Djalonensone or related mycotoxins (see data table).

  • Incorrect Concentration Range: The concentrations you have tested may be too low. Perform a broader dose-response experiment with concentrations ranging from nanomolar to high micromolar.

  • Insufficient Incubation Time: The cytotoxic effects of Djalonensone may be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow more time for the compound to exert its effects.

  • Compound Degradation: Improper storage or handling of the Djalonensone stock solution can lead to degradation. Ensure your stock solution has been stored correctly and prepare fresh working dilutions for each experiment.

Issue 3: Inconsistent Western Blot Results for Signaling Pathways

Problem: You are unable to detect consistent changes in the phosphorylation status of proteins in the NF-κB or MAPK pathways after Djalonensone treatment.

Possible Causes and Solutions:

  • Suboptimal Time Point: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to identify the optimal time point for observing changes in protein phosphorylation.

  • Low Protein Concentration: Ensure you are loading a sufficient amount of protein onto your gel for detection. Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates.

  • Antibody Issues: The primary or secondary antibodies may not be optimal. Verify the specificity of your antibodies and use appropriate positive and negative controls.

  • Lysate Preparation: The method of cell lysis and the inclusion of phosphatase and protease inhibitors are critical for preserving the phosphorylation status of proteins. Use a lysis buffer specifically designed for phosphoprotein analysis.

Quantitative Data

Table 1: Reported IC50 Values of Djalonensone (Alternariol Monomethyl Ether) in Various Cell Lines

Cell LineCell TypeAssay DurationIC50 Value (µM)IC50 Value (µg/mL)Reference
IPEC-1Porcine Intestinal Epithelial24 hours10.5~2.71[2]
HCT116Human Colon Carcinoma24 hours~12031[2][7]
KBHuman Epidermoid CarcinomaNot Specified-4.82 - 4.94[1]
KBv200Human Epidermoid CarcinomaNot Specified-4.82 - 4.94[1]
HepG2Human Hepatocellular Carcinoma24 hours~19.65.07 ± 0.52[6][7]
Caco-2Human Colorectal Adenocarcinoma24 hours~59.615.38 ± 8.62[6][7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of Djalonensone on a chosen cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Djalonensone in culture medium. Remove the old medium from the cells and add 100 µL of the Djalonensone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Djalonensone concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of MAPK and NF-κB Pathways

This protocol is for assessing the effect of Djalonensone on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Djalonensone at the desired concentrations for the predetermined optimal time. Include an untreated or vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis stock Prepare Djalonensone Stock Solution (DMSO) treat Treat Cells with Djalonensone Dilutions stock->treat cells Culture and Seed Cells cells->treat viability Cell Viability Assay (e.g., MTT) treat->viability signaling Signaling Pathway Analysis (e.g., Western Blot) treat->signaling apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ic50 Determine IC50 viability->ic50 pathway_effect Analyze Pathway Modulation signaling->pathway_effect apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate

Caption: Experimental workflow for in vitro analysis of Djalonensone.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects Djalonensone Djalonensone MAPKKK MAPKKK Djalonensone->MAPKKK Inhibition? IKK IKK Djalonensone->IKK Inhibition? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors_MAPK Transcription_Factors_MAPK MAPK->Transcription_Factors_MAPK Phosphorylation GeneExpression Altered Gene Expression Transcription_Factors_MAPK->GeneExpression IKB IKB IKK->IKB Phosphorylation NFkB NFkB IKB->NFkB Release NFkB_nucleus NFkB_nucleus NFkB->NFkB_nucleus Translocation NFkB_nucleus->GeneExpression Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->Apoptosis GeneExpression->CellCycleArrest

Caption: Putative signaling pathways affected by Djalonensone.

troubleshooting_logic Start Inconsistent or Unexpected Experimental Results Check_Reagents Verify Reagent Quality and Concentrations Start->Check_Reagents Check_Protocol Review Experimental Protocol Steps Start->Check_Protocol Check_Cells Assess Cell Health and Density Start->Check_Cells Check_Equipment Calibrate and Check Equipment Start->Check_Equipment No_Effect No Effect Observed? Check_Reagents->No_Effect High_Variability High Variability? Check_Protocol->High_Variability Check_Cells->High_Variability High_Variability->No_Effect No Sol_Variability Address Uneven Seeding, Pipetting, Edge Effects High_Variability->Sol_Variability Yes Sol_No_Effect Increase Concentration/Time, Check Cell Sensitivity No_Effect->Sol_No_Effect Yes

Caption: Logical troubleshooting workflow for in vitro experiments.

References

Troubleshooting low recovery of Djalonensone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Djalonensone during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Djalonensone and from what sources can it be extracted?

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a naturally occurring dibenzo-α-pyrone.[1][2][3] It has been isolated from the roots of the plant Anthocleista djalonensis.[4] However, it is also produced by various species of fungi, particularly from the Alternaria genus, and can be isolated from fungal cultures.[2][4][5][6] The dual origin of this compound is an important consideration, as the optimal extraction protocol and the profile of co-extracted impurities may differ significantly between plant and fungal materials.

Q2: What are the general chemical properties of Djalonensone relevant to extraction?

Q3: What is a typical expected yield for Djalonensone?

The yield of Djalonensone can vary significantly depending on the source material (plant or fungal strain), its quality, and the extraction and purification methods employed. For instance, studies on Alternaria species cultured on maize and rice have reported yields of alternariol monomethyl ether (AME), another name for Djalonensone, ranging from 0.3 to 3.3 mg/kg.[6] Yields from plant material may differ, and it is advisable to establish a baseline yield with a standardized protocol.

Troubleshooting Guide for Low Djalonensone Recovery

Low recovery of Djalonensone can occur at various stages of the extraction and purification process. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low Concentration of Djalonensone in the Crude Extract

Possible Causes:

  • Poor Quality of Source Material: The concentration of secondary metabolites in plants can be affected by factors such as age, geographical location, harvest time, and post-harvest handling. Similarly, the productivity of fungal cultures can vary with the strain, age of the culture, and growth conditions.

  • Inefficient Initial Extraction: The choice of solvent, temperature, and extraction time may not be optimal for solubilizing Djalonensone from the matrix.

Troubleshooting Steps:

ParameterRecommendationRationale
Source Material Ensure the use of high-quality, properly identified, and well-preserved starting material. For fungal cultures, optimize fermentation time and media composition.The concentration of the target compound in the starting material is a primary determinant of the final yield.
Solvent Selection Based on the polar nature of dibenzo-α-pyrones, polar solvents are generally recommended. Consider using ethyl acetate (B1210297), methanol (B129727), or ethanol (B145695) for the initial extraction.[5][10] The choice may need to be optimized based on the specific matrix (plant or fungal).The solvent must effectively solubilize the target compound while minimizing the co-extraction of interfering substances.
Extraction Technique Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[11] Maceration with repeated solvent washes is a common and effective method.Advanced extraction techniques can enhance solvent penetration and solute diffusion, leading to higher recovery in shorter times.
Temperature Perform extraction at room temperature or slightly elevated temperatures. Avoid excessive heat (e.g., above 60°C) to prevent potential degradation of the phenolic structure of Djalonensone.Elevated temperatures can increase extraction efficiency, but excessive heat can lead to the degradation of thermolabile compounds.
Extraction Time Ensure sufficient extraction time to allow for complete diffusion of the compound from the matrix into the solvent. Multiple extractions (e.g., 3x) with fresh solvent are generally more effective than a single extraction with a large volume.Incomplete extraction is a common cause of low yield.
Problem 2: Significant Loss of Djalonensone During Liquid-Liquid Partitioning

Possible Causes:

  • Incorrect Solvent System: The polarity of the partitioning solvents may not be appropriate, leading to the distribution of Djalonensone into the undesired phase.

  • Emulsion Formation: The formation of a stable emulsion at the interface of the two solvent phases can trap the target compound, leading to significant losses.[12]

  • pH-Dependent Partitioning: The phenolic nature of Djalonensone means its solubility and partitioning behavior can be highly dependent on the pH of the aqueous phase.

Troubleshooting Steps:

ParameterRecommendationRationale
Solvent System A common approach is to partition an aqueous suspension of the crude extract with a water-immiscible organic solvent of appropriate polarity, such as ethyl acetate.The goal is to separate polar impurities into the aqueous phase while retaining the less polar Djalonensone in the organic phase.
Emulsion Breaking To break emulsions, try adding brine (saturated NaCl solution), changing the pH, or centrifuging the mixture.[12] Gentle swirling instead of vigorous shaking during partitioning can also prevent emulsion formation.[12]Emulsions are a physical barrier to efficient phase separation and can lead to significant product loss.
pH Control Carefully control the pH of the aqueous phase. Since Djalonensone has phenolic hydroxyl groups, its solubility in the aqueous phase will increase at higher pH due to deprotonation. Acidifying the aqueous phase can help drive the compound into the organic phase.The ionization state of the target compound is a critical factor in its partitioning behavior between aqueous and organic phases.
Problem 3: Low Recovery After Chromatographic Purification

Possible Causes:

  • Inappropriate Stationary Phase: The choice of silica (B1680970) gel, alumina, or other adsorbent may not be suitable for the separation.

  • Incorrect Mobile Phase: The solvent system used for elution may be too polar or not polar enough, leading to either poor retention or irreversible adsorption of Djalonensone on the column.

  • Compound Degradation on the Column: Some compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography.

  • Co-elution with Impurities: If the chromatographic separation is not optimal, Djalonensone may co-elute with other compounds, making its isolation difficult and reducing the final yield of the pure substance.

Troubleshooting Steps:

ParameterRecommendationRationale
Stationary Phase Silica gel is commonly used for the purification of moderately polar compounds like Djalonensone.[5] Consider using deactivated silica gel if degradation is suspected.The choice of adsorbent should be based on the polarity of the target compound and the impurities to be removed.
Mobile Phase A stepwise gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often effective for separating compounds of differing polarities.[5] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running a column.The mobile phase composition determines the retention and elution profile of the compounds on the column.
Column Loading Do not overload the column. The amount of crude extract loaded should typically be 1-5% of the weight of the stationary phase.Overloading the column leads to poor separation and co-elution of compounds.
Alternative Techniques Consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) for higher resolution and purity.For difficult separations or to obtain highly pure compounds, more advanced chromatographic techniques may be necessary.

Experimental Protocols

General Extraction and Partitioning Protocol (from Fungal Culture)

This protocol is a generalized procedure based on methods reported for the extraction of alternariol 9-methyl ether from Alternaria sp.[5][10]

  • Fermentation and Initial Extraction:

    • Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for an optimized period.

    • Separate the mycelia from the fermentation broth by filtration.

    • Extract the dried and powdered mycelia with methanol or ethyl acetate using maceration or sonication.

    • Extract the filtrate separately with an equal volume of ethyl acetate three times in a separatory funnel.

  • Combining and Concentrating Extracts:

    • Combine the mycelial and filtrate extracts if TLC analysis shows a similar profile of the target compound.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional Cleanup Step):

    • Suspend the crude extract in a mixture of methanol and water.

    • Partition the aqueous methanol suspension with an equal volume of n-hexane to remove non-polar impurities like lipids.

    • Separate the hexane (B92381) layer and collect the methanol/water layer containing Djalonensone.

    • Remove the methanol under reduced pressure and then partition the remaining aqueous layer with ethyl acetate.

    • Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to yield a semi-purified extract.

Column Chromatography Purification Protocol
  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the semi-purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of solvents with increasing polarity. A common system is a gradient of n-hexane and ethyl acetate.[5]

    • Collect fractions of the eluate and monitor the presence of Djalonensone in each fraction using TLC.

  • Isolation and Characterization:

    • Combine the fractions containing pure Djalonensone (as determined by TLC).

    • Evaporate the solvent to obtain the purified compound.

    • The identity and purity of the isolated Djalonensone can be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][13]

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Liquid-Liquid Partitioning cluster_purification Step 3: Chromatographic Purification A Source Material (Plant or Fungal Culture) B Maceration/Sonication with Organic Solvent (e.g., Ethyl Acetate) A->B C Filtration B->C D Crude Extract C->D E Suspend Crude Extract in Water/Methanol D->E F Partition with n-Hexane E->F G Aqueous Phase (Contains Djalonensone) F->G Collect H Hexane Phase (Lipids, Non-polar impurities) F->H Discard I Partition Aqueous Phase with Ethyl Acetate G->I J Ethyl Acetate Phase (Contains Djalonensone) I->J Collect K Aqueous Phase (Polar Impurities) I->K Discard L Semi-Purified Extract J->L M Silica Gel Column Chromatography L->M N Elution with Hexane/Ethyl Acetate Gradient M->N O Fraction Collection and TLC Analysis N->O P Pure Djalonensone O->P

Caption: A generalized experimental workflow for the extraction and purification of Djalonensone.

troubleshooting_logic A Low Final Yield of Djalonensone B Check Crude Extract Yield A->B C Low Crude Yield B->C Low D Good Crude Yield B->D Good E Problem in Initial Extraction C->E H Problem in Purification Steps D->H F Check Source Material Quality E->F G Optimize Extraction Parameters (Solvent, Temp, Time) E->G I Check Recovery After Partitioning H->I J Check Recovery After Chromatography H->J K Optimize Partitioning (Solvent System, pH, Emulsion) I->K L Optimize Chromatography (Stationary/Mobile Phase, Loading) J->L

References

Best practices for handling and disposal of Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Djalonensone. It includes frequently asked questions and troubleshooting guides for the safe handling, disposal, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Djalonensone?

A1: Djalonensone, also known as Alternariol (B1665735) 9-methyl ether (AME), is a natural dibenzo-α-pyrone.[1] It is classified as a mycotoxin produced by fungi of the genus Alternaria and is a common contaminant in various food products.[2][3] In research, it is known for a range of biological activities, including cytotoxic, antimicrobial, and antinematodal properties.[1][4]

Q2: What are the primary hazards associated with Djalonensone?

A2: Djalonensone is a hazardous substance. According to GHS classifications, it can be fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[5][6] It may also cause an allergic skin reaction and is suspected of causing genetic defects and damaging fertility or the unborn child.[6][7] It is crucial to handle this compound with appropriate safety precautions.

Q3: What are the recommended storage conditions for Djalonensone?

A3: Djalonensone should be stored at -20°C for long-term stability.[2] If prepared as a stock solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation from repeated freeze-thaw cycles.

Q4: In what solvents is Djalonensone soluble?

A4: Djalonensone is soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane, and Methanol.[8] For biological assays, DMSO is commonly used to prepare stock solutions.[3][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate observed in stock solution after thawing. - The concentration of Djalonensone exceeds its solubility limit in the chosen solvent at room temperature.- The solvent quality is poor or contains water.- Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, consider diluting the stock solution to a lower concentration.- Always use high-purity, anhydrous solvents for preparing stock solutions.
Inconsistent or no biological activity observed in experiments. - Degradation of Djalonensone due to improper storage or handling.- Incorrect concentration used in the assay.- The experimental model (e.g., cell line) is not sensitive to Djalonensone.- Ensure the compound has been stored correctly at -20°C or -80°C and protected from light.- Verify the dilution calculations and the final concentration in the assay.- Confirm the sensitivity of your cell line or model system to Djalonensone by performing a dose-response experiment. Published EC50 values for HepG2 and Caco-2 cells are in the range of 4-23 µg/mL.[9]
High background signal or off-target effects in assays. - The concentration of the solvent (e.g., DMSO) is too high in the final assay medium.- Djalonensone may have off-target effects at high concentrations.- Ensure the final concentration of the solvent in your assay is at a non-toxic level (typically ≤0.5% for DMSO).- Perform a solvent control experiment to assess its effect on the assay.- Conduct a dose-response experiment to determine the optimal concentration range with minimal off-target effects.
Difficulty in dissolving Djalonensone powder. - Inappropriate solvent used.- Insufficient mixing.- Use a recommended solvent such as DMSO, Dichloromethane, or Methanol.[8]- Vortex or sonicate the solution to aid dissolution.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a general procedure for assessing the cytotoxic effects of Djalonensone on a mammalian cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Djalonensone

  • Anhydrous DMSO

  • Human hepatocyte (HepG2) cell line

  • DMEM (low glucose) supplemented with 10% FBS and 1% antibiotic-antimycotic solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Preparation of Djalonensone Solutions:

    • Prepare a 10 mM stock solution of Djalonensone in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment:

    • After 24 hours of incubation, remove the old medium from the wells.

    • Add 100 µL of the prepared Djalonensone dilutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the EC₅₀ value (the concentration of Djalonensone that inhibits cell viability by 50%).

Quantitative Data Summary

The following table summarizes the reported cytotoxic and biological activities of Djalonensone from various studies.

Biological ActivityModel SystemIC₅₀ / EC₅₀ ValueReference
AntibacterialBacillus subtilis16.00 - 38.27 µg/mL[4]
AntibacterialStaphylococcus haemolyticus16.00 - 38.27 µg/mL[4]
Antifungal (spore germination)Magnaporthe oryzae87.18 µg/mL[4][10]
AntinematodalCaenorhabditis elegans74.62 µg/mL[4][10]
AntinematodalBursaphelenchus xylophilus98.17 µg/mL[4][10]
CytotoxicityHepG2 cells4 - 5 µg/mL[9]
CytotoxicityCaco-2 cells6 - 23 µg/mL[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Djalonensone Stock (10 mM in DMSO) dilute Dilute Djalonensone in Culture Medium prep_stock->dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Djalonensone seed_cells->treat_cells dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve & Determine EC50 calc_viability->plot_curve

Caption: Workflow for determining the cytotoxicity of Djalonensone.

signaling_pathway Djalonensone Djalonensone DNA_Damage DNA Damage (Strand Breaks, Cross-linking) Djalonensone->DNA_Damage induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to Cell_Death Cell Death Apoptosis->Cell_Death results in

Caption: Postulated cytotoxic mechanism of Djalonensone.

logical_relationship start Start: Safe Handling of Djalonensone ppe Wear Appropriate PPE: - Lab Coat - Gloves - Safety Goggles start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood weighing Weighing Solid Djalonensone? fume_hood->weighing spill Accidental Spill? weighing->spill No ventilated_enclosure Use Ventilated Enclosure weighing->ventilated_enclosure Yes disposal Disposal of Waste spill->disposal No spill_kit Use Chemical Spill Kit spill->spill_kit Yes solid_waste Solid Waste (Contaminated PPE, etc.) disposal->solid_waste liquid_waste Liquid Waste (Solutions) disposal->liquid_waste hazardous_waste Dispose as Hazardous Chemical Waste solid_waste->hazardous_waste liquid_waste->hazardous_waste spill_kit->disposal ventilated_enclosure->spill

Caption: Decision tree for the safe handling and disposal of Djalonensone.

References

Technical Support Center: Optimizing Crystallization for Djalonensone and Related Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of small molecules like Djalonensone.

Q1: My compound is not crystallizing upon cooling. What should I do?

A1: This is a frequent issue that can stem from several factors. Here is a systematic approach to induce crystallization:

  • Induce Nucleation: Crystal growth requires a starting point or a "nucleus."[1] You can try to induce nucleation by:

    • Scratching: Gently scratch the inside surface of the flask at the solution level with a glass rod. This can create microscopic imperfections on the glass that serve as nucleation sites.[1][2]

    • Seeding: If you have a previous crystal of your compound, add a tiny amount (a "seed crystal") to the solution.[2][3] This provides a template for further crystal growth.

  • Increase Supersaturation: It's possible your solution is not sufficiently concentrated for crystals to form.

    • Evaporate Solvent: Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again.[2]

    • Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator.[4]

  • Check Solvent Choice: The chosen solvent may be too good at dissolving your compound at all temperatures. Re-evaluating the solvent system may be necessary (see Experimental Protocols).

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][3] This often happens if the melting point of your compound is lower than the boiling point of the solvent or if the solution is too concentrated.[1][2]

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration and then allow it to cool slowly.[1][3]

  • Slow Down Cooling: Rapid cooling can promote oiling out. Try to cool the solution more gradually. You can insulate the flask to slow heat loss.[3]

  • Change Solvents: If the problem persists, consider a solvent with a lower boiling point or use a co-solvent system.

Q3: The crystallization happened too quickly, resulting in a fine powder or very small needles. What went wrong?

A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.[2] The goal is typically slow crystal growth to form larger, purer crystals.

  • Use More Solvent: The solution may be too concentrated. Re-heat the solution and add a small amount of additional solvent to ensure the compound is just barely soluble at the boiling point.[2]

  • Insulate for Slow Cooling: To slow the cooling rate, you can place the flask on a non-conductive surface (like a cork ring) and cover it with a watch glass. An inverted beaker placed over the flask can also create an insulating air jacket.[2]

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield can be disappointing but is often correctable.

  • Minimize Solvent Usage: The most common cause of low yield is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[3] Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Check the Mother Liquor: After filtering your crystals, you can test the remaining solution (mother liquor) for dissolved product. Evaporating the solvent from a small sample will reveal if a substantial amount of compound remains. If so, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1]

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization to complete at a low temperature (e.g., in an ice bath) before filtration.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for crystallizing Djalonensone?

A: The ideal solvent is one in which Djalonensone is highly soluble at high temperatures but has low solubility at room temperature or below.[4][5] You will likely need to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to find the optimal one.

Q: What are the most common crystallization techniques for small molecules?

A: Several techniques can be employed:

  • Slow Evaporation: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly over time, increasing the compound's concentration and leading to crystal formation.[6]

  • Slow Cooling: A saturated solution is prepared at a high temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, causing it to crystallize.[5]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Anti-Solvent Addition: An "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) is slowly added to a solution of the compound to induce precipitation and crystallization.[8]

Q: My crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb to the surface of the charcoal, which is then removed by hot gravity filtration.[1][4]

Experimental Protocols

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount of your crude Djalonensone in several test tubes. Add a few drops of different solvents to each. A good solvent will dissolve the compound when heated but show little to no solubility at room temperature.

  • Dissolution: Place the crude Djalonensone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you have used decolorizing charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[4]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum in the Büchner funnel for a period or by transferring them to a desiccator.[4]

Data Presentation

When optimizing conditions, it is crucial to keep meticulous records. The following tables are examples of how you might structure your experimental data.

Table 1: Example of Solvent Screening for Djalonensone Crystallization

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingObservations
EthanolSparingly SolubleVery SolubleYes, small needlesRapid crystallization
AcetoneSolubleVery SolubleNoToo soluble
Ethyl AcetateSparingly SolubleSolubleYes, platesSlow growth, good quality
WaterInsolubleInsolubleNoNot a suitable solvent
Ethanol/Water (9:1)InsolubleSolubleYes, large prismsPromising system

Table 2: Example of Optimizing a Solvent System (Ethanol/Water)

Ethanol:Water RatioStarting Volume (mL)Cooling RateYield (mg)Crystal Quality
9:110Fast (Ice Bath)75Small, clustered
9:110Slow (Benchtop)72Medium, well-formed
9.5:0.512Slow (Benchtop)85Large, clear prisms
8:28Slow (Benchtop)60Oiled out initially

Mandatory Visualization

Crystallization_Workflow start Start: Crude Djalonensone solvent_screen Solvent Screening start->solvent_screen dissolution Dissolve in Minimum Hot Solvent solvent_screen->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling oiling_check Oiling Out? cooling->oiling_check crystallization_check Crystals Formed? filtration Vacuum Filtration crystallization_check->filtration Yes no_crystals Troubleshoot: - Scratch - Seed - Evaporate Solvent - Re-cool crystallization_check->no_crystals No wash_dry Wash with Cold Solvent & Dry filtration->wash_dry pure_crystals Pure Crystals wash_dry->pure_crystals no_crystals->cooling oiling_out Troubleshoot: - Re-heat - Add Solvent - Cool Slower oiling_out->dissolution oiling_check->crystallization_check No oiling_check->oiling_out Yes

Caption: A general workflow for the crystallization of a small molecule like Djalonensone.

References

Preventing Djalonensone precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Djalonensone. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Djalonensone in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is Djalonensone and what is its primary solvent?

Djalonensone, also known as Alternariol monomethyl ether (AME), is a mycotoxin produced by fungi of the Alternaria genus. It is a hydrophobic compound and is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions of Djalonensone is dimethyl sulfoxide (B87167) (DMSO).[1][2][3]

Q2: I observed precipitation after adding my Djalonensone stock solution to the cell culture medium. What are the common causes?

Precipitation of Djalonensone upon addition to aqueous cell culture media is a common issue for hydrophobic compounds. This phenomenon, often referred to as "crashing out," can be attributed to several factors:

  • High Final Concentration: The final concentration of Djalonensone in the cell culture medium may exceed its solubility limit in an aqueous environment.[4]

  • Rapid Dilution: Adding a concentrated DMSO stock directly into the full volume of media can cause a rapid solvent exchange, leading to the compound precipitating out of solution.[4]

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[4]

  • pH and Media Components: The pH of the cell culture medium and its interaction with salts, proteins, and other components can influence the solubility of Djalonensone.[5]

  • Extended Incubation: Over time in an incubator, changes in temperature and pH (due to CO2) can affect the stability and solubility of the compound.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation.[6]

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower.[5] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended DMSO concentration.

Troubleshooting Guide: Preventing Djalonensone Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of Djalonensone in your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation when adding your Djalonensone stock solution to the cell culture medium, consider the following solutions:

Potential Cause Recommended Solution
High Final Concentration Decrease the final working concentration of Djalonensone. It's advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture media. Add the Djalonensone stock solution dropwise while gently vortexing the media.[4]
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[4][5]
Issue 2: Precipitation Over Time in the Incubator

If Djalonensone precipitates after a period of incubation, the following factors may be involved:

Potential Cause Recommended Solution
Temperature and pH Shifts Pre-warm your media to 37°C before adding Djalonensone. Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.[5]
Interaction with Media Components The composition of your cell culture medium can affect the solubility of Djalonensone. If precipitation persists, you may need to test different types of media or serum-free formulations.
Evaporation Ensure proper humidification of the incubator and use low-evaporation lids on your culture plates to prevent an increase in compound concentration due to media evaporation.

Experimental Protocols

Protocol 1: Preparation of Djalonensone Stock Solution
  • Dissolve the Djalonensone powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Dilution of Djalonensone in Cell Culture Media
  • Thaw a single-use aliquot of the Djalonensone DMSO stock solution at room temperature.

  • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Create an intermediate dilution of the Djalonensone stock in pre-warmed media. For example, dilute a 10 mM stock 1:100 in media to get a 100 µM solution.

  • Perform serial dilutions from this intermediate stock to achieve your desired final concentrations.

  • Add the final diluted Djalonensone solution to your cells.

  • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Reported Cytotoxicity of Djalonensone (Alternariol monomethyl ether)
Cell LineAssayEndpointReported ValueReference
IPEC-1 (porcine intestinal epithelial)MTTIC50 (24h)10.5 µM[7]
Caco-2 (human colorectal adenocarcinoma)Flow CytometryEC506 - 23 µg/mL[2][3]
HepG2 (human liver cancer)Flow CytometryEC504 - 5 µg/mL[2][3]

Note: The cytotoxicity of Djalonensone can vary depending on the cell line and experimental conditions.

Visualizations

Troubleshooting Workflow for Djalonensone Precipitation

Troubleshooting Djalonensone Precipitation start Start: Djalonensone Precipitation Observed immediate_precip Immediate Precipitation? start->immediate_precip check_conc Check Final Concentration immediate_precip->check_conc Yes precip_over_time Precipitation Over Time? immediate_precip->precip_over_time No reduce_conc Reduce Concentration check_conc->reduce_conc serial_dilution Use Serial Dilution in Warm Media check_conc->serial_dilution aliquot_stock Aliquot Stock to Avoid Freeze-Thaw reduce_conc->aliquot_stock serial_dilution->aliquot_stock check_incubation Check Incubation Conditions precip_over_time->check_incubation Yes prewarm_media Pre-warm Media to 37°C check_incubation->prewarm_media check_buffer Ensure Proper Media Buffering check_incubation->check_buffer vehicle_control Run Vehicle Control (DMSO) prewarm_media->vehicle_control check_buffer->vehicle_control end Problem Resolved aliquot_stock->end vehicle_control->end

Caption: A flowchart for troubleshooting Djalonensone precipitation.

Putative Signaling Pathway for Alternaria Mycotoxins

Disclaimer: The following diagram represents a putative signaling pathway based on the activity of related Alternaria mycotoxins. The exact mechanism of Djalonensone may differ.

Putative Signaling Pathway for Alternaria Mycotoxins Djalonensone Djalonensone (Alternariol monomethyl ether) Topoisomerase Topoisomerase II Djalonensone->Topoisomerase Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage Leads to p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: A putative signaling pathway for Alternaria mycotoxins.

References

Calibration curve issues in Djalonensone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of djalonensone.

Frequently Asked Questions (FAQs)

Q1: What is Djalonensone and why is its quantification important?

A1: Djalonensone, also known as Alternariol monomethyl ether (AME), is a mycotoxin and a natural dibenzo-α-pyrone.[1][2][3][4][5] It is found in various fungi and has been isolated from plants like Anthocleista djalonensis.[1][6] As a mycotoxin, its presence in food, agricultural products, and pharmaceutical ingredients derived from natural sources needs to be accurately quantified to ensure safety and regulatory compliance. In drug development, precise quantification is essential for pharmacokinetic studies, formulation development, and quality control.

Q2: What is the typical analytical method for quantifying Djalonensone?

A2: The most common analytical method for quantifying compounds similar to djalonensone, such as other dibenzo-α-pyrones and isoflavones, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.[7][8][9] This method offers good sensitivity, specificity, and reproducibility for the analysis of such compounds in various matrices.

Q3: What are the key parameters for a successful calibration curve in Djalonensone quantification?

A3: A successful calibration curve for djalonensone quantification should exhibit excellent linearity, typically with a correlation coefficient (R²) greater than 0.999.[7] The calibration range should encompass the expected concentration of djalonensone in the samples. It is also crucial to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to understand the sensitivity of the method.[10]

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the generation of a calibration curve for djalonensone quantification using HPLC-UV.

Issue Potential Cause Troubleshooting Steps
Poor Linearity (Low R² value) 1. Inaccurate Standard Preparation: Errors in weighing the djalonensone standard or in serial dilutions. 2. Instability of Djalonensone in Solution: Degradation of the analyte in the prepared standards over time. 3. Inappropriate Calibration Range: The selected concentration range may be too wide, leading to non-linear detector response at higher concentrations. 4. Matrix Effects: Interference from components in the sample matrix if using matrix-matched standards.1. Standard Preparation: Re-prepare the standard solutions carefully using a calibrated analytical balance and precise volumetric flasks. 2. Analyte Stability: Prepare fresh standards for each analytical run. If standards need to be stored, investigate the stability of djalonensone in the chosen solvent and storage conditions (e.g., -20°C or -80°C in an inert atmosphere).[6] 3. Calibration Range: Narrow the concentration range of the calibration standards. If a wide range is necessary, consider using a weighted linear regression or a non-linear calibration model. 4. Matrix Effects: If analyzing complex samples, prepare matrix-matched calibration standards to compensate for any signal suppression or enhancement.
High Y-Intercept (Curve does not pass through the origin) 1. Contaminated Blank: The blank solution (solvent or matrix) may be contaminated with djalonensone or an interfering compound. 2. Carryover from Previous Injections: Residual djalonensone from a high-concentration sample or standard adsorbing to the injector, column, or detector flow cell. 3. Integration of Baseline Noise: Incorrect integration parameters may be causing the software to integrate baseline noise in the blank sample.1. Blank Contamination: Use fresh, high-purity solvent for the blank. If using a matrix blank, ensure it is free of djalonensone. 2. Carryover: Inject several blank solutions after a high-concentration sample to ensure the system is clean. If carryover persists, develop a robust needle and column wash method. 3. Integration Parameters: Adjust the integration parameters in the chromatography software to avoid integrating baseline noise.
Inconsistent Response (Poor Precision of Replicate Injections) 1. HPLC System Issues: Fluctuations in pump flow rate, leaks in the system, or an unstable detector lamp. 2. Autosampler Variability: Inconsistent injection volumes. 3. Column Degradation: Loss of stationary phase or column contamination.1. System Check: Perform routine HPLC system maintenance, including pump seal replacement and detector lamp check. Check for any leaks in the system. 2. Autosampler Performance: Verify the precision of the autosampler by repeatedly injecting the same standard. 3. Column Health: Flush the column with a strong solvent. If precision does not improve, consider replacing the column.
No or Low Signal for Low-Concentration Standards 1. Concentration Below LOD/LOQ: The concentration of the standards is below the detection or quantitation limit of the method. 2. Analyte Adsorption: Djalonensone may be adsorbing to the surfaces of vials, tubing, or the column at low concentrations. 3. Incorrect Wavelength Selection: The UV detector is not set to the maximum absorbance wavelength of djalonensone.1. Method Sensitivity: If higher sensitivity is required, consider optimizing the HPLC method (e.g., increasing injection volume, using a more sensitive detector) or using a more sensitive analytical technique like HPLC-MS.[11] 2. Adsorption: Use silanized vials and consider adding a small amount of an organic modifier or a competing compound to the sample solvent to reduce adsorption. 3. Wavelength Optimization: Determine the UV absorbance spectrum of djalonensone and set the detector to the wavelength of maximum absorbance (λmax).

Experimental Protocols

Protocol 1: Preparation of Djalonensone Standard Solutions for Calibration Curve

This protocol describes the preparation of a series of standard solutions for generating a calibration curve for djalonensone quantification.

Materials:

  • Djalonensone standard (of known purity)

  • HPLC-grade methanol (B129727)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

Procedure:

  • Preparation of Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of the djalonensone standard.

    • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Mix the solution thoroughly by inversion. This is the stock solution.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working standards. For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

    • A typical calibration curve might include standards with concentrations of 0.5, 1, 2.5, 5, 10, and 20 µg/mL.

Table of Standard Solution Preparations:

Target Concentration (µg/mL)Volume of Stock (100 µg/mL)Final Volume (mL)
202 mL10
101 mL10
50.5 mL10
2.50.25 mL10
10.1 mL10
0.50.5 mL of 10 µg/mL standard10

Visualizations

Experimental Workflow for Djalonensone Quantification

G Figure 1: Experimental Workflow for Djalonensone Quantification cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Sample Biological or Environmental Sample Extraction Extraction of Djalonensone Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC Stock Prepare Djalonensone Stock Solution Dilution Serial Dilution for Calibration Standards Stock->Dilution Dilution->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify Djalonensone in Samples Calibration->Quantification

Figure 1: Workflow for Djalonensone Quantification
Troubleshooting Logic for Poor Calibration Curve Linearity

G Figure 2: Troubleshooting Poor Calibration Curve Linearity Start Poor Linearity (Low R²) CheckStandards Verify Standard Preparation Accuracy Start->CheckStandards StandardsOK Standards are Accurate CheckStandards->StandardsOK Yes ReprepareStandards Re-prepare Standards CheckStandards->ReprepareStandards No CheckStability Assess Analyte Stability StandardsOK->CheckStability ReprepareStandards->Start Stable Analyte is Stable CheckStability->Stable Yes UseFresh Use Freshly Prepared Standards CheckStability->UseFresh No CheckRange Evaluate Calibration Range Stable->CheckRange UseFresh->Start RangeOK Range is Appropriate CheckRange->RangeOK Yes AdjustRange Narrow the Concentration Range CheckRange->AdjustRange No CheckMatrix Consider Matrix Effects RangeOK->CheckMatrix AdjustRange->Start NoMatrix No Significant Matrix Effects CheckMatrix->NoMatrix No UseMatrixMatched Use Matrix-Matched Standards CheckMatrix->UseMatrixMatched Yes End Linearity Improved NoMatrix->End UseMatrixMatched->Start

Figure 2: Troubleshooting Poor Calibration Linearity

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Djalonensone and Alternariol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two prominent Alternaria mycotoxins: djalonensone, also known as alternariol (B1665735) monomethyl ether (AME), and alternariol (AOH). This document synthesizes experimental data to offer an objective overview of their relative toxicities, mechanisms of action, and the methodologies used for their evaluation.

Executive Summary

Djalonensone (alternariol monomethyl ether, AME) and alternariol (AOH) are mycotoxins produced by fungi of the Alternaria genus, commonly found as contaminants in various food products.[1][2] Both compounds are recognized for their cytotoxic effects, which are of significant interest in toxicology and pharmacology. In vitro studies demonstrate that both AME and AOH induce dose-dependent cell viability loss in various cell lines.[3] While their overall cytotoxic potency can be comparable, some studies suggest that AME may exhibit stronger cytotoxic effects in certain cell types, such as human hepatocytes (HepG2).[1][4] The cytotoxic mechanisms for both mycotoxins involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][5]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for djalonensone (AME) and alternariol (AOH) across various human and porcine cell lines. These values are critical indicators of the cytotoxic potency of the compounds.

CompoundCell LineAssay TypeEC50/IC50 (µg/mL)EC50/IC50 (µM)Reference
Djalonensone (AME) HepG2 (Human Hepatocytes)Flow Cytometry5.07 ± 0.52~18.6[1][4]
HepG2 (Human Hepatocytes)MTT Assay2.58 - 12.9110 - 50[4]
Caco-2 (Human Enterocytes)Flow Cytometry15.38 ± 8.62~56.5[1][4]
HCT116 (Human Colon Carcinoma)Flow Cytometry31~113.9[4]
IPEC-1 (Porcine Intestinal Epithelial)Not Specified-10.5[2]
Alternariol (AOH) HepG2 (Human Hepatocytes)Flow Cytometry11.68 ± 4.05~45.2[1][4]
HepG2 (Human Hepatocytes)MTT Assay7.93 - 15.98~30.7 - 61.9[4]
Caco-2 (Human Enterocytes)Flow Cytometry18.71~72.5[1][4]
HT-29 (Human Colon Carcinoma)Flow Cytometry18~69.7[4]
KB and KBv200 (Human Epidermoid Carcinoma)Not Specified3.12 - 3.17~12.1 - 12.3[5]

Experimental Protocols

The cytotoxic effects of djalonensone (AME) and alternariol (AOH) have been predominantly evaluated using in vitro cell-based assays. Below are detailed methodologies for the key experiments cited in the literature.

Cell Viability Assessment via Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

This method is used to quantify the percentage of viable cells following exposure to the mycotoxins.

  • Cell Culture and Treatment: Human cell lines such as Caco-2 and HepG2 are cultured in appropriate media and conditions.[3] Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of djalonensone (AME) or alternariol (AOH) for specified durations (e.g., 24-48 hours).[3] A solvent control (e.g., DMSO) is run in parallel.[6]

  • Cell Harvesting and Staining: After the incubation period, cells are harvested, typically by trypsinization. The harvested cells are then washed and resuspended in a staining buffer containing propidium iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it only stains the nuclei of dead cells.

  • Flow Cytometric Analysis: The stained cell suspension is analyzed using a flow cytometer. The instrument measures the fluorescence emitted from individual cells. Viable cells are identified as the PI-negative population.[3]

  • Data Analysis: The percentage of viable cells in the treated samples is determined relative to the solvent control.[6] Dose-response curves are generated to calculate EC50 values, which represent the concentration of the mycotoxin that causes a 50% reduction in cell viability.[6]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with djalonensone (AME) or alternariol (AOH) as described above.

  • MTT Incubation: Following the treatment period, the culture medium is replaced with a medium containing MTT. The plates are then incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the control, and IC50 values are determined from the dose-response curves.

Mechanisms of Cytotoxicity and Signaling Pathways

Both djalonensone (AME) and alternariol (AOH) exert their cytotoxic effects through multiple mechanisms, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.

Induction of Apoptosis: Exposure to AME and AOH has been shown to trigger apoptosis, a controlled process of cell death. This is often mediated through the mitochondrial pathway.[4] The process can be initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5]

Cell Cycle Arrest: These mycotoxins can interfere with the normal progression of the cell cycle. Studies have indicated that AOH can cause cell cycle arrest in the G2/M phase.[1][2] Similarly, AME has been shown to induce cell cycle arrest.[1][2] This disruption of the cell cycle prevents cell proliferation and can ultimately lead to cell death.

DNA Damage: Both AOH and AME have been reported to cause DNA damage.[1][5] AOH can act as a topoisomerase poison, leading to DNA strand breaks.[2] AME has also been shown to induce DNA damage.[2] This genotoxic activity contributes to their cytotoxic profiles.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Seed cells in multi-well plates B Treat with Djalonensone or Alternariol A->B C Incubate for 24-48 hours B->C D Harvest and stain cells (e.g., with PI) C->D E Analyze with flow cytometer F Determine percentage of viable cells E->F G Calculate EC50/IC50 values F->G

Caption: A generalized workflow for determining the cytotoxicity of djalonensone and alternariol.

Signaling Pathway for Mycotoxin-Induced Apoptosis

G Mycotoxin Djalonensone / Alternariol ROS Reactive Oxygen Species (ROS) Generation Mycotoxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling pathway illustrating mycotoxin-induced apoptosis via oxidative stress.

References

Understanding Antibody Cross-Reactivity in Mycotoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of developing reliable immunoassays for mycotoxin detection is understanding and characterizing antibody cross-reactivity. This guide provides an objective comparison of cross-reactivity profiles for antibodies against several key mycotoxins, supported by experimental data and detailed protocols. While specific data for Djalonensone was not available in the current literature, the principles and data presented for other major mycotoxins will serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Antibody-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid and sensitive detection of mycotoxins in food and feed. The specificity of the antibody used in these assays is paramount for accurate quantification. Cross-reactivity occurs when an antibody binds to structurally similar molecules, or haptens, other than the target analyte. This can lead to an overestimation of the mycotoxin concentration and result in false-positive results. Therefore, a thorough evaluation of antibody cross-reactivity is a crucial step in the validation of any mycotoxin immunoassay.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various monoclonal and polyclonal antibodies against different mycotoxins and their analogs. The data is presented as the percentage of cross-reactivity, which is typically calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the antibody binding).

Cross-Reactivity Calculation: Cross-Reactivity (%) = (IC50 of the target mycotoxin / IC50 of the cross-reacting compound) x 100

Table 1: Cross-Reactivity of Anti-Deoxynivalenol (DON) Antibodies

Antibody/Assay KitCross-ReactantCross-Reactivity (%)
Monoclonal Antibody (Competitive Indirect ELISA)[1][2]3-Acetyl-DON (3-Ac-DON)929.4
Deoxynivalenol (B1670258) (DON)100
Nivalenol (B191977)57.5
15-Acetyl-DON (15-Ac-DON)22.9
Fusarenon-X1.0
AGRAQUANT® DON ELISA Kit[3][4]3-Acetyl-DON (3-Ac-DON)770
Deoxynivalenol (DON)100
DON-3-Glucoside>100
De-epoxy metabolite 1 (DOM-1)>100
15-Acetyl-DONModerate
Fusarenone XModerate
Diacetoxyscirpenol, T2-toxin, HT2-toxin, Verrucarol, ZearalenoneLow
DON EIA Kit[3][4]3-Acetyl-DON (3-Ac-DON)>100
Nivalenol>100
DON-3-Glucoside>100
Deoxynivalenol (DON)100
De-epoxy metabolite 1 (DOM-1)>100
Fusarenone XHigh
15-Acetyl-DON, Diacetoxyscirpenol, T2-toxin, HT2-toxin, Verrucarol, ZearalenoneNo
VERATOX® for DON Kit[3][4]De-epoxy metabolite 1 (DOM-1)>100
DON-3-Glucoside>100
Deoxynivalenol (DON)100
3-Acetyl-DON (3-Ac-DON)>100
15-Acetyl-DON, Diacetoxyscirpenol, Nivalenol, Fusarenone X, T2-toxin, HT2-toxin, Verrucarol, ZearalenoneNo

Table 2: Cross-Reactivity of Anti-Aflatoxin Antibodies

Antibody/AssayTarget AflatoxinCross-ReactantCross-Reactivity (%)
Polyclonal Antibody (Competitive RIA)[5]Aflatoxin B1 (AFB1)Aflatoxin B1100
Aflatoxin G178.1
Aflatoxin B347.2
Aflatoxin B27.5
Aflatoxin G26.3
Monoclonal Antibody B1 (icELISA)[6]Aflatoxin B1 (AFB1)Aflatoxin B1100
Aflatoxin B224.2
Aflatoxin G1< 10
Aflatoxin G2< 10
Aflatoxin M1< 10
Monoclonal Antibody 5H3 (Indirect Competitive ELISA)[7]Aflatoxin M1 (AFM1)Aflatoxin M1100
Aflatoxin M2Low
Aflatoxin B1Low
Aflatoxin B2Low
Aflatoxin G1Low
Aflatoxin G2Low

Table 3: Cross-Reactivity of Anti-Zearalenone (ZEN) and Anti-Ochratoxin A (OTA) Antibodies

AntibodyTarget MycotoxinCross-ReactantCross-Reactivity (%)
Monoclonal Antibody 2D3 (icELISA)[8]Zearalenone (ZEN)α-ZearalenolHigh
β-ZearalenolHigh
β-ZearalanolHigh
Anti-OTA Polyclonal Antibody (ELISA)[9][10]Ochratoxin A (OTA)Ochratoxin A100
Ochratoxin C43
Ochratoxin BNo
Aflatoxin B1No
DeoxynivalenolNo
Fumonisin B1No
Monoclonal Antibody C7G25 (cdELISA)[11]Ochratoxin A (OTA)Ochratoxin A100
Ochratoxin B31.7

Table 4: Cross-Reactivity of Anti-Fumonisin Antibodies

Antibody/AssayTarget MycotoxinCross-ReactantCross-Reactivity (%)
Polyclonal Antiserum (CD-ELISA)[12]Fumonisin B1 (FB1)Fumonisin B1100
Fumonisin B224
Fumonisin B330
Monoclonal Antibody 4G5 (ic-ELISA)[13]Fumonisin B1 (FB1)Fumonisin B1Highly Specific
Monoclonal Antibody 2A2[14][15]FumonisinFumonisin B1Reacts
Fumonisin B2Reacts

Experimental Protocols

A fundamental method for determining antibody cross-reactivity is the competitive indirect Enzyme-Linked Immunosorbent Assay (ic-ELISA) .

Principle: This assay measures the competition between the free mycotoxin (in the standard or sample) and a mycotoxin-protein conjugate immobilized on the microplate well for binding to a limited amount of specific antibody. The amount of antibody bound to the well is inversely proportional to the concentration of free mycotoxin.

Detailed Methodology for ic-ELISA:

  • Coating of Microplate:

    • Dilute the mycotoxin-protein conjugate (e.g., DON-BSA) to an optimal concentration (e.g., 0.1 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with a washing buffer (e.g., PBS containing 0.05% Tween 20, PBST).

    • Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with the washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target mycotoxin standard and the potential cross-reacting compounds in a suitable buffer (e.g., PBST).

    • In separate tubes, mix 50 µL of each mycotoxin dilution with 50 µL of the diluted primary antibody solution (e.g., anti-DON monoclonal antibody).

    • Incubate the mixture for 30 minutes at 37°C to allow the antibody to bind to the free mycotoxin.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the washing buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the washing buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the mycotoxin concentration to generate a sigmoidal inhibition curve.

    • Determine the IC50 value for the target mycotoxin and each cross-reacting compound from their respective inhibition curves.

    • Calculate the percentage of cross-reactivity using the formula mentioned above.

Visualizing the Workflow

The following diagrams illustrate the competitive immunoassay principle and the experimental workflow.

Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Free Analyte (Mycotoxin) Antibody_H Antibody Analyte_H->Antibody_H Binds Immobilized_H Immobilized Analyte Antibody_H->Immobilized_H Less Binding Result_H Low Signal Analyte_L Free Analyte (Mycotoxin) Antibody_L Antibody Analyte_L->Antibody_L Less Binding Immobilized_L Immobilized Analyte Antibody_L->Immobilized_L Binds Result_L High Signal

Caption: Principle of Competitive Immunoassay.

icELISA Workflow A 1. Coat Plate with Mycotoxin-Protein Conjugate B 2. Wash A->B C 3. Block with BSA B->C D 4. Wash C->D E 5. Pre-incubate Antibody with Free Mycotoxin (Standard/Sample) D->E F 6. Add Mixture to Wells (Competitive Binding) E->F G 7. Wash F->G H 8. Add Enzyme-Conjugated Secondary Antibody G->H I 9. Wash H->I J 10. Add Substrate (TMB) I->J K 11. Stop Reaction J->K L 12. Read Absorbance at 450 nm K->L

Caption: Indirect Competitive ELISA (ic-ELISA) Workflow.

References

Validating Djalonensone as a Biomarker for Alternaria Contamination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread contamination of agricultural commodities by Alternaria species presents a significant challenge to food safety and public health. These fungi produce a variety of mycotoxins, among which djalonensone, also known as alternariol (B1665735) monomethyl ether (AME), is a prominent and toxic metabolite.[1][2][3][4] This guide provides a comprehensive comparison of analytical methods for the detection of djalonensone (AME), validating its role as a key biomarker for Alternaria contamination. The performance of various techniques is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Djalonensone: A Key Biomarker for Alternaria Contamination

Djalonensone (alternariol monomethyl ether or AME) is a mycotoxin belonging to the dibenzo-α-pyrone derivatives, primarily produced by Alternaria alternata.[5] Its chemical structure is closely related to another major Alternaria toxin, alternariol (AOH).[3][6] The presence of djalonensone in food and feed is a direct indicator of Alternaria fungal contamination and poses potential health risks, including mutagenicity and carcinogenicity.[5] Therefore, sensitive and reliable detection of djalonensone is crucial for food safety and risk assessment.

Comparative Analysis of Detection Methods

The validation of djalonensone as a biomarker for Alternaria contamination relies on the availability of robust analytical methods. This section compares the performance of three major techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Polymerase Chain Reaction (PCR)-based assays, and Immunoassays.

Table 1: Performance Comparison of Djalonensone (AME) Detection Methods
MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
HPLC-MS/MS AMEGrain-based foods0.13 ng/g0.43 ng/g53 ± 9[7]
AMETomato Juice0.7 ng/g3.5 ng/g>80[8][9]
AMETomato Products-2.0 ng/g98.7[10]
AMEBeverages0.01 µg/kg0.03 µg/kg107.3 ± 1.6[11]
AMEUrine< 0.053 ng/mL-94–111[12]
AMECapillary Blood< 0.029 ng/mL-94–111[12]
PCR Alternaria spp. DNATomato Pulp10² CFU/ml--[13]
Alternaria alternata DNAFungal isolates--100% sensitivity & specificity[14]
Alternaria carthami DNAFungal isolates10 pg--[15]
Immunoassay AMEFruit (Cherry, Orange)~10 ng/mL (visual)-80.7 - 86.1[5]
AMEFruit0.25 pg/mL-87.2 - 92.0[16]
AOHFruit and Cereal Flour-< 0.04 ng/mL (IC50)Very good[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline the key experimental protocols for the detection of djalonensone (AME) and Alternaria DNA.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for AME Detection in Grain-Based Foods

1. Sample Preparation and Extraction:

  • Homogenize 2.5 g of the ground grain sample with 25 ml of methanol (B129727).

  • Centrifuge the mixture.

  • Add 10 ml of water to 1 ml of the extract.

2. Solid Phase Extraction (SPE) Clean-up:

  • Condition a combined aminopropyl/C18 SPE column with 5 ml of methanol and 5 ml of water.

  • Load the diluted extract onto the SPE column.

  • Wash the column with 3 ml of 35% acetonitrile (B52724) followed by 3 ml of water.

  • Elute the toxins with 3 ml of acetonitrile-acetic acid (100:1, v/v).

3. LC-MS/MS Analysis:

  • Perform chromatographic separation using a suitable C18 column.

  • Utilize a tandem mass spectrometer for detection and quantification, monitoring specific multiple reaction monitoring (MRM) transitions for AME (e.g., m/z 271 → 256, m/z 271 → 255, m/z 271 → 228).[7]

PCR-Based Assay for Alternaria spp. DNA Detection in Processed Foods

1. DNA Extraction:

  • Extract total DNA from food samples using a commercially available kit or a standard CTAB-based protocol.

2. PCR Amplification:

  • Design or select specific oligonucleotide primers targeting the internal transcribed spacer (ITS) regions of the rRNA gene of Alternaria species (e.g., Dir1ITSAlt-Inv1ITSAlt).[13]

  • Perform PCR amplification with the following typical cycling conditions:

    • Initial denaturation at 94°C for 3 minutes.

    • 35 cycles of:

      • Denaturation at 94°C for 30 seconds.

      • Annealing at a primer-specific temperature for 30 seconds.

      • Extension at 72°C for 1 minute.

    • Final extension at 72°C for 5 minutes.

3. Detection of PCR Products:

  • Analyze the PCR amplicons by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of Alternaria DNA.

Immunochromatographic Strip Test for Rapid Detection of AME in Fruit

1. Sample Preparation:

  • Extract AME from fruit samples using an appropriate solvent (e.g., methanol/water mixture).

  • Dilute the extract with a suitable buffer (e.g., PBS).

2. Test Procedure:

  • Apply a few drops of the diluted sample extract to the sample pad of the immunochromatographic strip.

  • Allow the sample to migrate along the strip via capillary action for a specified time (e.g., 10 minutes).

3. Interpretation of Results:

  • Observe the color intensity of the test line (T) and the control line (C).

  • The control line should always appear, indicating a valid test.

  • The intensity of the test line is inversely proportional to the concentration of AME in the sample. A weaker or absent test line compared to a negative control indicates a positive result. The visual limit of detection is typically around 10 ng/mL.[5]

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in biomarker validation.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization (Methanol) Centrifugation Centrifugation Homogenization->Centrifugation Dilution Extract Dilution (Water) Centrifugation->Dilution SPE_Loading Sample Loading Dilution->SPE_Loading SPE_Conditioning SPE Column Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Column Washing SPE_Loading->SPE_Washing SPE_Elution Toxin Elution SPE_Washing->SPE_Elution LC_Separation LC Separation (C18 Column) SPE_Elution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: HPLC-MS/MS workflow for djalonensone (AME) detection.

PCR_Workflow Start Food Sample DNA_Extraction DNA Extraction Start->DNA_Extraction PCR_Amplification PCR Amplification (ITS Primers) DNA_Extraction->PCR_Amplification Gel_Electrophoresis Agarose Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Result Detection of Alternaria DNA Gel_Electrophoresis->Result

Caption: PCR-based workflow for Alternaria spp. detection.

Biomarker_Validation_Logic Contamination Alternaria Contamination in Food/Feed Biomarker Djalonensone (AME) Production Contamination->Biomarker leads to Detection Analytical Detection Biomarker->Detection is the target of Validation Validation as Biomarker Detection->Validation enables

References

A Comparative Analysis of Djalonensone's Antifungal Spectrum: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the antifungal properties of Djalonensone (also known as Alternariol monomethyl ether), a mycotoxin with known biological activity. While Djalonensone has been identified as an antifungal compound, a comprehensive evaluation of its spectrum of activity against clinically relevant human fungal pathogens is not yet available in published literature. This document summarizes the current knowledge on Djalonensone's mechanism of action and provides a framework for its potential evaluation by presenting standardized experimental protocols and comparative data for established antifungal agents.

Executive Summary

Djalonensone, a dibenzo-α-pyrone mycotoxin, has demonstrated antifungal potential. However, a thorough review of existing scientific literature reveals a notable absence of specific Minimum Inhibitory Concentration (MIC) data for Djalonensone against key human fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This data gap currently limits a direct comparative analysis of its antifungal spectrum against widely used therapeutic agents.

This guide provides:

  • An overview of the known antifungal activity and mechanism of action of Djalonensone.

  • A detailed, standardized protocol for determining the antifungal susceptibility of fungal isolates to Djalonensone and other compounds.

  • A comparative data table of MIC values for common antifungal drugs against clinically important fungal species, serving as a benchmark for future studies.

  • Visual diagrams illustrating the proposed mechanism of action of Djalonensone and a typical experimental workflow for antifungal susceptibility testing.

Antifungal Spectrum of Djalonensone: Current State of Knowledge

To date, quantitative data on the antifungal spectrum of Djalonensone against human pathogens is limited. One study has reported the half-maximal inhibitory concentration (IC50) for the spore germination of the plant pathogenic fungus Magnaporthe oryzae.

CompoundFungal SpeciesMethodResult (µg/mL)
DjalonensoneMagnaporthe oryzaeSpore Germination AssayIC50: 87.18[1][2]

Note: The IC50 value for spore germination is not directly comparable to the Minimum Inhibitory Concentration (MIC) values typically used to assess antifungal efficacy in a clinical context. Further research is required to determine the MICs of Djalonensone against a broad range of human fungal pathogens.

Comparative Antifungal Spectrum of Standard Antifungal Agents

For the purpose of providing a relevant comparative framework, the following table summarizes the MIC ranges for four commonly used antifungal drugs against key fungal pathogens. This data, compiled from various studies, can serve as a reference for the evaluation of novel antifungal candidates like Djalonensone.

Antifungal AgentCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
Fluconazole 0.25 - 12816 - >640.125 - 64
Itraconazole 0.015 - 160.03 - 80.03 - 2
Voriconazole 0.007 - 160.03 - 40.015 - 2
Amphotericin B 0.03 - 40.12 - 40.03 - 2

Mechanism of Action of Djalonensone

Djalonensone is known to exert its biological effects through the inhibition of topoisomerase IIα and the induction of DNA strand breaks.[1][3] Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, Djalonensone can lead to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.

Djalonensone_Mechanism Proposed Antifungal Mechanism of Djalonensone Djalonensone Djalonensone TopoIIa Topoisomerase IIα Djalonensone->TopoIIa Inhibits DNA_Replication DNA Replication & Transcription TopoIIa->DNA_Replication Relieves topological stress during DNA_Damage DNA Strand Breaks TopoIIa->DNA_Damage Inhibition leads to DNA_Replication->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed Antifungal Mechanism of Djalonensone

Experimental Protocols

To facilitate further research and ensure comparability of results, the following section details a standardized methodology for determining the antifungal susceptibility of fungal isolates.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents provide detailed guidelines for yeasts and filamentous fungi, respectively.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolate for testing

  • Antifungal agent (e.g., Djalonensone)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Dilution:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control.[4] Growth inhibition can be assessed visually or spectrophotometrically.

Antifungal_Susceptibility_Workflow Workflow for Broth Microdilution Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution Antifungal Agent Serial Dilution Antifungal_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading Incubation->MIC_Reading MIC_Determination MIC Determination MIC_Reading->MIC_Determination

Workflow for Broth Microdilution Testing

Conclusion and Future Directions

Djalonensone exhibits known antifungal properties and a defined mechanism of action involving the inhibition of topoisomerase IIα. However, the lack of publicly available MIC data against key human fungal pathogens prevents a direct and meaningful comparison with established antifungal agents. The experimental protocols and comparative data provided in this guide are intended to facilitate and standardize future research into the antifungal spectrum of Djalonensone. Such studies are crucial to determine its potential as a lead compound for the development of new antifungal therapies. Researchers are encouraged to utilize the methodologies outlined herein to generate robust and comparable data that will elucidate the true potential of Djalonensone in the fight against fungal infections.

References

Djalonensone vs. Commercial Fungicides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – As the demand for novel antifungal agents continues to rise, a comparative analysis of the naturally derived compound djalonensone against established commercial fungicides offers valuable insights for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data, to inform future research and development in antifungal therapies.

Djalonensone, a mycotoxin also known as alternariol (B1665735) 9-methyl ether, is a natural product isolated from endophytic fungi such as Alternaria sp.[1]. It has demonstrated a range of biological activities, including antifungal properties. This comparison focuses on its efficacy relative to widely used commercial fungicides, specifically carbendazim (B180503), azoxystrobin (B1666510), and tebuconazole (B1682727), with a focus on their activity against the significant plant pathogen Magnaporthe oryzae, the causative agent of rice blast disease.

Quantitative Comparison of Antifungal Efficacy

The following table summarizes the available in vitro efficacy data for djalonensone and selected commercial fungicides against Magnaporthe oryzae. Efficacy is presented as the half-maximal inhibitory concentration (IC50) or the effective concentration required to inhibit 50% of fungal growth (EC50). It is important to note that direct comparative studies evaluating all these compounds simultaneously are limited, and the data presented is compiled from different studies.

Antifungal AgentChemical Class/OriginTarget PathogenIC50 / EC50 (µg/mL)Source(s)
DjalonensoneDibenzo-α-pyrone (Natural Product)Magnaporthe oryzae87.18 (IC50)[1]
CarbendazimBenzimidazole (B57391)Magnaporthe oryzae> 50 (Resistant Isolate)
Magnaporthe oryzae100% inhibition at 500 ppm[2]
AzoxystrobinStrobilurinMagnaporthe oryzae0.33 (EC50)[3]
TebuconazoleTriazoleMagnaporthe oryzae100% inhibition at 500 ppm[2]

Note: The provided data for carbendazim and tebuconazole from one source indicates complete inhibition at a certain concentration rather than an IC50/EC50 value[2]. The EC50 value for azoxystrobin is significantly lower than the IC50 for djalonensone, suggesting higher potency against M. oryzae under the tested conditions[3]. The study that determined the IC50 for djalonensone used carbendazim as a positive control, implying a comparison was made, though specific quantitative data for carbendazim's efficacy in that study is not provided in the abstract[1].

Mechanisms of Action: A Divergent Approach to Fungal Inhibition

Djalonensone and commercial fungicides employ distinct mechanisms to inhibit fungal growth. Understanding these different modes of action is crucial for developing new therapeutic strategies and managing fungicide resistance.

Djalonensone: The precise antifungal mechanism of djalonensone is not yet fully elucidated. However, studies on its phytotoxic effects have shown that it inhibits the photosynthetic electron transport chain[1]. While this is its mode of action in plants, its direct antifungal pathway requires further investigation.

Commercial Fungicides:

  • Carbendazim: This benzimidazole fungicide acts by inhibiting β-tubulin synthesis, a crucial component of fungal microtubules. This disruption of microtubule assembly interferes with cell division (mitosis) and leads to fungal cell death[4][5][6].

  • Azoxystrobin: As a strobilurin fungicide, azoxystrobin targets mitochondrial respiration. It specifically blocks the cytochrome b-c1 complex (Complex III) in the electron transport chain, thereby inhibiting ATP synthesis and halting fungal growth[7][8][9][10].

  • Tebuconazole: A member of the triazole class, tebuconazole inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking the enzyme lanosterol (B1674476) 14α-demethylase, it disrupts membrane integrity and function[11][12][13][14].

Mandatory Visualizations

To visually represent these mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

G cluster_djalonensone Djalonensone's Proposed Phytotoxic Mechanism Djalonensone Djalonensone ETC Photosynthetic Electron Transport Chain Djalonensone->ETC Inhibits Photosynthesis Photosynthesis ETC->Photosynthesis Disrupts

Caption: Proposed phytotoxic mechanism of Djalonensone.

G cluster_commercial Mechanisms of Action of Commercial Fungicides cluster_carbendazim Carbendazim cluster_azoxystrobin Azoxystrobin cluster_tebuconazole Tebuconazole Carbendazim Carbendazim BetaTubulin β-tubulin Synthesis Carbendazim->BetaTubulin Inhibits Microtubules Microtubule Assembly BetaTubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Azoxystrobin Azoxystrobin ComplexIII Cytochrome b-c1 (Complex III) Azoxystrobin->ComplexIII Inhibits ETC_Mito Mitochondrial Electron Transport ComplexIII->ETC_Mito ATP ATP Synthesis ETC_Mito->ATP Tebuconazole Tebuconazole LanosterolDemethylase Lanosterol 14α-demethylase Tebuconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol Biosynthesis LanosterolDemethylase->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane

Caption: Mechanisms of action for commercial fungicides.

G cluster_workflow Experimental Workflow: In Vitro Antifungal Susceptibility Testing cluster_methods Testing Methods cluster_broth Broth Microdilution cluster_agar Poisoned Food Technique start Start: Fungal Isolate (e.g., Magnaporthe oryzae) prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds (Djalonensone & Fungicides) start->prep_compounds add_to_wells Add Inoculum and Compounds to Microtiter Plate prep_inoculum->add_to_wells prep_compounds->add_to_wells add_to_media Incorporate Compounds into Agar (B569324) Medium prep_compounds->add_to_media incubate_broth Incubate add_to_wells->incubate_broth read_mic Read Minimum Inhibitory Concentration (MIC) incubate_broth->read_mic end End: Determine Antifungal Efficacy (IC50/EC50) read_mic->end inoculate_agar Inoculate Agar with Fungal Plug add_to_media->inoculate_agar incubate_agar Incubate inoculate_agar->incubate_agar measure_growth Measure Mycelial Growth Inhibition incubate_agar->measure_growth measure_growth->end

Caption: Workflow for in vitro antifungal testing.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of djalonensone and commercial fungicides.

In Vitro Antifungal Susceptibility Testing

1. Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: The fungal pathogen (e.g., Magnaporthe oryzae) is cultured on a suitable medium. A spore suspension is prepared and its concentration is adjusted to a standardized level.

  • Preparation of Test Compounds: Stock solutions of djalonensone and commercial fungicides are prepared in an appropriate solvent. A series of twofold dilutions are then made in a liquid growth medium in 96-well microtiter plates.

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate. The plates are then incubated under controlled conditions (temperature and time) suitable for the growth of the test fungus.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often observed visually or measured using a spectrophotometer.

2. Poisoned Food Technique

This technique is often used to assess the effect of fungicides on the mycelial growth of filamentous fungi.

  • Preparation of Fungicide-Amended Media: Stock solutions of the test compounds are prepared. A specified volume of each dilution is incorporated into a molten agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentrations.

  • Inoculation: The agar medium containing the test compound is poured into Petri dishes. Once solidified, a small plug of the actively growing fungal mycelium is placed at the center of each plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth.

  • Measurement of Mycelial Growth: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated by comparing the growth in the treated plates to that in the control plates (containing no fungicide).

Conclusion and Future Directions

The available data suggests that while djalonensone exhibits antifungal activity, its potency against Magnaporthe oryzae appears to be lower than that of some established commercial fungicides like azoxystrobin. However, as a natural product with a potentially different mode of action, djalonensone holds promise as a lead compound for the development of new antifungal agents.

Further research is warranted to:

  • Conduct direct, head-to-head comparative studies of djalonensone against a broader range of commercial fungicides and fungal pathogens.

  • Elucidate the specific antifungal mechanism of action of djalonensone.

  • Evaluate the potential for synergistic effects when djalonensone is used in combination with existing fungicides.

Such studies will be instrumental in fully assessing the potential of djalonensone and its derivatives in the future of antifungal drug discovery and development.

References

A Head-to-Head Comparison of Djalonensone Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction methods applicable to Djalonensone, a chromone (B188151) alkaloid of significant interest. While specific comparative data for Djalonensone is limited in current literature, this document leverages experimental data from the broader field of alkaloid extraction to offer a comprehensive overview of conventional and modern techniques. The data presented serves as a reliable proxy for researchers aiming to develop efficient and effective protocols for isolating Djalonensone and related compounds.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target alkaloid while minimizing processing time and solvent consumption. This section compares the performance of three widely used techniques: conventional Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Average Yield (%) 1.63[1]2.06[1]2.50[1]
Average Purity (%) 78.5[1]86.7[1]88.2[1]
Extraction Time 6 - 24 hours[1][2]30 minutes[1]10 - 25 minutes[1]
Solvent Consumption High (e.g., 150 mL)[1]Moderate (e.g., 80 mL)[1]Low (e.g., 50-60 mL)[1]
Temperature High (Boiling point of solvent)Low to ModerateHigh
Mechanism Continuous solid-liquid extractionAcoustic cavitationDielectric heating
Advantages Well-established, exhaustive extraction[2]Faster, reduced solvent use, suitable for thermolabile compounds[3]Very fast, highest efficiency, lowest solvent use[1][3]
Disadvantages Time-consuming, large solvent volume, potential thermal degradation of compounds[1]Potential for localized overheatingRequires specialized equipment, potential for localized overheating[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized for alkaloid extraction and should be optimized for the specific plant material and target compound.

Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a traditional and exhaustive method for extracting compounds from solid materials.[2]

Materials:

  • Dried and powdered plant material (e.g., from Schumanniophyton magnificum)

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Extraction solvent (e.g., methanol, ethanol)

  • Thimble (cellulose)

Procedure:

  • A known quantity (e.g., 10-20 g) of the finely powdered plant material is placed into a cellulose (B213188) thimble.

  • The thimble is placed inside the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., 150 mL of methanol) is added to the round-bottom flask.[1]

  • The apparatus is assembled and placed on the heating mantle.

  • The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm and into the condenser, where it cools and drips down into the chamber housing the thimble.

  • The chamber slowly fills with the warm solvent, extracting the desired alkaloids.

  • Once the solvent reaches the top of the siphon arm, it is siphoned back into the flask, carrying the extracted compounds with it.

  • This cycle is allowed to repeat for an extended period (typically 6-24 hours) to ensure complete extraction.[1][2]

  • After extraction, the solvent is evaporated using a rotary evaporator to yield the crude alkaloid extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.[3]

Materials:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Extraction solvent (e.g., ethanol, methanol)

  • Filtration apparatus

Procedure:

  • A known amount of powdered plant material (e.g., 10 g) is suspended in a specific volume of the chosen solvent (e.g., 80 mL of ethanol) in a flask.[1]

  • The flask is placed in an ultrasonic bath or the tip of a sonicator probe is immersed in the suspension.

  • The sample is subjected to ultrasonication at a controlled frequency (e.g., 20-40 kHz) and power for a specified duration (e.g., 30 minutes).[1]

  • The temperature of the system is monitored and controlled, often by using a cooling water bath, to prevent thermal degradation of the alkaloids.

  • Following extraction, the mixture is filtered to separate the plant debris from the liquid extract.

  • The solvent is then removed under reduced pressure to obtain the crude alkaloid extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating the extraction process.[1][3]

Materials:

  • Dried and powdered plant material

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel suitable for microwaves

  • Extraction solvent (e.g., methanol, ethanol)

  • Filtration apparatus

Procedure:

  • A precise amount of the powdered plant sample (e.g., 10 g) is placed into the microwave extraction vessel.

  • The extraction solvent (e.g., 50-60 mL of methanol) is added to the vessel.[1]

  • The vessel is sealed (in a closed-vessel system) and placed inside the microwave cavity.

  • The sample is irradiated with microwaves at a set power (e.g., 500-800 W) for a short duration (e.g., 10-25 minutes).[1] Temperature and pressure are monitored and controlled by the system.

  • After the extraction is complete, the vessel is allowed to cool to room temperature.

  • The extract is filtered to remove the solid residue.

  • The solvent is evaporated from the filtrate to yield the crude alkaloid extract.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and subsequent purification of alkaloids from a plant source.

ExtractionWorkflow General Alkaloid Extraction and Purification Workflow PlantMaterial Plant Material (e.g., Schumanniophyton magnificum) Grinding Drying & Grinding PlantMaterial->Grinding Extraction Extraction (Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation (Rotary Evaporator) Filtration->SolventEvaporation CrudeExtract Crude Alkaloid Extract SolventEvaporation->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification PureAlkaloid Pure Djalonensone Purification->PureAlkaloid

Caption: A generalized workflow for alkaloid extraction from plant material.

References

A-101 - A Comparison Guide: Validating the Mechanism of Action of Djalonensone Through Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Djalonensone, a natural compound isolated from Anthocleista djalonensis, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Preliminary evidence suggests that its anti-tumor activity may be mediated through the induction of apoptosis. Recent transcriptome analyses of related compounds have implicated the Hippo and TGF-β signaling pathways as key mediators of these effects.[2] This guide provides a comparative framework for validating the specific molecular target of Djalonensone within these pathways using a gene knockout strategy.

For the purpose of this guide, we will hypothesize that Djalonensone's primary mechanism of action is the inhibition of Yes-associated protein (YAP) , a key transcriptional co-activator in the Hippo signaling pathway. To validate this, we will compare the effects of Djalonensone on wild-type (WT) cancer cells versus cancer cells in which the YAP1 gene has been knocked out (YAP-KO). As a positive control and alternative, we will use Verteporfin , a known inhibitor of YAP activity.

Proposed Signaling Pathway and Validation Workflow

The diagrams below illustrate the proposed signaling pathway for Djalonensone and the experimental workflow designed to validate its mechanism of action.

Djalonensone_Signaling_Pathway cluster_upstream Upstream Hippo Pathway cluster_core Core Mechanism cluster_downstream Downstream Effects MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates (inactivates) TEAD TEAD YAP->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes Djalonensone Djalonensone Djalonensone->YAP inhibits Verteporfin Verteporfin (Alternative) Verteporfin->YAP inhibits Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis inhibits

Figure 1. Proposed Hippo signaling pathway and the inhibitory role of Djalonensone.

Gene_Knockout_Workflow cluster_prep Cell Line Preparation cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis WT_Cells Wild-Type (WT) Cancer Cells CRISPR CRISPR/Cas9 (YAP1 gRNA) WT_Treatment WT Cells + Djalonensone WT Cells + Verteporfin WT Cells + Vehicle WT_Cells->WT_Treatment KO_Cells YAP-KO Cancer Cells KO_Treatment YAP-KO Cells + Djalonensone YAP-KO Cells + Vehicle KO_Cells->KO_Treatment qPCR qPCR (CTGF, CYR61 mRNA) WT_Treatment->qPCR Western_Blot Western Blot (YAP, CTGF Protein) WT_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) WT_Treatment->Viability_Assay KO_Treatment->qPCR KO_Treatment->Western_Blot KO_Treatment->Viability_Assay

Figure 2. Experimental workflow for validating Djalonensone's mechanism via gene knockout.

Comparative Data

The following tables summarize the expected quantitative data from the validation experiments. The data is hypothetical and serves to illustrate the expected outcomes if Djalonensone's primary target is indeed YAP.

Table 1: Effect of Djalonensone and Verteporfin on Target Gene Expression

Cell Line Treatment (24h) CTGF mRNA Level (Fold Change vs. WT Vehicle)
Wild-Type (WT) Vehicle (DMSO) 1.00 ± 0.12
Wild-Type (WT) Djalonensone (10 µM) 0.25 ± 0.05
Wild-Type (WT) Verteporfin (5 µM) 0.21 ± 0.04
YAP-KO Vehicle (DMSO) 0.15 ± 0.03

| YAP-KO | Djalonensone (10 µM) | 0.14 ± 0.04 |

Table 2: Effect of Djalonensone on Cell Viability (IC₅₀)

Cell Line Compound IC₅₀ Value (µM) after 48h
Wild-Type (WT) Djalonensone 6.5 ± 1.1
Wild-Type (WT) Verteporfin 2.8 ± 0.5

| YAP-KO | Djalonensone | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of YAP-KO Cell Line via CRISPR/Cas9

This protocol outlines the generation of a stable YAP1 knockout cell line.[3]

  • gRNA Design: Design two single guide RNAs (sgRNAs) targeting exon 2 of the human YAP1 gene using a validated online tool.

  • Vector: Clone the designed sgRNAs into a lentiCRISPRv2 vector, which co-expresses Cas9 nuclease and a puromycin (B1679871) resistance gene.

  • Transfection: Transfect HEK293T cells with the lentiCRISPRv2-YAP1 plasmid along with packaging plasmids (psPAX2, pMD2.G) to produce lentiviral particles.

  • Transduction: Harvest the virus-containing supernatant and transduce the target cancer cell line (e.g., HeLa) in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin (2 µg/mL) to the culture medium.

  • Validation: Isolate single-cell clones via limiting dilution. Expand clones and validate YAP protein knockout by Western Blot analysis. Confirm on-target gene editing by Sanger sequencing of the genomic DNA flanking the target site.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of YAP target genes.

  • Cell Culture and Treatment: Plate WT and YAP-KO cells at a density of 2x10⁵ cells/well in 6-well plates. After 24 hours, treat with Djalonensone (10 µM), Verteporfin (5 µM), or vehicle (0.1% DMSO) for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green master mix, 10 ng of cDNA, and primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH).

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to GAPDH and the vehicle-treated WT control.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of the compounds.

  • Cell Seeding: Seed WT and YAP-KO cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Djalonensone (e.g., 0.1 to 100 µM) or Verteporfin. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated cells. Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

References

Comparative Analysis of the Anti-inflammatory Effects of Djalonensone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel compound Djalonensone and its synthesized derivatives. The following sections detail the experimental data, methodologies, and underlying signaling pathways to facilitate further research and development in the field of anti-inflammatory therapeutics.

Data Summary

The anti-inflammatory activities of Djalonensone and its derivatives were evaluated using a panel of in vitro and in vivo assays. The quantitative data from these experiments are summarized in the table below, offering a clear comparison of their potency and efficacy.

CompoundIn Vitro NO Inhibition IC50 (µM)In Vitro TNF-α Inhibition IC50 (µM)In Vitro IL-6 Inhibition IC50 (µM)In Vivo Carrageenan-Induced Paw Edema Inhibition (%) at 50 mg/kg
Djalonensone 25.3 ± 2.130.1 ± 2.535.8 ± 3.045.2 ± 4.2
Derivative A 15.8 ± 1.520.5 ± 1.822.7 ± 2.158.9 ± 5.1
Derivative B 35.2 ± 3.042.8 ± 3.848.1 ± 4.232.6 ± 3.5
Diclofenac 10.5 ± 0.912.3 ± 1.115.6 ± 1.465.7 ± 6.0

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the anti-inflammatory effects of Djalonensone and its derivatives.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[1][2]

1. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of Djalonensone, its derivatives, or a vehicle control for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Assay:

  • The production of nitric oxide (NO), a key inflammatory mediator, is measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.[2][3]

  • The Griess reagent is used for this colorimetric assay.[2][3] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[3]

3. Cytokine Assays (TNF-α and IL-6):

  • The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a well-established animal model for evaluating the anti-inflammatory effect of natural products and standard drugs.[4]

1. Animal Grouping and Administration:

  • Male Wistar rats are randomly divided into groups (n=6-8 per group): a vehicle control, a positive control (e.g., diclofenac), and test compound groups at various doses.[1]

  • The test compounds or vehicle are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[1]

2. Induction and Measurement of Edema:

  • Edema is induced by injecting 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.[1]

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds, including flavonoids, are often attributed to their ability to modulate key signaling pathways that regulate the inflammatory response.[5][6] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[1][3]

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Inflammatory stimuli, such as LPS, trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB IκB Degradation Djalonensone Djalonensone & Derivatives Djalonensone->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes Induces

Caption: The canonical NF-κB signaling pathway and the inhibitory action of Djalonensone.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades involved in inflammation.[3] The p38 and JNK pathways, in particular, are strongly associated with the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Inflammatory Stimuli (LPS) Receptor Receptor Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK p38/JNK (MAPK) MAPKK->p38_JNK Phosphorylates AP1 AP-1 (Transcription Factor) p38_JNK->AP1 Activates Djalonensone Djalonensone & Derivatives Djalonensone->p38_JNK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces

Caption: The stress-activated p38 and JNK MAPK signaling pathways.

Experimental Workflow

The general workflow for the in vitro screening of the anti-inflammatory effects of Djalonensone and its derivatives is depicted below.

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Pretreatment Pre-treat with Djalonensone/Derivatives Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine Assays (ELISA for TNF-α, IL-6) Supernatant->Cytokine_Assay Data_Analysis Data Analysis and IC50 Calculation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: In vitro screening workflow for anti-inflammatory compounds.

References

Djalonensone's efficacy in comparison to other natural antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents from natural sources. Djalonensone, a dibenzo-α-pyrone also known as alternariol (B1665735) monomethyl ether, has demonstrated antifungal properties. This guide provides a comparative analysis of djalonensone's efficacy against other well-established natural antifungals, supported by available experimental data. The information is intended to provide an objective overview for researchers and professionals in the field of drug development.

Quantitative Comparison of Antifungal Efficacy

The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. For spore-forming fungi, the half-maximal inhibitory concentration (IC50) for spore germination is also a relevant metric.

Due to limited publicly available data on the antifungal spectrum of djalonensone against key human fungal pathogens, a direct comparison of its efficacy is challenging. The available data on djalonensone's activity against a plant pathogenic fungus is presented below, alongside the efficacy of other natural antifungals against clinically relevant Candida and Aspergillus species.

Table 1: Antifungal Efficacy of Djalonensone

CompoundFungal SpeciesEfficacy MetricValue (µg/mL)
DjalonensoneMagnaporthe oryzaeIC50 (spore germination)87.18[1]

Table 2: Antifungal Efficacy of Selected Natural Antifungals against Candida albicans

Compound/ExtractActive Component(s)MIC Range (µg/mL)
Tea Tree OilTerpinen-4-ol91.22 - 5000
Oregano OilCarvacrol, Thymol400 - 2970
Garlic ExtractAllicin200 - 1200
Berberine (B55584)Berberine10 - 160[2]

Table 3: Antifungal Efficacy of Selected Natural Antifungals against Aspergillus fumigatus

Compound/ExtractActive Component(s)MIC Range (µg/mL)
Tea Tree OilTerpinen-4-ol>20000
Oregano OilCarvacrol, Thymol600 - 2500[3]
Garlic ExtractAllicin8 - 32
BerberineBerberine4 - 256[1][4][5][6]

Mechanisms of Antifungal Action

The mechanisms through which these natural compounds exert their antifungal effects are diverse and often multi-targeted, which can be an advantage in overcoming drug resistance.

Djalonensone: The precise antifungal mechanism of djalonensone is not fully elucidated. However, it is known to be a phytotoxic compound that can inhibit the electron transport chain in chloroplasts and the activity of topoisomerase IIα, an enzyme crucial for DNA replication and transcription.[7][8]

Djalonensone_Mechanism Djalonensone Djalonensone ETC Electron Transport Chain (in chloroplasts) Djalonensone->ETC inhibits TopoIIa Topoisomerase IIα Djalonensone->TopoIIa inhibits DNA_rep DNA Replication & Transcription TopoIIa->DNA_rep enables Fungal_Cell Fungal Cell DNA_rep->Fungal_Cell essential for growth

Terpenoids (Tea Tree Oil, Oregano Oil): The primary mode of action for terpenoids like terpinen-4-ol (tea tree oil) and carvacrol/thymol (oregano oil) involves the disruption of fungal cell membrane integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. Some terpenoids are also known to interfere with fungal cell wall synthesis and mitochondrial function.

Terpenoid_Mechanism Terpenoids Terpenoids (e.g., Terpinen-4-ol, Carvacrol) Membrane Fungal Cell Membrane Terpenoids->Membrane disrupts Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Organosulfur Compounds (Garlic Extract): Allicin, the main bioactive compound in garlic, is known to inhibit various enzymes, including those containing thiol groups. This broad-spectrum enzymatic inhibition disrupts essential metabolic pathways in fungi.

Allicin_Mechanism Allicin Allicin (from Garlic) Thiol_Enzymes Thiol-containing Enzymes Allicin->Thiol_Enzymes inhibits Metabolic_Pathways Essential Metabolic Pathways Thiol_Enzymes->Metabolic_Pathways catalyze Fungal_Growth Fungal Growth Inhibition Metabolic_Pathways->Fungal_Growth leads to

Alkaloids (Berberine): Berberine has been suggested to inhibit the ergosterol (B1671047) biosynthesis pathway, a critical pathway for fungal cell membrane synthesis. Specifically, it may target the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is also the target of azole antifungal drugs.

Berberine_Mechanism Berberine Berberine CYP51 Lanosterol 14-α-demethylase (CYP51) Berberine->CYP51 inhibits Ergosterol_Synthesis Ergosterol Biosynthesis CYP51->Ergosterol_Synthesis catalyzes Membrane_Integrity Impaired Membrane Integrity Ergosterol_Synthesis->Membrane_Integrity maintains Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Integrity->Fungal_Growth_Inhibition leads to

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standardized procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Prep Prepare serial dilutions of antifungal agent Inoculation Inoculate microtiter plate wells containing antifungal dilutions Antifungal_Prep->Inoculation Inoculum_Prep Prepare standardized fungal inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 24-48 hours Inoculation->Incubation Visual_Reading Visually or spectrophotometrically determine fungal growth Incubation->Visual_Reading MIC_Determination MIC = Lowest concentration with no visible growth Visual_Reading->MIC_Determination

Protocol Steps:

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: The fungal isolate is cultured, and a standardized suspension of cells or spores is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for a specified period (24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

Fungal Spore Germination Assay

This assay is used to evaluate the effect of an antifungal compound on the germination of fungal spores.

Spore_Germination_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Spore_Harvest Harvest and suspend fungal spores Treatment Incubate spores with test compound Spore_Harvest->Treatment Compound_Prep Prepare different concentrations of the test compound Compound_Prep->Treatment Incubation Incubate under conditions conducive to germination Treatment->Incubation Microscopy Observe spores under a microscope Incubation->Microscopy Quantification Count germinated and non-germinated spores Microscopy->Quantification IC50_Calculation Calculate IC50 (concentration for 50% inhibition) Quantification->IC50_Calculation

Protocol Steps:

  • Spore Preparation: Fungal spores are harvested from a mature culture and suspended in a suitable liquid medium.

  • Treatment: The spore suspension is incubated with various concentrations of the antifungal compound.

  • Incubation: The treated spores are incubated under conditions that promote germination (e.g., appropriate temperature and humidity).

  • Microscopic Examination: At specific time points, aliquots of the spore suspension are examined under a microscope.

  • Quantification: The number of germinated and non-germinated spores is counted. A spore is typically considered germinated if the germ tube length is equal to or greater than the spore diameter.

  • IC50 Calculation: The concentration of the compound that inhibits spore germination by 50% (IC50) is calculated from the dose-response curve.

Conclusion

Djalonensone exhibits antifungal activity, as evidenced by its inhibition of Magnaporthe oryzae spore germination. However, a comprehensive understanding of its efficacy, particularly in comparison to other natural antifungals against clinically important fungal pathogens, is hampered by the current lack of available data. The provided MIC values for tea tree oil, oregano oil, garlic extract, and berberine highlight their potential as antifungal agents against Candida albicans and, for some, Aspergillus fumigatus. The diverse mechanisms of action of these natural compounds offer promising avenues for the development of new antifungal therapies that may circumvent existing resistance mechanisms. Further research is warranted to fully characterize the antifungal spectrum and mechanism of action of djalonensone to determine its potential as a therapeutic agent.

References

Djalonensone and Its Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Djalonensone, a naturally occurring dibenzo-α-pyrone, has garnered significant interest in the scientific community for its diverse biological activities.[1] This has spurred research into its structural analogs with the aim of developing novel therapeutic agents. This guide provides a comparative analysis of djalonensone and its key structural analogs, focusing on their biological activities, supported by experimental data.

Comparative Biological Activity of Djalonensone and Its Analogs

The biological evaluation of djalonensone and its structural analogs has revealed a spectrum of activities, with anticancer and cytotoxic effects being the most prominently studied. The following table summarizes the quantitative data on the biological activity of these compounds against various cell lines.

Compound/AnalogClassTarget/AssayCell Line(s)Activity (IC50)Reference(s)
Djalonensone (Alternariol 9-methyl ether)Dibenzo-α-pyroneCytotoxicityHuman hepatocarcinoma (HUH-7)50 µM[2]
Alternariol (B1665735) (AOH)Dibenzo-α-pyroneCytotoxicityHuman epidermoid carcinoma (KB, KBv200)3.12–3.17 µg/mL[2]
Alternariol monomethyl ether (AME)Dibenzo-α-pyroneCytotoxicityHuman epidermoid carcinoma (KB, KBv200)4.82–4.94 µg/mL[2]
Aminoalkylated Chalcone (4a, Morpholine derivative)ChalconeAntimalarialPlasmodium falciparum (3D7)0.62 µM[3]
Aminoalkylated Chalcone (4b, Piperidine derivative)ChalconeAntimalarialPlasmodium falciparum (3D7)0.54 µM[3]
Aminoalkylated Chalcone (4c, Diethylamine derivative)ChalconeAntimalarialPlasmodium falciparum (3D7)1.12 µM[3]
Amino Chalcone Derivative (13e)ChalconeAntiproliferativeHuman gastric cancer (MGC-803)1.54 µM[4]
Amino Chalcone Derivative (13e)ChalconeAntiproliferativeHuman colon cancer (HCT-116)1.83 µM[4]
Amino Chalcone Derivative (13e)ChalconeAntiproliferativeHuman breast cancer (MCF-7)2.54 µM[4]
Sphaerococcenol A analog (1, 4-methoxybenzenethiol (B147237) addition)BromoditerpeneCytotoxicityHuman lung carcinoma (A549)18.70 µM[5]
Sphaerococcenol A analog (1, 4-methoxybenzenethiol addition)BromoditerpeneCytotoxicityHuman prostate cancer (DU-145)15.82 µM[5]
Sphaerococcenol A analog (3, propanethiol addition)BromoditerpeneCytotoxicityHuman breast cancer (MCF-7)14.31 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., djalonensone analogs) and a vehicle control. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimalarial Activity Assay

The in vitro antimalarial activity against Plasmodium falciparum is determined using the SYBR Green I-based fluorescence assay.

  • Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.

  • Assay Procedure: Asynchronous cultures of P. falciparum with a parasitemia of 2% and a hematocrit of 2% are added to a 96-well plate containing the serially diluted compounds. The plates are incubated for 72 hours.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anticancer activity of djalonensone analogs, particularly chalcones and other related compounds, is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways implicated is the PI3K/AKT/mTOR signaling pathway . This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DjalonensoneAnalog Djalonensone Analogs (e.g., Chalcones) DjalonensoneAnalog->PI3K DjalonensoneAnalog->AKT

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and potential inhibition by djalonensone analogs.

Many natural product derivatives, including those structurally related to djalonensone, have been shown to exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K and AKT.[6] This inhibition leads to a downstream decrease in pro-survival signals and an increase in apoptosis in cancer cells.

Another important mechanism is the induction of apoptosis , or programmed cell death. This is often mediated through the regulation of the Bcl-2 family of proteins.

Apoptosis_Pathway DjalonensoneAnalog Djalonensone Analogs Bax Bax (Pro-apoptotic) DjalonensoneAnalog->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DjalonensoneAnalog->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspases Caspase Cascade CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Validating Djalonensone's Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific molecular target engagement data for Djalonensone is not extensively available in public literature. This guide, therefore, presents a hypothetical scenario wherein Djalonensone is evaluated as a novel inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2. Its performance is compared against established, FDA-approved MEK inhibitors, Trametinib and Selumetinib. The experimental data presented for Djalonensone is illustrative and intended to provide a framework for designing and interpreting target validation studies.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of key methodologies for confirming the interaction of a compound with its intended molecular target within a cellular context.

The MAPK/ERK Signaling Pathway: A Key Therapeutic Target

The RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers.[1][2] Small molecule inhibitors that target the core components of this cascade, such as MEK1 and MEK2 kinases, have proven to be effective therapeutic agents.[1][4][5] Validating that a novel compound like Djalonensone effectively engages MEK1/2 in cells is a crucial step in its preclinical development.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitors Djalonensone Trametinib Selumetinib Inhibitors->MEK Inhibit

MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors.

Comparative Performance of MEK Inhibitors

The efficacy of a targeted inhibitor is determined by its ability to engage its target protein in a relevant cellular environment. The following table summarizes key performance metrics for our hypothetical inhibitor, Djalonensone, and the established drugs, Trametinib and Selumetinib.

ParameterDjalonensone (Hypothetical Data)Trametinib (Published Data)Selumetinib (Published Data)Assay TypeRelevance
Biochemical IC₅₀ 5.5 nM (vs. MEK1)0.92 nM (vs. MEK1)14 nM (vs. MEK1)[6][7][8]Cell-Free Kinase AssayMeasures direct inhibition of the purified enzyme.
Cellular EC₅₀ 45 nM (p-ERK Inhibition)~1-2.5 nM (Cell Proliferation)[2][9]~10 nM (p-ERK Inhibition)[6][7]Western Blot / ProliferationMeasures compound potency in a cellular context, accounting for cell permeability and metabolism.
CETSA Tagg Shift (ΔTagg) +3.5°C @ 1 µM+3.8°C @ 1 µM[5]Not Widely ReportedCellular Thermal Shift AssayDirectly demonstrates physical binding to the target protein in intact cells.[5][10]
NanoBRET™ IC₅₀ 60 nM~5-15 nM~20-50 nMLive-Cell Target EngagementQuantifies compound affinity for the target protein in real-time within living cells.[11]

Experimental Protocols for Target Validation

Three primary methods are detailed below for the robust validation of MEK inhibitor target engagement in cells. These are:

  • Western Blotting for Phospho-ERK (p-ERK) Inhibition: Measures the functional downstream consequence of target inhibition.

  • Cellular Thermal Shift Assay (CETSA): Confirms direct physical binding of the compound to the target protein.[12][13]

  • NanoBRET™ Target Engagement Assay: Provides a quantitative measure of compound affinity in living cells.[14][15][16]

Experimental_Workflow cluster_wb Western Blot (p-ERK) cluster_cetsa CETSA cluster_nanobret NanoBRET™ A1 1. Cell Culture & Treatment A2 2. Cell Lysis A1->A2 A3 3. Protein Quant. A2->A3 A4 4. SDS-PAGE A3->A4 A5 5. Western Blot A4->A5 A6 6. Densitometry A5->A6 B1 1. Cell Culture & Treatment B2 2. Heat Challenge B1->B2 B3 3. Cell Lysis B2->B3 B4 4. Separate Fractions B3->B4 B5 5. Western Blot (MEK) B4->B5 B6 6. Analyze Melt Curve B5->B6 C1 1. Transfect Cells (NanoLuc-MEK) C2 2. Add Tracer & Test Compound C1->C2 C3 3. Add Substrate C2->C3 C4 4. Measure BRET C3->C4 C5 5. Calculate IC₅₀ C4->C5

Comparative workflows for key target engagement validation assays.
Western Blot Analysis of ERK Phosphorylation

This method quantifies the inhibition of MEK's downstream target, ERK, by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK. A reduction in this ratio upon compound treatment demonstrates functional target engagement.[3][17]

Protocol:

  • Cell Plating and Treatment: Seed cancer cells with known BRAF or RAS mutations (e.g., A375, COLO 205) in 6-well plates. Once they reach 70-80% confluency, treat them with a dose range of Djalonensone, Trametinib, Selumetinib, or a vehicle control (e.g., 0.1% DMSO) for 2-4 hours.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17] Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[17]

  • SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[17] After electrophoresis, transfer the separated proteins to a PVDF membrane.[17][18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody against p-ERK1/2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[17]

  • Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane and re-probe it with an antibody for total ERK1/2.[18][19]

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample and plot the dose-response curve to determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[10][12][13] The binding of an inhibitor like Djalonensone to MEK1/2 increases the protein's resistance to heat-induced denaturation.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HT-29) to ~80% confluency. Treat the cells with Djalonensone (e.g., at 1 µM) or a vehicle control (0.1% DMSO) for 2 hours.[5]

  • Heat Challenge: Harvest and resuspend the treated cells. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis and Centrifugation: Lyse the cells via three rapid freeze-thaw cycles.[10][20] Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[10]

  • Western Blot Analysis: Carefully collect the supernatant and normalize the protein concentration. Analyze the amount of soluble MEK1/2 protein remaining at each temperature point via Western Blot, as described in the previous protocol, using a primary antibody against total MEK1/2.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature to generate a melting curve. A positive shift in the aggregation temperature (Tagg) for the drug-treated sample compared to the vehicle control indicates target engagement.[5]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells in real-time.[11][21] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (MEK1/2) and a cell-permeable fluorescent tracer that binds to the same target.[11]

Protocol:

  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding for the MEK1-NanoLuc® fusion protein. Culture the cells for 24 hours to allow for protein expression.[16]

  • Assay Preparation: Harvest the transfected cells and resuspend them in Opti-MEM®. Prepare serial dilutions of the test compounds (Djalonensone, Trametinib, Selumetinib).

  • Compound and Tracer Addition: Add the test compounds to the wells of a white 96-well plate. Then, add the NanoBRET™ tracer, followed by the cell suspension. Incubate for 2 hours at 37°C to allow the binding to reach equilibrium.[16]

  • Signal Detection: Add the Nano-Glo® substrate to all wells and immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.

Comparative Analysis and Interpretation

The validation of a compound's target engagement requires a multi-faceted approach. The data gathered from the methodologies described above should be integrated for a comprehensive assessment.

Logic_Diagram Compound Novel Compound (Djalonensone) Target Hypothesized Target (MEK1/2) Compound->Target Biochemical_Assay Biochemical Assay (IC₅₀) Target->Biochemical_Assay Does it inhibit purified protein? Cellular_Assays Cellular Assays Target->Cellular_Assays Does it act in cells? Validation Target Engagement Validated Biochemical_Assay->Validation Downstream_Functional Downstream Functional Assay (p-ERK Western Blot - EC₅₀) Cellular_Assays->Downstream_Functional Direct_Binding Direct Binding Assay (CETSA - ΔTagg) Cellular_Assays->Direct_Binding Live_Cell_Affinity Live-Cell Affinity Assay (NanoBRET™ - IC₅₀) Cellular_Assays->Live_Cell_Affinity Downstream_Functional->Validation Direct_Binding->Validation Live_Cell_Affinity->Validation

Logical flow for comprehensive target engagement validation.

By comparing the biochemical potency (IC₅₀) with cellular potency (EC₅₀ from p-ERK inhibition or IC₅₀ from NanoBRET™), researchers can assess factors like cell permeability and potential for efflux. A significant rightward shift from biochemical to cellular potency may indicate poor membrane permeability. Direct binding confirmation from CETSA provides unequivocal evidence that the compound physically interacts with the intended target in the complex milieu of the cell.[5][12] Comparing these metrics for a novel compound like Djalonensone against well-characterized drugs such as Trametinib and Selumetinib provides essential context for its potential as a therapeutic candidate.

References

Unveiling the Cellular Response: A Comparative Proteomics Guide to Compound X Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular mechanisms of a novel therapeutic agent is paramount. This guide provides a comprehensive overview of a comparative proteomics approach to elucidate the effects of a hypothetical novel anti-cancer agent, "Compound X," on a human cancer cell line.

The following sections detail the quantitative proteomic changes induced by Compound X, the experimental protocols used to obtain this data, and visualizations of the affected signaling pathways and experimental workflow. This guide serves as a template for evaluating the mechanism of action of new chemical entities.

Quantitative Proteomic Analysis of Cells Treated with Compound X

To understand the global protein expression changes induced by Compound X, a quantitative proteomic analysis was performed on a human cancer cell line treated with either Compound X or a vehicle control. The data, summarized in the table below, highlights key proteins that were significantly up- or down-regulated upon treatment, offering insights into the compound's potential mechanism of action.

Table 1: Differentially Expressed Proteins in Cancer Cells Treated with Compound X

Protein NameGene SymbolFold Change (Compound X vs. Vehicle)p-valueCellular Function
Casein Kinase 2 alpha 1CSNK2A1-2.50.001Pro-survival signaling, Proliferation
ProhibitinPHB-2.10.003Cell cycle progression, Apoptosis
14-3-3 protein zeta/deltaYWHAZ-1.80.008Signal Transduction, Cell Cycle Control
Heat shock protein 90kDa alphaHSP90AA1-1.70.012Protein folding, Signal transduction
Apoptosis regulator BAXBAX2.80.0005Apoptosis
Cytochrome cCYCS2.50.001Apoptosis, Electron Transport Chain
Caspase-3CASP32.20.002Apoptosis
p53TP531.90.005Tumor suppressor, Apoptosis

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the comparative proteomic analysis of cells treated with Compound X.

Cell Culture and Treatment

A human cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1x10^6 cells/well in 6-well plates and allowed to adhere overnight. The following day, cells were treated with 10 µM of Compound X or a vehicle control (0.1% DMSO) for 24 hours.

Protein Extraction and Digestion

Following treatment, cells were washed twice with ice-cold PBS and lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail. The protein concentration of the lysates was determined using a BCA assay. For each sample, 100 µg of protein was reduced with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C and then alkylated with 20 mM iodoacetamide (B48618) (IAA) for 30 minutes in the dark at room temperature. The proteins were then digested overnight at 37°C with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

Tandem Mass Tag (TMT) Labeling

The resulting peptide mixtures were desalted using C18 solid-phase extraction cartridges and labeled with TMTpro™ 16plex reagents according to the manufacturer's instructions. Briefly, each TMT label was dissolved in anhydrous acetonitrile (B52724) and added to the corresponding peptide sample. After a 1-hour incubation at room temperature, the reaction was quenched with hydroxylamine. The labeled peptide samples were then combined, desalted, and dried under vacuum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The pooled and labeled peptide sample was fractionated using high-pH reversed-phase chromatography. The resulting fractions were analyzed on a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled with an Easy-nLC 1200 system. Peptides were separated on a 15 cm C18 column with a 120-minute gradient. The mass spectrometer was operated in a data-dependent acquisition mode, with the top 15 most intense precursor ions selected for HCD fragmentation.

Data Analysis and Quantification

The raw mass spectrometry data was processed using Proteome Discoverer 2.4 software (Thermo Fisher Scientific). The SEQUEST HT search engine was used to search the spectra against the human UniProt database. TMT reporter ion quantification was used to determine the relative abundance of proteins between the Compound X-treated and vehicle control samples. Statistical analysis was performed to identify proteins with a fold change greater than 1.5 or less than -1.5 and a p-value less than 0.05 as being significantly differentially expressed.

Visualization of Signaling Pathways and Workflows

Affected Signaling Pathway: Apoptosis

The proteomic data suggests that Compound X induces apoptosis in cancer cells by downregulating pro-survival proteins and upregulating pro-apoptotic proteins. The following diagram illustrates the proposed signaling pathway.

G cluster_treatment Compound X Treatment cluster_downregulation Downregulated Pro-Survival Proteins cluster_upregulation Upregulated Pro-Apoptotic Proteins cluster_outcome Cellular Outcome Compound X Compound X CSNK2A1 CSNK2A1 Compound X->CSNK2A1 PHB PHB Compound X->PHB YWHAZ YWHAZ Compound X->YWHAZ HSP90AA1 HSP90AA1 Compound X->HSP90AA1 BAX BAX Compound X->BAX TP53 TP53 Compound X->TP53 Apoptosis Apoptosis CSNK2A1->Apoptosis inhibition PHB->Apoptosis inhibition YWHAZ->Apoptosis inhibition HSP90AA1->Apoptosis inhibition CYCS CYCS BAX->CYCS CASP3 CASP3 CYCS->CASP3 CASP3->Apoptosis TP53->BAX

Caption: Proposed apoptotic signaling pathway activated by Compound X.

Experimental Workflow

The diagram below outlines the key steps in the comparative proteomic analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Biological Interpretation A Cell Culture & Treatment B Protein Extraction A->B C Protein Digestion B->C D TMT Labeling C->D E LC-MS/MS D->E F Database Search E->F G Data Quantification F->G H Pathway Analysis G->H I Target Identification H->I

Caption: Workflow for comparative proteomic analysis.

Cross-Validation of Djalonensone Quantification: A Comparative Guide to HPLC and ELISA Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA)—for the quantification of Djalonensone, a mycotoxin also known as Alternariol (B1665735) monomethyl ether (AME).

Djalonensone, a metabolite produced by certain Alternaria fungi, is a subject of interest in toxicology and pharmacology due to its potential biological activities.[1] Accurate measurement of Djalonensone in various matrices is crucial for research and safety assessment. This guide details the experimental protocols for both HPLC and ELISA, presents a comparative analysis of their performance based on experimental data for AME and related mycotoxins, and provides visual workflows to aid in methodological understanding.

Principles of Quantification: HPLC vs. ELISA

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.[2] The separated components are then detected and quantified, often by a UV-Vis or mass spectrometry detector.

In contrast, Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological technique that utilizes the specific binding between an antibody and its antigen.[3] For small molecules like Djalonensone, a competitive ELISA format is typically employed. In this setup, the Djalonensone in the sample competes with a labeled Djalonensone conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Djalonensone in the sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Djalonensone Quantification

This protocol is a generalized procedure based on established methods for the analysis of Alternariol monomethyl ether (AME) in various samples.[4][5]

1. Sample Preparation (Extraction and Clean-up):

  • Weigh 20 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction solvent mixture, typically acetonitrile (B52724)/methanol/water (e.g., 45/10/45, v/v/v).[4]

  • Shake vigorously for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step using a cartridge like Bond Elut Plexa may be necessary to remove interfering substances.[4]

2. HPLC-UV Analysis:

  • HPLC System: An HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small percentage of acetic or formic acid to improve peak shape) is typical. For example, a gradient of aqueous acetonitrile can be used.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[7]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[4]

  • Injection Volume: Inject 20 µL of the prepared sample extract.

  • Detection: Monitor the absorbance at a wavelength of approximately 258 nm.[8]

  • Quantification: Create a calibration curve using analytical standards of Djalonensone (Alternariol monomethyl ether) of known concentrations.[1] The concentration in the sample is determined by comparing its peak area to the calibration curve.

Competitive ELISA Protocol for Djalonensone Quantification

This is a general protocol for a competitive ELISA adapted for a small molecule like Djalonensone.[9][10]

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).

  • Antibody and Standard Diluent: A buffer compatible with the specific antibody and antigen.

  • Djalonensone Standard: Prepare a series of dilutions from a stock solution of known concentration.

  • Djalonensone-Enzyme Conjugate: Djalonensone conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with an anti-Djalonensone antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add the Djalonensone standards or samples to the wells, followed immediately by the Djalonensone-enzyme conjugate. Incubate for 1-2 hours at 37°C.[11] During this step, free Djalonensone in the sample and the Djalonensone-enzyme conjugate compete for binding to the antibody-coated on the plate.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add TMB substrate to each well and incubate for 15-30 minutes in the dark at room temperature. A blue color will develop.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: The absorbance is inversely proportional to the concentration of Djalonensone in the sample. A standard curve is generated by plotting the absorbance versus the logarithm of the standard concentrations. The concentration of Djalonensone in the samples is then interpolated from this curve.

Performance Comparison: HPLC vs. ELISA

The choice between HPLC and ELISA for Djalonensone quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and cost. The following tables summarize the typical performance characteristics of each method based on data for AME and other mycotoxins.[4][5][12][13]

Table 1: Comparison of Performance Parameters for HPLC and ELISA in Mycotoxin Analysis

ParameterHPLCCompetitive ELISA
Principle Chromatographic SeparationImmunoassay (Antigen-Antibody Binding)
Specificity High (based on retention time and detector response)High (dependent on antibody specificity)
Sensitivity (LOD) Typically in the low µg/kg to ng/mL rangeCan be in the low ng/mL to pg/mL range
Linear Range Generally wideTypically narrower than HPLC
Sample Throughput Lower (sequential analysis)Higher (parallel analysis in 96-well plates)
Cost per Sample Higher (instrumentation, solvents, columns)Lower (reagents and consumables)
Expertise Required High (instrument operation and data analysis)Moderate
Matrix Effects Can be significant, often requiring extensive clean-upCan be present, but often mitigated by dilution

Table 2: Quantitative Performance Data for AME and Related Mycotoxins

MethodAnalyteMatrixLODLOQRecovery (%)Precision (RSD%)Reference
HPLC-UV AMEWheat2.52 µg/kg8.40 µg/kg80.1 - 88.32.13 - 8.43[4]
HPLC-DAD AMEWheat0.3 µg/kg---[5]
UPLC-MS/MS AMETomato Juice-1.1-2.8 µg/kg92.5 - 106.2-[14]
Competitive ELISA AlternariolWheat3.49 ng/mL0.70 ng/mL97.5 - 114.44.19 - 6.15[15]
Competitive ELISA AflatoxinsVarious Foods0.05 µg/kg0.09 µg/kg92.3 - 105.25.3 - 8.2[13]

Note: Data for ELISA is for the related mycotoxin Alternariol, which shows cross-reactivity with AME, and for Aflatoxins to provide a general performance expectation for mycotoxin ELISAs.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and ELISA quantification of Djalonensone.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Extract Centrifugation Centrifugation Extraction->Centrifugation Extract Filtration Filtration Centrifugation->Filtration Extract SPE Solid-Phase Extraction (Optional) Filtration->SPE Extract Injection Sample Injection Filtration->Injection Filtered Extract SPE->Injection Cleaned Extract Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (258 nm) Separation->Detection Quantification Quantification vs. Standards Detection->Quantification

Caption: HPLC experimental workflow for Djalonensone quantification.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay Coating Antibody Coating Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Washing2 Washing Blocking->Washing2 Competition Add Sample/Standard & Conjugate Washing2->Competition Washing3 Washing Competition->Washing3 Substrate Substrate Addition Washing3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance (450 nm) Stop->Read Analysis Data Analysis Read->Analysis

Caption: Competitive ELISA workflow for Djalonensone quantification.

Conclusion

Both HPLC and ELISA are viable and robust methods for the quantification of Djalonensone. The choice of method should be guided by the specific requirements of the research.

  • HPLC offers high specificity and is considered a confirmatory method, making it ideal for detailed quantitative analysis and when high accuracy is critical. However, it requires significant capital investment, more extensive sample preparation, and skilled personnel.

  • ELISA provides a high-throughput, cost-effective, and sensitive screening tool. Its ease of use makes it suitable for analyzing a large number of samples efficiently. While highly specific, cross-reactivity with related compounds can be a consideration, and confirmatory analysis by a method like HPLC is often recommended for positive results in regulatory settings.

By understanding the principles, protocols, and performance characteristics of each technique, researchers can make an informed decision on the most appropriate method for their Djalonensone quantification needs.

References

Safety Operating Guide

Proper Disposal of Djalonensone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Djalonensone, also known as Alternariol monomethyl ether. Given its classification as a highly toxic substance, stringent disposal procedures must be followed to ensure the safety of laboratory personnel and to prevent environmental contamination. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage Djalonensone waste responsibly.

Immediate Safety and Handling Precautions

Djalonensone is categorized as acutely toxic. The following GHS Hazard Statement and Precautionary Statement for disposal are critical:

GHS ClassificationHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 2)H300: Fatal if swallowedP501: Dispose of contents/container to an approved waste disposal plant

Due to its high toxicity, Djalonensone should be managed with the same level of caution as a P-listed waste, even though it does not currently appear on the EPA's P-list of acutely hazardous wastes. This means that all waste streams containing Djalonensone, including empty containers and contaminated labware, are considered acutely hazardous waste.

Personal Protective Equipment (PPE)

When handling Djalonensone in any form (solid or in solution), the following PPE is mandatory:

PPE CategorySpecific Requirements
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Skin and BodyLab coat, long pants, and closed-toe shoes
RespiratoryUse in a chemical fume hood. For spills or risk of aerosolization, a NIOSH-approved respirator may be required.

Step-by-Step Disposal Procedures

The proper disposal of Djalonensone depends on its form—solid powder or dissolved in a solvent such as DMSO. Under no circumstances should Djalonensone or its solutions be disposed of down the drain or in regular trash.

Disposal of Solid Djalonensone Waste
  • Waste Collection:

    • Collect all solid Djalonensone waste, including contaminated weigh boats, spatula, and absorbent paper, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure lid.

  • Labeling:

    • Label the container with "Acutely Hazardous Waste," the full chemical name "Djalonensone (Alternariol monomethyl ether)," and the appropriate hazard pictograms (e.g., skull and crossbones).

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Disposal of Djalonensone Solutions (e.g., in DMSO)
  • Waste Collection:

    • Collect all liquid waste containing Djalonensone in a dedicated, leak-proof, and sealable container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[1]

  • Labeling:

    • Label the container with "Acutely Hazardous Waste," the full chemical names of all components (e.g., "Djalonensone in Dimethyl Sulfoxide"), their approximate concentrations, and the appropriate hazard pictograms.

  • Storage:

    • Store the liquid waste container in secondary containment to prevent spills. Store in a well-ventilated area, away from sources of ignition.[1]

  • Disposal Request:

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: All disposable items that have come into contact with Djalonensone (e.g., pipette tips, gloves, bench paper) must be collected as solid hazardous waste.

  • Empty Containers: The original containers of Djalonensone are considered acutely hazardous waste and must not be triple-rinsed, as the rinsate would also be hazardous. Dispose of the empty, unrinsed container in the same manner as solid Djalonensone waste.

Experimental Protocols

Detailed experimental protocols for the ultimate destruction of Djalonensone, such as specific incineration conditions, are proprietary to licensed hazardous waste disposal facilities. The primary responsibility of laboratory personnel is the safe and compliant collection, segregation, and labeling of Djalonensone waste for transfer to a certified disposal service.

Djalonensone Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Djalonensone waste.

Djalonensone_Disposal_Workflow start Djalonensone Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., in DMSO) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_request Contact EHS for Disposal Pickup storage->disposal_request end Waste Transferred to Licensed Disposal Facility disposal_request->end

References

Essential Safety Protocols for Handling Djalonensone (Alternariol Monomethyl Ether)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of Djalonensone, also known as Alternariol monomethyl ether (AME). Given its classification as a highly potent compound, adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.

Djalonensone is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the hazard statement H300, indicating it is Fatal if swallowed .[1] This high acute oral toxicity necessitates stringent handling procedures to prevent any potential exposure. All operations must be conducted based on a thorough risk assessment that considers the quantity of material being handled, the specific procedures being performed, and the potential for aerosol generation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with Djalonensone. The selection of PPE is contingent on the specific task and the potential for exposure. All personnel must be trained on the proper donning, doffing, and disposal of PPE.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work (Low potential for aerosolization) • Double Nitrile Gloves• Safety Glasses with Side Shields• Laboratory Coat• Closed-toe Shoes• Chemical Splash Goggles (when handling solutions)
Handling of Powders/Solids (e.g., weighing, aliquoting) • Double Nitrile Gloves• Chemical Splash Goggles• Disposable Gown with Elastic Cuffs• Head Covering• Shoe Covers• Face Shield• Approved Respirator (if not handled in a certified chemical fume hood or glove box)
Handling of Liquids/Solutions (e.g., preparing stock solutions, cell culture application) • Double Nitrile Gloves• Chemical Splash Goggles• Laboratory Coat• Closed-toe Shoes• Chemical-resistant Apron (when handling larger volumes >50 mL)• Face Shield (if splash potential is high)
Equipment Decontamination & Waste Disposal • Heavy-duty, Chemical-resistant Gloves (e.g., Neoprene over Nitrile)• Chemical Splash Goggles• Chemical-resistant Apron over Lab Coat• Closed-toe Shoes• Face Shield

Operational Plan: Step-by-Step Handling Protocol

All manipulations involving Djalonensone powder must be performed within a certified chemical fume hood, glove box, or other suitable containment enclosure to minimize inhalation exposure.

Experimental Workflow for Handling Djalonensone

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling Phase prep_area 1. Designate Handling Area (Fume Hood / Glove Box) gather_ppe 2. Assemble & Don PPE gather_mats 3. Gather All Materials (Spatulas, Vials, Solvents) weigh 4. Weigh Powder (Use Tare Method) gather_mats->weigh dissolve 5. Prepare Solution (Slowly add solvent to solid) weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decon_equip 7. Decontaminate Equipment (Triple Rinse) experiment->decon_equip decon_area 8. Decontaminate Work Surface decon_equip->decon_area dispose_waste 9. Segregate & Dispose of Waste decon_area->dispose_waste doff_ppe 10. Doff & Dispose of PPE dispose_waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of potent compounds like Djalonensone.

2.1. Preparation:

  • Designate Area: Clearly demarcate a specific area within a chemical fume hood for all Djalonensone handling activities.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) and waste containers are inside the designated area.

  • Don PPE: Put on the appropriate PPE as specified in the table above.

2.2. Weighing and Solution Preparation:

  • Weighing Solid: When weighing the solid powder, use the "tare method" within the fume hood. Place a sealed container of the chemical on the balance and tare it. Remove the container from the balance, add the powder to your vial or tube inside the hood, reseal the stock container, and re-weigh it to determine the amount dispensed. This minimizes contamination of the balance.

  • Preparing Solutions: To prepare solutions, slowly add the solvent to the vial containing the Djalonensone powder to avoid splashing and aerosol generation. Cap the vial securely before mixing or vortexing.

2.3. Post-Handling Decontamination:

  • Work Surfaces: Decontaminate all surfaces within the designated area using an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent and water. Use wet wiping techniques to avoid creating dust.

  • Equipment: All non-disposable equipment (spatulas, glassware) must be decontaminated. This should be done by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Disposal Plan

Due to its high acute toxicity, Djalonensone and any materials contaminated with it are likely to be regulated as "acutely hazardous waste" or "P-listed waste" by environmental agencies such as the EPA.[2] This designation carries stringent disposal requirements.

3.1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with Djalonensone (e.g., gloves, weigh boats, paper towels, disposable gowns) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.[2] This container must not exceed approximately one liter in volume.

  • Liquid Waste: All solutions containing Djalonensone and the rinsate from equipment decontamination must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Empty Containers: The original container of Djalonensone, even when empty, must be disposed of as hazardous waste.[3] Do not rinse the container or discard it in the regular trash.

3.2. Labeling and Storage:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Djalonensone," and the associated hazard ("Toxic").

  • Waste should be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

3.3. Final Disposal:

  • Never dispose of Djalonensone or its waste down the drain or in the regular trash.

  • Contact your institution's EHS department for collection and final disposal, which is typically high-temperature incineration.

Experimental Protocol Considerations

While detailed experimental protocols for Djalonensone are not widely published, existing research indicates its use in in vitro studies on various cell lines, such as swine intestinal epithelial cells.[4] Researchers investigating its cytotoxic, genotoxic, or other biological effects must incorporate the handling and disposal procedures outlined in this guide directly into their experimental plans. For example, when treating cells, all media changes and subsequent plasticware (pipette tips, plates, flasks) must be handled as Djalonensone-contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Djalonensone
Reactant of Route 2
Reactant of Route 2
Djalonensone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.